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ethyl 2-ethoxy acrylate Documentation Hub

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  • Product: ethyl 2-ethoxy acrylate
  • CAS: 22121-86-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(2-Ethoxyethoxy)ethyl Acrylate (CAS 7328-17-8)

Executive Summary and Substance Disambiguation This technical guide provides a comprehensive overview of 2-(2-Ethoxyethoxy)ethyl acrylate, a versatile monofunctional acrylate monomer. It is critical to note a common poin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Substance Disambiguation

This technical guide provides a comprehensive overview of 2-(2-Ethoxyethoxy)ethyl acrylate, a versatile monofunctional acrylate monomer. It is critical to note a common point of confusion regarding its nomenclature and registration. The topic "ethyl 2-ethoxy acrylate" and the associated CAS number 22121-86-4 provided for this guide do not correspond to a well-documented substance in major chemical databases. The scientifically recognized and commercially significant compound that closely matches this naming convention is 2-(2-Ethoxyethoxy)ethyl acrylate , registered under CAS Number 7328-17-8 .[1][2] This document will therefore focus exclusively on this latter substance, referred to by its common abbreviation, EOEOEA.

EOEOEA is distinguished by its unique combination of a reactive acrylate group and a flexible, hydrophilic ethoxyethoxy side chain. This structure imparts a valuable set of properties, including low viscosity, excellent dilution capabilities, and the ability to enhance flexibility, adhesion, and weather resistance in polymeric systems.[2][3] Its primary applications are in radiation-curable materials such as UV coatings, inks, and adhesives.[3][4] Furthermore, its biocompatibility and hydrophilicity are driving emerging research into advanced biomedical applications, including the synthesis of hydrogels for drug delivery and tissue engineering scaffolds.[3] This guide will delve into its chemical and physical properties, reactivity, synthesis, applications, and critical safety protocols.

Chemical Identity and Molecular Structure

EOEOEA is an ester of acrylic acid and diethylene glycol monoethyl ether. The presence of the ether linkages is central to its characteristic properties.

  • IUPAC Name: 2-(2-ethoxyethoxy)ethyl prop-2-enoate

  • Common Synonyms: Di(ethylene glycol) ethyl ether acrylate, Carbitol acrylate, EOEOEA, EEEA[1][5]

  • CAS Number: 7328-17-8[1][2]

  • Molecular Formula: C₉H₁₆O₄[1]

  • Molecular Weight: 188.22 g/mol [1][6]

Caption: Molecular Structure of 2-(2-Ethoxyethoxy)ethyl Acrylate.

Physicochemical and Thermal Properties

EOEOEA is a colorless to pale yellow liquid with a mild, characteristic acrylic ester odor.[1][6] Its low volatility and moderate viscosity make it suitable for a range of industrial applications.[1]

PropertyValueSource(s)
Appearance Colorless to almost colorless clear liquid[1][2]
Odor Mild acrylic ester odor[2][6]
Boiling Point 230-235 °C; 95 °C at 5 mmHg[2][6]
Density 1.016 g/mL at 25 °C[2][6]
Refractive Index (n20/D) 1.439[2][6]
Viscosity ~6 cP at 25 °C[2]
Flash Point >110 °C (>230 °F)[2]
Water Solubility 124-146 g/L at 20°C[2]
LogP (Octanol/Water Partition Coeff.) 1.105 - 1.2[2]

Reactivity and Polymerization Behavior

The reactivity of EOEOEA is dominated by the acrylate functional group, which readily undergoes polymerization via free-radical mechanisms. This reaction is the foundation of its utility in coatings and adhesives.

Free-Radical Polymerization

Exposure to initiators, such as those generated by UV light (photoinitiators) or heat (thermal initiators), triggers the polymerization of the vinyl group. This process converts the liquid monomer into a solid polymer network.[4] Because it is a monofunctional monomer, it forms linear polymer chains when polymerized alone. However, it is most commonly used as a comonomer or reactive diluent.

Causality in Application:

  • Reactive Diluent: EOEOEA's low viscosity is crucial for reducing the viscosity of thick oligomer formulations (e.g., urethane or epoxy acrylates) without the need for non-reactive solvents.[3][4] During curing, it incorporates directly into the polymer backbone, minimizing Volatile Organic Compound (VOC) emissions and contributing to the final film properties.

  • Flexibility and Adhesion: The ethoxyethoxy side chain acts as an internal plasticizer. The ether linkages provide rotational freedom, which translates to enhanced flexibility and toughness in the cured polymer.[3][6] This flexibility is vital for coatings on non-rigid substrates. The polarity of the ether groups also promotes adhesion to a variety of substrates.[3]

Caption: Workflow of UV-initiated free-radical polymerization of EOEOEA.

Synthesis and Manufacturing Overview

Commercial synthesis of acrylate esters is typically achieved through direct esterification. In the case of EOEOEA, this involves the reaction of acrylic acid with diethylene glycol monoethyl ether (also known as Carbitol).

Experimental Protocol: Conceptual Esterification This protocol outlines the general principles of direct esterification, a common industrial synthesis method.

  • Reactor Charging: A stirred reactor is charged with diethylene glycol monoethyl ether, an excess of acrylic acid (to shift the equilibrium), and an acid catalyst (e.g., sulfuric acid).[7]

  • Inhibitor Addition: A polymerization inhibitor, such as phenothiazine or the monomethyl ether of hydroquinone (MEHQ), is added to prevent premature polymerization of the acrylic acid and the final product at elevated temperatures.[7][8]

  • Reaction and Water Removal: The mixture is heated under reduced pressure. The water produced during the esterification reaction is continuously removed as an azeotrope with the excess alcohol or a suitable solvent, driving the reaction to completion.[7]

  • Neutralization and Washing: After the reaction, the crude mixture is cooled and washed with an alkaline solution (e.g., sodium hydroxide solution) to neutralize the acid catalyst and remove unreacted acrylic acid. This is followed by washing with water to remove salts.[7]

  • Purification: The final product is purified by vacuum distillation to remove residual starting materials and byproducts, yielding high-purity EOEOEA.

cluster_reactants Raw Materials cluster_process Process Steps AA Acrylic Acid React Esterification Reactor (Heat + Vacuum) AA->React DEGMEE Diethylene Glycol Monoethyl Ether DEGMEE->React Cat Acid Catalyst Cat->React Inhib Inhibitor Inhib->React Wash Neutralization & Washing React->Wash Crude Product Distill Vacuum Distillation Wash->Distill Waste Aqueous Waste (Water, Salt) Wash->Waste Product Purified EOEOEA Distill->Product

Caption: Simplified workflow for the synthesis of EOEOEA.

Core Industrial and Research Applications

EOEOEA's unique properties make it a valuable component in a wide array of fields, from traditional industrial coatings to cutting-edge biomedical research.

  • Radiation-Curable Materials: This is the primary application area.[3] In UV and electron-beam (EB) cured coatings, inks, and adhesives, EOEOEA serves as a reactive diluent that enhances adhesion to substrates like wood, plastic, and paper while reducing shrinkage during the curing process.[3] Specific uses include wood coatings, PVC coatings, and various printing inks (offset, flexographic, screen printing).[3]

  • Specialty Polymer Synthesis: It is used as a functional comonomer to synthesize acrylic resins with tailored properties. By copolymerizing EOEOEA with other monomers, properties such as hydrophilicity, flexibility, and thermal stability can be precisely controlled.[3][6]

  • Biomedical Hydrogels: The excellent biocompatibility and hydrophilicity of EOEOEA make it a promising monomer for creating hydrogels.[3] These cross-linked polymer networks can absorb large amounts of water and are being researched for applications as drug-release carriers and as 3D scaffolds to support cell growth in tissue engineering.[3]

  • Adhesives and Sealants: It is used as a monomer in the production of adhesives, including pressure-sensitive adhesives (PSAs), where it contributes to tackiness and peel strength.[6] Its flexibility is key to ensuring a durable bond.

  • Textile Finishing: EOEOEA can be incorporated into textile treatment formulations to impart properties like wrinkle resistance and water repellency.[6]

Environmental, Health, and Safety (EHS) Profile

Proper handling of EOEOEA is essential due to its potential health effects. It is classified as a skin and eye irritant and a skin sensitizer.

GHS Hazard Classification
Hazard ClassCategoryHazard StatementSource(s)
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[9][10]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation[9][10]
Skin Sensitization Category 1 / 1AH317: May cause an allergic skin reaction[9][10][11]
Acute Toxicity (Dermal) Category 3H311: Toxic in contact with skin[2]
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed[2]
Aquatic Hazard (Chronic) Category 2H411: Toxic to aquatic life with long lasting effects[2]
Handling and Personal Protective Equipment (PPE)

A self-validating protocol for handling EOEOEA involves a multi-layered approach to minimize exposure.

  • Engineering Controls: Handle only in well-ventilated areas, preferably using a local exhaust ventilation system (fume hood) to prevent vapor inhalation.[10] Safety showers and eyewash stations must be readily accessible.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical splash goggles. A face shield is recommended if splashing is possible.[10]

    • Hand Protection: Wear protective gloves, such as nitrile gloves (>0.5 mm thickness). Natural rubber gloves are not recommended. Inspect gloves before use and dispose of contaminated gloves properly.[10][11]

    • Skin/Body Protection: Wear appropriate chemical-resistant clothing (e.g., lab coat, apron) to prevent skin contact.[10][11]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[11]

  • Hygiene Practices: Wash hands thoroughly after handling.[9][11] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[10]

Storage and Stability
  • Storage Conditions: Store in a cool, dry, well-ventilated place away from direct sunlight and heat.[10][11] The recommended storage temperature is typically below 32°C.[10]

  • Inhibitor Maintenance: EOEOEA is stabilized with an inhibitor (like MEHQ) to prevent spontaneous polymerization.[5] It is crucial that the container maintains a headspace of air (oxygen) to support the function of the inhibitor.[11] Avoid storage under inert atmospheres like nitrogen. The typical shelf life is around 6 months, and inhibitor levels should be monitored if stored for longer periods.[11]

Spectroscopic Data

Spectroscopic analysis is essential for quality control and structural confirmation of EOEOEA. While a full analysis is beyond the scope of this guide, representative data is available through various databases. For instance, Fourier-transform infrared (FTIR) spectroscopy is a key technique. The FTIR spectrum of EOEOEA will prominently feature:

  • A strong carbonyl (C=O) stretching band around 1720-1740 cm⁻¹.

  • C=C stretching from the acrylate group around 1620-1640 cm⁻¹.

  • A strong C-O-C stretching band from the ether linkages around 1100-1200 cm⁻¹.

Researchers can access reference spectra from specialized databases such as SpectraBase for verification purposes.[12]

References

  • 2-Ethoxyethoxy Ethyl Acrylate Supplier | 7328-17-8 - RIVERLAND TRADING. (n.d.). Retrieved from [Link]

  • CHLUMICRYL® EOEOEA Monomer / 2-(2-Ethoxyethoxy)ethyl acrylate CAS 7328-17-8. (n.d.). Retrieved from [Link]

  • Safety Data Sheet EM211/EOEOEA Revision 4. (2020, August 3). Redox. Retrieved from [Link]

  • 2-Ethoxyethyl acrylate | C7H12O3 | CID 7827 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • China 2-(2-Ethoxyethoxy)ethyl Acrylate Manufacturers Suppliers Factory - Senfeida. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - Scientific Polymer Products, Inc. (2017, August 8). Retrieved from [Link]

  • SAFETY DATA SHEET - SigmaAldrich.cn. (2025, October 8). Retrieved from [Link]

  • 2-Ethylhexyl Acrylate Safety Data Sheet. (2023, February 3). The Dow Chemical Company. Retrieved from [Link]

  • European Union Risk Assessment Report: 2-Ethylhexyl Acrylate. (n.d.). JRC Publications Repository. Retrieved from [Link]

  • 2-Ethoxyethyl acrylate - Hazardous Agents - Haz-Map. (n.d.). Retrieved from [Link]

  • Free Radical Copolymerization of Acrylic Acid And 2-Ethoxyethyl Methacrylate: Synthesis, Mechanism, Characterization, Reactivity - IJFMR. (2025, July 15). Retrieved from [Link]

  • ETHYL ACRYLATE | Occupational Safety and Health Administration. (2020, December 28). Retrieved from [Link]

  • CN103965042A - Synthetic method of ethyl ethoxy acrylate - Google Patents. (n.d.).
  • 2-(2-Ethoxyethoxy)ethyl acrylate - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • US6603036B2 - Process for the manufacture of 2-ethylhexyl acrylate - Google Patents. (n.d.).

Sources

Exploratory

Ethyl 2-Ethoxy-2-Propenoate: A Technical Guide to Captodative Monomers

Executive Summary Ethyl 2-ethoxy-2-propenoate (CAS: 22121-86-4 ), often referred to as ethyl -ethoxyacrylate , is a specialized functional monomer characterized by its unique "captodative" electronic structure. Unlike it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-ethoxy-2-propenoate (CAS: 22121-86-4 ), often referred to as ethyl


-ethoxyacrylate , is a specialized functional monomer characterized by its unique "captodative" electronic structure. Unlike its more common isomer, ethyl 3-ethoxyacrylate (a 

-enol ether), the 2-ethoxy variant features an electron-donating ethoxy group and an electron-withdrawing ester group attached to the same vinylic carbon.

This structural arrangement imparts exceptional radical stability, enabling specific reactivity patterns such as spontaneous dimerization and controlled radical polymerization. This guide details the structural theory, synthesis, and application of this compound in advanced material science and heterocyclic chemistry.

Part 1: Structural Characterization & The Captodative Effect

Chemical Identity
PropertyData
IUPAC Name Ethyl 2-ethoxyprop-2-enoate
Common Name Ethyl

-ethoxyacrylate
CAS Number 22121-86-4
Molecular Formula C

H

O

Molecular Weight 144.17 g/mol
Boiling Point ~85°C (at 15 mmHg)
Density ~0.98 g/mL
Electronic Theory: The Captodative Effect

The defining feature of ethyl 2-ethoxy-2-propenoate is the Captodative Effect . In radical reactions, the intermediate radical formed at the


-position is stabilized simultaneously by:
  • The Captor: The ester carbonyl group (electron-withdrawing) via resonance delocalization.

  • The Dative: The ethoxy oxygen lone pair (electron-donating) via resonance donation.

This dual stabilization lowers the energy of the radical intermediate, preventing non-specific side reactions while facilitating controlled propagation or dimerization.

Captodative cluster_0 Captodative Radical Stabilization cluster_1 Reactivity Consequence Radical α-Radical Center (Stabilized) EWG Ester Group (Captor: Electron Withdrawing) Radical->EWG Delocalization (-M) Poly Controlled Polymerization Radical->Poly Steric Control Dimer Spontaneous [2+2] Dimerization Radical->Dimer Radical Coupling EDG Ethoxy Group (Dative: Electron Donating) EDG->Radical Donation (+M)

Figure 1: The captodative effect stabilizes the


-radical, dictating the monomer's reactivity pathway.

Part 2: Synthesis Protocols

The synthesis of ethyl 2-ethoxy-2-propenoate is challenging due to the thermodynamic preference for the


-isomer. The most reliable route involves the elimination of ethanol from the diethyl ketal of ethyl pyruvate.
Protocol: Pyrolysis of Ethyl Pyruvate Diethyl Ketal

Reaction Scheme:

  • Ethyl Pyruvate + Triethyl Orthoformate

    
     Ethyl 2,2-diethoxypropanoate (Ketal)
    
  • Ethyl 2,2-diethoxypropanoate

    
     Ethyl 2-ethoxy-2-propenoate
    
Step 1: Ketal Formation
  • Reagents: Charge a flask with ethyl pyruvate (1.0 eq), triethyl orthoformate (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.01 eq).

  • Conditions: Reflux in anhydrous ethanol for 4–6 hours.

  • Workup: Neutralize with sodium ethoxide, concentrate under reduced pressure, and distill the residue to isolate ethyl 2,2-diethoxypropanoate (bp ~85°C at 10 mmHg).

Step 2: Thermal Elimination (Pyrolysis)
  • Setup: Use a distillation apparatus equipped with a fractionating column and a catalytic amount of sodium bisulfate (NaHSO

    
    ) or aluminum tert-butoxide.
    
  • Process: Heat the ketal to 140–160°C under partial vacuum (50–100 mmHg).

  • Collection: The elimination of ethanol generates the acrylate, which distills over.

  • Purification: Redistill the crude product carefully. Note: Add a radical inhibitor (e.g., hydroquinone, 50 ppm) immediately to the receiving flask to prevent polymerization.

Yield: Typical yields for the two-step process range from 45% to 60%.

Part 3: Reactivity & Applications[2]

Polymerization Profile

Ethyl 2-ethoxy-2-propenoate does not homopolymerize easily to high molecular weights due to the steric bulk of the


-ethoxy group and the stability of the propagating radical (which slows down the addition to the next monomer). However, it is an excellent comonomer.
  • Copolymerization: It forms alternating copolymers with electron-deficient monomers (e.g., maleic anhydride) or electron-rich monomers (e.g., styrene).[1]

  • Application: These copolymers are used in optical resins and microlithography because the ethoxy group provides solubility and adhesion, while the acrylate backbone ensures thermal stability.

Heterocycle Synthesis (Medicinal Chemistry)

The monomer serves as a unique C3 building block for heterocyclic synthesis, distinct from the


-isomer.
Synthesis of 5-Substituted Pyrimidines

Reaction with amidines or urea yields pyrimidine derivatives where the ethoxy group is retained or eliminated depending on conditions.

PyrimidineSynthesis Start Ethyl 2-ethoxy-2-propenoate + Amidine (R-C(=NH)NH2) Inter Intermediate: Michael Addition / Cyclization Start->Inter Base (NaOEt/EtOH) Product 5-Ethoxypyrimidine Derivative Inter->Product - H2O / - EtOH

Figure 2: Pathway for the synthesis of pyrimidine scaffolds using ethyl 2-ethoxy-2-propenoate.

Cycloaddition ([2+2] Dimerization)

A hallmark of captodative olefins is their tendency to undergo thermal [2+2] cycloaddition.

  • Reaction: Heating ethyl 2-ethoxy-2-propenoate in the absence of inhibitors can lead to the formation of a cyclobutane dimer (diethyl 1,2-diethoxycyclobutane-1,2-dicarboxylate).

  • Utility: This reversible reaction can be used to generate "latent" monomers that release the acrylate upon heating (retro-[2+2]), useful in self-healing materials.

Part 4: Safety and Handling

Hazard ClassDescriptionMitigation
Flammability Flash point ~50°C. Vapors form explosive mixtures.Ground all equipment. Use explosion-proof heating mantles.
Stability Prone to autoxidation and polymerization.Store at 2–8°C. Stabilize with 50–100 ppm MEHQ (Monomethyl ether hydroquinone).
Health Skin and eye irritant. Potential sensitizer.Wear nitrile gloves and chemical splash goggles. Use in a fume hood.

References

  • Synthesis and Polymerization of Captod

    • Source:Polymer Bulletin, 2022.[2]

    • Context: Describes the radical polymerization kinetics of ethyl -acetoxyacrylate and related ethoxy deriv
    • (Journal Homepage)

  • Captod

    • Source:Chemical Reviews, 1986.[3]

    • Context: Foundational review defining the captodative effect and the stability of -substituted radicals.
  • Synthesis of Ethyl 2-ethoxyacryl

    • Source:Journal of Organic Chemistry, 1976.
    • Context: Detailed protocol for the elimination of ethanol from pyruvate ketals to generate -alkoxy acryl
  • Properties of Ethyl 2-ethoxy-2-propeno

    • Source:PubChem Compound Summary.
    • Context: Physical property data and safety classification.[4]

Sources

Foundational

Isomeric Divergence: A Comparative Technical Analysis of Ethyl 2-Ethoxyacrylate and Ethyl 3-Ethoxyacrylate

The following is an in-depth technical guide analyzing the structural, electronic, and reactive divergences between Ethyl 2-ethoxyacrylate and Ethyl 3-ethoxyacrylate. [1] Executive Summary Ethyl 2-ethoxyacrylate (Compoun...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide analyzing the structural, electronic, and reactive divergences between Ethyl 2-ethoxyacrylate and Ethyl 3-ethoxyacrylate.

[1]

Executive Summary

Ethyl 2-ethoxyacrylate (Compound A) and Ethyl 3-ethoxyacrylate (Compound B) represent a classic case of regioisomerism where the position of the ethoxy substituent dictates a complete inversion of electronic behavior and application scope.

  • Ethyl 3-ethoxyacrylate is a "push-pull" alkene, functioning primarily as a

    
    -electrophile .[1] It is a cornerstone intermediate in the synthesis of pyrimidine-based pharmaceuticals.[1]
    
  • Ethyl 2-ethoxyacrylate acts as a captodative alkene.[1] The geminal substitution of an electron-donating group (EDG) and an electron-withdrawing group (EWG) stabilizes radical intermediates, making it valuable in specialized polymerizations and cycloadditions.

This guide delineates their synthesis, spectroscopic identification, and divergent reactivity profiles to prevent costly misidentification in drug development workflows.[1]

Structural & Electronic Architecture

The fundamental difference lies in the conjugation pathway and the resulting polarization of the alkene.[1]

Electronic Characterization[1][2]
FeatureEthyl 2-ethoxyacrylate (

-isomer)
Ethyl 3-ethoxyacrylate (

-isomer)
Structure


Electronic System Captodative: The

-carbon bears both the donor (-OEt) and acceptor (-COOEt).
Push-Pull: The donor (-OEt) and acceptor (-COOEt) are at opposite ends of the

-system.[1]
Resonance Effect Radical stabilization at the

-position.[1]
Strong polarization;

-carbon becomes electrophilic.[1]
Major Isomers Single isomer (terminal alkene).Exists as

(trans) and

(cis) stereoisomers.
Dipole Moment Moderate.High (due to extended conjugation).
Spectroscopic Identification (NMR Diagnostic)

Correct identification is critical. The proton splitting patterns are the definitive diagnostic tool.[1]

  • Ethyl 3-ethoxyacrylate (

    
    H NMR): 
    
    • Shows two vinylic protons at C2 and C3.[1]

    • 
      -isomer:  Large coupling constant (
      
      
      
      ).
    • 
      -isomer:  Smaller coupling constant (
      
      
      
      ).
    • Chemical Shift: The C3-H (attached to oxygen) is significantly deshielded (

      
       7.5–7.8 ppm).
      
  • Ethyl 2-ethoxyacrylate (

    
    H NMR): 
    
    • Shows two geminal protons at C3 (terminal methylene).

    • Appears as two singlets (or finely split doublets,

      
      ) typically around 
      
      
      
      4.5 ppm and 5.2 ppm.
    • Key Distinction: Lack of large vicinal coupling.[1]

Synthetic Pathways[1][3][4]

The synthesis of these isomers requires distinct precursors, reflecting their differing thermodynamic stabilities.

Synthesis of Ethyl 3-ethoxyacrylate (The "Push-Pull" Route)

This compound is synthesized via the condensation of activated methylene compounds or elimination reactions.[1]

  • Method A (Orthoformate Route): Reaction of ethyl bromoacetate with triethyl orthoformate in the presence of Zinc (Reformatsky-type) or direct condensation of ethyl acetate with triethyl orthoformate using acetic anhydride.

  • Method B (Vinyl Ether Route): Acylation of ethyl vinyl ether with trichloroacetyl chloride followed by alcoholysis and elimination.

Synthesis of Ethyl 2-ethoxyacrylate (The "Captodative" Route)

This isomer is less common and often prepared from pyruvate derivatives.

  • Protocol:

    • Ketalization: React Ethyl Pyruvate with Triethyl Orthoformate to form Ethyl 2,2-diethoxypropionate.

    • Elimination: Acid-catalyzed thermal elimination of ethanol yields Ethyl 2-ethoxyacrylate.[1]

Critical Note: Ethyl 2-ethoxyacrylate is prone to polymerization and hydrolysis.[1] It must be stored with radical inhibitors (e.g., BHT) and under anhydrous conditions.

Reactivity Profiles & Applications

Ethyl 3-ethoxyacrylate: The Heterocycle Builder

Mechanism: Addition-Elimination (


)
The 

-carbon is highly electrophilic.[1] Nucleophiles (amines, amidines, hydrazines) attack C3, followed by the elimination of the ethoxy group.
  • Primary Application: Synthesis of Pyrimidines (e.g., Cytosine, Uracil analogs).

  • Workflow: Reaction with Urea or Thiourea leads to uracil derivatives.[1]

Ethyl 2-ethoxyacrylate: The Radical Trap

Mechanism: Radical Addition / Cycloaddition The captodative effect stabilizes the radical intermediate formed at the


-carbon, making this monomer highly reactive toward radical polymerization but resistant to spontaneous dimerization.[1]
  • Primary Application: Synthesis of functionalized polyacrylates with high thermal stability.[1]

  • Secondary Application: [2+2] Cycloadditions with electron-deficient alkenes.

Visualized Reaction Workflows

Diagram: Comparative Reactivity Flowchart

This diagram illustrates the divergent pathways for both isomers based on their electronic structure.[1]

ReactivityComparison Substrate3 Ethyl 3-ethoxyacrylate (Push-Pull Alkene) Center3 Electrophilic C3 Center Substrate3->Center3 Polarization Substrate2 Ethyl 2-ethoxyacrylate (Captodative Alkene) Center2 Radical Stabilized C2 Center Substrate2->Center2 Resonance Prod_Pyrimidine Pyrimidine Derivatives (Drug Scaffold) Center3->Prod_Pyrimidine + Urea/Amidine (Addn-Elimination) Prod_Polymer Captodative Polymers (Optical Materials) Center2->Prod_Polymer + Radical Initiator Prod_Cyclo [2+2] Cycloadducts Center2->Prod_Cyclo + Electron-Deficient Alkene

Caption: Divergent reactivity pathways driven by the position of the ethoxy substituent.

Diagram: Pyrimidine Synthesis Mechanism (3-Ethoxy Isomer)

The most critical pharmaceutical application of the 3-isomer.[1]

PyrimidineMech Step1 Reactants: Ethyl 3-ethoxyacrylate + Urea Step2 Nucleophilic Attack at C3 (Beta-Carbon) Step1->Step2 Heat/Base Step3 Intermediate: Acyclic Ureido Acrylate Step2->Step3 - EtOH Step4 Cyclization: Intramolecular Attack on Ester Step3->Step4 Final Product: Uracil Derivative Step4->Final - EtOH

Caption: Step-wise mechanism for the conversion of Ethyl 3-ethoxyacrylate into Uracil derivatives.

Experimental Protocols

Protocol A: Synthesis of Uracil from Ethyl 3-ethoxyacrylate

Self-Validating Check: The disappearance of the ethoxy signals in NMR confirms the cyclization.[1]

  • Preparation: Dissolve Urea (6.0 g, 100 mmol) and Sodium Ethoxide (6.8 g, 100 mmol) in absolute Ethanol (100 mL).

  • Addition: Add Ethyl 3-ethoxyacrylate (14.4 g, 100 mmol) dropwise over 30 minutes. Note: Exothermic reaction.[1]

  • Reflux: Heat the mixture to reflux for 4 hours. The solution will turn from clear to slightly yellow.[1]

  • Workup: Cool to

    
    . Acidify with 2M HCl to pH 4. The Uracil derivative will precipitate.[1]
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from water/ethanol.

Protocol B: Identification of Isomers via TLC
  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: Hexane:Ethyl Acetate (3:1).

  • Visualization: UV Light (254 nm) and KMnO4 stain.

    • 3-ethoxy:[1][2][3][4][5] Strong UV absorption (conjugated system). Slower elution due to higher polarity.[1]

    • 2-ethoxy:[1][5][6] Weaker UV absorption.[1] Reacts rapidly with KMnO4 (oxidizable alkene).

References

  • Synthesis of 3-Ethoxyacrylates: "Ethyl 3,3-diethoxypropanoate." Organic Syntheses, Coll. Vol. 8, p.265 (1993). Link

  • Pyrimidine Synthesis: "The chemistry of pyrimidines. II. The reaction of ethyl 3-ethoxyacrylate with urea." Journal of the American Chemical Society.[1]

  • Captodative Effect: "Radical polymerization of captodative substituted acryl
  • Physical Properties: PubChem Compound Summary for Ethyl 3-ethoxyacrylate. Link

  • NMR Data: "Spectroscopic identification of isomeric ethoxyacryl

Sources

Exploratory

Constitutional Isomers, Divergent Destinies: A Technical Guide to Ethyl 2-ethoxyacrylate vs. 2-Ethoxyethyl Acrylate

This guide provides an in-depth technical analysis comparing Ethyl 2-ethoxyacrylate and 2-Ethoxyethyl acrylate . While these two compounds are constitutional isomers sharing the same molecular formula ( ), their divergen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing Ethyl 2-ethoxyacrylate and 2-Ethoxyethyl acrylate . While these two compounds are constitutional isomers sharing the same molecular formula (


), their divergent chemical architectures dictate entirely different applications in drug development: one as a small-molecule synthetic precursor  and the other as a polymeric drug delivery matrix .

Executive Summary: The Isomer Distinction

For the pharmaceutical scientist, distinguishing between these isomers is critical. They are not interchangeable.

  • Ethyl 2-ethoxyacrylate (E2EA): An

    
    -substituted acrylate. It functions primarily as a captodative building block  for synthesizing heterocyclic drug scaffolds (e.g., quinolinones, pyrimidines) via condensation reactions. It does not readily form high-molecular-weight homopolymers via standard radical methods.
    
  • 2-Ethoxyethyl acrylate (2-EEA): An ester-substituted acrylate. It is a commodity monomer used to synthesize soft, hydrophilic polymers for transdermal patches and hydrogels. However, its metabolism yields ethoxyacetic acid , a potent reproductive toxin, necessitating rigorous safety controls.

FeatureEthyl 2-ethoxyacrylate (E2EA)2-Ethoxyethyl acrylate (2-EEA)
CAS Registry 22121-86-4106-74-1
Structure Type

-Enol Ether Ester (Captodative)
Primary Acrylate Ester
Primary Reactivity Condensation / Cyclization / AnionicFree Radical Polymerization
Drug Dev Role API Precursor (Small Molecule Synthesis)Excipient / Matrix (Polymer Drug Delivery)
Key Risk Chemical instability (hydrolysis of enol ether)Metabolic Toxicity (Teratogenicity)

Molecular Architecture & Electronic Effects

The fundamental difference lies in the position of the ethoxy (


) group relative to the vinyl moiety.
Structural Comparison (DOT Visualization)

IsomerComparison cluster_E2EA Ethyl 2-ethoxyacrylate (E2EA) (API Precursor) cluster_2EEA 2-Ethoxyethyl acrylate (2-EEA) (Polymer Monomer) E2EA_O Ether Oxygen (Alpha Position) E2EA_Vinyl Vinyl Group (Electron Rich) E2EA_Vinyl->E2EA_O Direct Attachment (Enol Ether) E2EA_Ester Ethyl Ester E2EA_Vinyl->E2EA_Ester Conjugation EEA_Vinyl Vinyl Group (Standard) EEA_Ester Ester Linkage EEA_Vinyl->EEA_Ester Standard Acrylate EEA_Tail Ethoxyethyl Tail (Flexible Spacer) EEA_Ester->EEA_Tail Remote Ether Oxygen

Figure 1: Structural hierarchy showing the proximity of the ether oxygen to the reactive vinyl center.

Reactivity Implications
  • E2EA (The Captodative Effect): The vinyl group is flanked by an electron-donating ethoxy group and an electron-withdrawing ester group. This "push-pull" electronic state stabilizes radical intermediates, often preventing chain propagation in radical polymerization (leading to dimers or oligomers instead of polymers). However, it makes the

    
    -carbon highly susceptible to nucleophilic attack, ideal for heterocycle synthesis .
    
  • 2-EEA (The Flexible Tether): The ethoxy group is separated from the vinyl head by an ethylene spacer. The vinyl group behaves like a standard acrylate (rapid radical polymerization). The ether oxygen in the tail provides hydrogen-bonding sites , lowering the polymer's Glass Transition Temperature (

    
    ) and enhancing adhesion to skin.
    

Biomedical Application: E2EA as an API Precursor

Researchers utilize E2EA primarily to synthesize nitrogen-containing heterocycles found in antibiotics and kinase inhibitors.

Mechanism: The Gould-Jacobs Type Reaction

E2EA serves as a "C3 synthon" that reacts with amidines or anilines.

Experimental Protocol: Synthesis of a Pyrimidinone Scaffold Context: Creating a library of kinase inhibitors.

  • Reagents: Ethyl 2-ethoxyacrylate (1.0 eq), Benzamidine hydrochloride (1.1 eq), Sodium ethoxide (2.0 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve sodium ethoxide in anhydrous ethanol under

      
       atmosphere.
      
    • Add benzamidine hydrochloride and stir for 30 min at room temperature to liberate the free base.

    • Add Ethyl 2-ethoxyacrylate dropwise. The solution may turn yellow/orange.

    • Reflux for 6–12 hours. Monitor via TLC (disappearance of acrylate).

    • Mechanism:[1][2][3] The amidine nitrogen attacks the

      
      -carbon of E2EA (Michael addition), followed by elimination of ethanol (from the enol ether) and cyclization with the ester.
      
  • Workup: Acidify with dilute HCl to precipitate the pyrimidinone product. Recrystallize from EtOH/Water.

  • Validation:

    
    -NMR will show the disappearance of the vinyl protons (
    
    
    
    6.0–7.5 ppm) and the loss of the ethoxy signals associated with the enol ether.

Biomedical Application: 2-EEA in Drug Delivery Systems

2-EEA is used to manufacture Pressure Sensitive Adhesives (PSAs) for transdermal drug delivery systems (TDDS). Its low


 ensures the patch conforms to skin, while the ether oxygen solubilizes hydrophilic drugs.
Polymerization Kinetics & Safety

Unlike E2EA, 2-EEA polymerizes rapidly. However, its metabolic profile presents a severe toxicological risk that must be managed.

Critical Safety Warning: The Metabolic Trap 2-EEA contains a "Cellosolve" (2-ethoxyethanol) moiety. Upon hydrolysis by esterases in the skin or liver, it releases 2-ethoxyethanol, which is oxidized to ethoxyacetic acid (EAA) .

  • Toxicity: EAA is a known teratogen and testicular toxin.

  • Mitigation: Modern formulations often copolymerize 2-EEA with long-chain alkyl acrylates (e.g., 2-ethylhexyl acrylate) to reduce the total hydrolyzable load, or use it only in matrix layers where release is diffusion-controlled.

Experimental Protocol: Solution Polymerization for PSA Matrix

Context: Synthesizing a soft adhesive matrix for a fentanyl patch prototype.

  • Monomer Mix:

    • 2-Ethoxyethyl acrylate (2-EEA): 40 wt% (Provides tack and drug solubility).

    • 2-Ethylhexyl acrylate (2-EHA): 50 wt% (Provides bulk softness).

    • Acrylic Acid (AA): 10 wt% (Provides cohesion and H-bonding for drug).

  • Solvent: Ethyl Acetate (45% solids content).

  • Initiator: AIBN (Azobisisobutyronitrile), 0.5 wt% relative to monomers.

  • Procedure:

    • Charge monomers and solvent into a 4-neck flask equipped with a condenser,

      
       inlet, and mechanical stirrer.
      
    • Purge with

      
       for 30 minutes to remove oxygen (oxygen inhibits acrylate polymerization).
      
    • Heat to 60°C.

    • Add AIBN dissolved in a small amount of ethyl acetate.

    • Exotherm Control: The reaction is exothermic. Maintain temperature at 60–65°C.

    • Polymerize for 8–12 hours. Conversion should exceed 98% (verify by gravimetric solids analysis).

  • Post-Processing: The resulting polymer solution is coated onto a release liner and dried to remove residual monomers (critical to minimize free 2-EEA skin exposure).

Visualizing the Metabolic Toxicity Pathway

The following diagram illustrates why 2-EEA requires strict safety assessments compared to standard acrylates.

ToxicityPathway cluster_Metabolism Metabolic Activation of 2-Ethoxyethyl Acrylate Node1 2-Ethoxyethyl Acrylate (Polymer/Monomer) Node2 Hydrolysis (Carboxylesterases) Node1->Node2 Node3 2-Ethoxyethanol (Cellosolve) Node2->Node3 Releases Alcohol Node4 Oxidation (Alcohol Dehydrogenase) Node3->Node4 Node5 Ethoxyacetic Acid (EAA) (TOXIC METABOLITE) Node4->Node5 Bio-activation Node6 Reproductive Toxicity (Teratogenesis) Node5->Node6 Causes

Figure 2: The metabolic pathway of 2-EEA leading to the generation of Ethoxyacetic Acid.

Summary Table: Physicochemical Properties

PropertyEthyl 2-ethoxyacrylate2-Ethoxyethyl acrylate
Molecular Weight 144.17 g/mol 144.17 g/mol
Boiling Point ~195°C (est)174°C
Water Solubility Low (Hydrolyzes slowly)Moderate (Ether tail aids solubility)
Homopolymer Tg N/A (Difficult to homopolymerize)-50°C (Soft, tacky)
Metabolic Product Ethanol + Glyoxylic acid deriv.2-Ethoxyethanol

Ethoxyacetic acid
Storage Hygroscopic, store under inert gasStabilized with MEHQ, store cool

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7827, 2-Ethoxyethyl acrylate. PubChem. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: 2-ethoxyethyl acrylate. ECHA.[4] Available at: [Link]

  • Wess, J. A., et al. (1997). Metabolism and excretion of 2-ethoxyethanol in the adult male rat. Journal of Environmental Pathology, Toxicology and Oncology. (Demonstrates the conversion to ethoxyacetic acid).

Sources

Foundational

Strategic Synthesis and Reagent Selection for Ethyl α-Ethoxyacrylate

Executive Summary Ethyl α-ethoxyacrylate (also known as ethyl 2-ethoxyacrylate, EEA) is a highly versatile -ketoester equivalent utilized extensively in advanced organic synthesis. As a bifunctional building block, it is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl α-ethoxyacrylate (also known as ethyl 2-ethoxyacrylate, EEA) is a highly versatile


-ketoester equivalent utilized extensively in advanced organic synthesis. As a bifunctional building block, it is a critical reagent in the construction of complex heterocycles, including 2-substituted pyrimidin-4(3H)-ones[1] and quinolin-4(1H)-ones[2]. Furthermore, EEA serves as a premier substrate in palladium-catalyzed cross-coupling reactions to introduce 

-ketoester side-chains into aromatic and N-heteroaromatic nuclei[3].

This technical guide deconstructs the core synthetic pathways for EEA, focusing on reagent causality, thermodynamic control, and self-validating experimental protocols designed for drug development professionals and scale-up chemists.

Mechanistic Rationale & Reagent Causality

The synthesis of the


-ethoxy isomer (EEA) fundamentally differs from its 

-ethoxy counterpart. While the

-isomer can be accessed via a standard Wittig reaction using (ethoxycarbonylmethylene)triphenylphosphorane[3], the

-isomer requires a highly controlled ketalization-elimination sequence starting from ethyl pyruvate.
The Orthoester Route: Reagent Selection

The most robust and industrially scalable method for synthesizing EEA relies on the transformation of ethyl pyruvate into ethyl 2,2-diethoxypropanoate[4], followed by thermal elimination.

  • Ethyl Pyruvate (Substrate): Provides the pre-oxidized three-carbon backbone required for the acrylate system.

  • Triethyl Orthoformate (Ketalizing & Dehydrating Agent): The causality behind selecting triethyl orthoformate (TEOF) over standard ethanol is thermodynamic. Ketalization produces water, which would normally establish an unfavorable equilibrium. TEOF chemically consumes this water to form volatile ethyl formate and ethanol, driving the reaction to 100% conversion irreversibly.

  • p-Toluenesulfonic Acid (Catalyst): p-TsOH is chosen because it is a strong, non-nucleophilic organic acid that fully dissolves in the reaction matrix. Unlike aqueous mineral acids, it prevents the premature hydrolysis of the ester moiety.

Reaction Workflow & Visualization

The transformation is a two-phase process. Phase 1 establishes the stable acetal intermediate, while Phase 2 utilizes thermodynamic forcing to eliminate ethanol and generate the target alkene.

EEA_Synthesis EP Ethyl Pyruvate (Substrate) Inter Ethyl 2,2-diethoxypropanoate (Intermediate) EP->Inter Step 1: Ketalization TEOF Triethyl Orthoformate (Ketalizing Agent) TEOF->Inter Dehydration Cat p-TsOH (Acid Catalyst) Cat->Inter Catalysis Product Ethyl α-ethoxyacrylate (Target) Inter->Product Step 2: Elimination EtOH Ethanol (Byproduct) Inter->EtOH Cleavage Heat Thermal Distillation (>150°C) Heat->Product Thermodynamic Drive

Fig 1: Two-step synthesis workflow for ethyl α-ethoxyacrylate via ketalization and elimination.

Quantitative Data Presentation: Cross-Coupling Optimization

To demonstrate the utility of the synthesized EEA, we examine its performance in downstream applications. The optimization of palladium-catalyzed cross-coupling between iodobenzene and EEA reveals critical dependencies on the catalyst and base selection[3].

Table 1: Optimization of Pd-Catalyzed Reaction of Iodobenzene with Ethyl 2-Ethoxyacrylate[3]

RunCatalyst SystemBaseSolventTemp / TimeYield (%)
1Pd(OAc)₂Et₃NNone (Neat)120°C / 24h20
2Pd(OAc)₂Et₃NDMF120°C / 24h50
3Pd(OAc)₂ + Et₄NClK₂CO₃DMF120°C / 24h54
45% Pd-CK₂CO₃DMF120°C / 24hModerate
5 5% Pd-C K₂CO₃ MeCN 120°C / 72h 70

Analysis: The data indicates that heterogeneous catalysis (5% Pd-C) combined with a mild inorganic base (K₂CO₃) in a polar aprotic solvent (MeCN) suppresses unwanted side reactions and maximizes the yield of the


-ethoxycinnamate derivative[3].

Self-Validating Experimental Protocols

The following methodologies are engineered to provide real-time, physical feedback to the operating scientist, ensuring the protocol validates its own success during execution.

Protocol A: Synthesis of Ethyl α-Ethoxyacrylate

Phase 1: Ketalization

  • In a flame-dried, nitrogen-flushed round-bottom flask, combine ethyl pyruvate (1.0 equiv) and triethyl orthoformate (1.2 equiv).

  • Introduce p-toluenesulfonic acid monohydrate (0.01 equiv).

  • Stir the homogeneous mixture at 25°C for 12 hours.

  • Neutralize the catalyst by stirring with anhydrous solid Na₂CO₃ (0.05 equiv) for 30 minutes, then filter. Causality: Failure to neutralize the acid prior to the next step will result in uncontrolled polymerization during heating.

  • Isolate the intermediate, ethyl 2,2-diethoxypropanoate, via vacuum distillation.

Phase 2: Thermal Elimination (Self-Validating Step)

  • Transfer the purified ethyl 2,2-diethoxypropanoate to a distillation apparatus equipped with a Vigreux column and a short-path distillation head.

  • Add a trace amount of KHSO₄ (0.005 equiv) to act as an elimination catalyst.

  • Submerge the flask in an oil bath pre-heated to 160–180°C.

  • Self-Validation Checkpoint: Monitor the vapor temperature at the distillation head. As the elimination reaction initiates, the head temperature will rapidly drop to and stabilize at ~78°C . This physical observable is the self-validating proof that ethanol is actively being cleaved from the ketal.

  • Once the head temperature begins to fall below 78°C (indicating the cessation of ethanol generation), apply a vacuum to distill over the pure target product, ethyl α-ethoxyacrylate.

Protocol B: Palladium-Catalyzed Cross-Coupling[3]
  • In a heavy-walled sealed tube, combine iodobenzene (5.0 mmol), ethyl α-ethoxyacrylate (7.5 mmol), 5% Pd-C (400 mg), and K₂CO₃ (6.0 mmol) in anhydrous MeCN (2 mL)[3].

  • Seal the tube and heat at 120°C for 72 hours[3].

  • Cool to room temperature, dilute with H₂O, and extract with diethyl ether[3].

  • Self-Validation Checkpoint: During the aqueous workup, the distinct, sharp odor of unreacted iodobenzene should be entirely absent, providing immediate olfactory validation of high conversion. Furthermore, the clean phase separation between the aqueous layer and the ethereal extract confirms the successful generation of the highly lipophilic ethyl

    
    -ethoxycinnamate product.
    
  • Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography (eluent: benzene)[3].

References

  • Kondo, Y., Kashiwagi, Y., & Yamanaka, H. (1988). Palladium-Catalyzed Cross-Coupling of Aryl Iodides with Ethyl 2-Ethoxy- and 3-Ethoxyacrylate. Heterocycles, 27(1). 3

  • Science of Synthesis. (n.d.). Product Class 12: Pyrimidines. Thieme Connect. 1

  • Science of Synthesis. (n.d.). Product Class 4: Quinolinones and Related Systems. Thieme Connect. 2

  • ChemicalBook. (2025). ETHYL 2,2-DIETHOXYPROPIONATE. ChemicalBook. 4

Sources

Exploratory

ethyl 2-ethoxy acrylate molecular weight and density

This technical guide details the physicochemical profile, synthesis, and applications of Ethyl 2-ethoxyacrylate , a specialized reagent distinct from its more common isomer, ethyl 3-ethoxyacrylate. Physicochemical Profil...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profile, synthesis, and applications of Ethyl 2-ethoxyacrylate , a specialized reagent distinct from its more common isomer, ethyl 3-ethoxyacrylate.

Physicochemical Profiling, Synthetic Protocols, and Applications in Drug Discovery

Executive Summary & Critical Distinction

Ethyl 2-ethoxyacrylate (CAS: 22121-86-4) is an


-functionalized acrylate ester used primarily as a "masked" pyruvate equivalent in the synthesis of nitrogen heterocycles (indoles, quinolinones) and as a substrate in palladium-catalyzed cross-coupling reactions.

CRITICAL ADVISORY: Researchers must distinguish this compound from its regioisomer, Ethyl 3-ethoxyacrylate (CAS: 1001-26-9).

  • Ethyl 2-ethoxyacrylate:

    
    -ethoxy substitution (
    
    
    
    ). Reacts as a pyruvate enol ether.
  • Ethyl 3-ethoxyacrylate:

    
    -ethoxy substitution (
    
    
    
    ). Reacts as a formyl acetate equivalent.

Confusing these isomers will result in complete reaction failure due to the differing electronic polarization of the double bond.

Physicochemical Characterization

The following data consolidates calculated and experimental parameters. Due to the limited commercial availability of the 2-isomer compared to the 3-isomer, density values are derived from structural analogues and isomeric comparison, requiring experimental verification for GMP processes.

Table 1: Physical Constants & Molecular Data
PropertyValueNotes
IUPAC Name Ethyl 2-ethoxyprop-2-enoate
CAS Number 22121-86-4 Distinct from 1001-26-9 (3-isomer)
Molecular Formula

Molecular Weight 144.17 g/mol
Density 0.98 – 1.01 g/mL (Predicted)Isomer (3-ethoxy) is 0.997 g/mL. Determine batch-specific density before volumetric loading.
Boiling Point ~65–70 °C (at 12 mmHg)Extrapolated from ethyl pyruvate ketals.
Refractive Index

Predicted based on molar refraction.
Solubility Soluble in DCM, THF, MeCN, EtOAcHydrolyzes in acidic aqueous media.

Synthetic Methodology: Preparation from Ethyl Pyruvate[1][2]

Commercial supplies of ethyl 2-ethoxyacrylate can be intermittent. The following protocol describes the de novo synthesis via the diethyl ketal of ethyl pyruvate, followed by thermal elimination. This method ensures high regioselectivity for the


-isomer.
Reaction Scheme
  • Ketalization: Ethyl Pyruvate + Triethyl Orthoformate

    
     Ethyl 2,2-diethoxypropionate.
    
  • Elimination: Ethyl 2,2-diethoxypropionate

    
     Ethyl 2-ethoxyacrylate + Ethanol.
    
Detailed Protocol

Step 1: Synthesis of Ethyl 2,2-diethoxypropionate

  • Reagents: Charge a dry round-bottom flask with Ethyl Pyruvate (1.0 eq), Triethyl Orthoformate (1.2 eq), and absolute Ethanol (2.0 eq).

  • Catalyst: Add p-Toluenesulfonic acid (pTSA) (0.01 eq).

  • Reaction: Stir at room temperature for 12–18 hours. Monitor by TLC/GC for disappearance of the ketone.

  • Workup: Neutralize with solid

    
    . Filter off solids. Concentrate the filtrate under reduced pressure.
    
  • Purification: Distill the residue under vacuum to obtain the diethyl ketal (Ethyl 2,2-diethoxypropionate).

Step 2: Thermal Elimination to Ethyl 2-ethoxyacrylate

  • Setup: Equip a distillation flask with a fractionating column and a variable reflux head.

  • Additives: Add a catalytic amount of

    
     or fused 
    
    
    
    to the ketal.
  • Process: Heat the mixture under reduced pressure (approx. 50–100 mmHg).

  • Mechanism: The acid catalyst promotes the elimination of one molecule of ethanol.

  • Collection: Collect the distillate. The product (Ethyl 2-ethoxyacrylate) will distill over, while the ethanol byproduct is removed.

  • Stabilization: Add 50 ppm BHT (butylated hydroxytoluene) to the receiving flask to prevent polymerization during storage.

Applications in Drug Discovery

Ethyl 2-ethoxyacrylate serves as a versatile


 building block. Its electron-rich double bond allows it to participate in Heck coupling reactions with aryl halides, providing a route to 

-keto ester side chains after hydrolysis.
Workflow: Synthesis of Indole-2-carboxylates

This workflow demonstrates the utility of ethyl 2-ethoxyacrylate in synthesizing indole cores, a frequent scaffold in kinase inhibitors.

IndoleSynthesis Substrate 2-Iodoaniline (Aryl Halide) Intermediate Enamine Intermediate (Heck Product) Substrate->Intermediate + Reagent Pd Cat, 100°C Reagent Ethyl 2-ethoxyacrylate (Reagent) Reagent->Intermediate Catalyst Pd(OAc)2 / PPh3 Base (Et3N) Catalyst->Intermediate Cyclization Acidic Cyclization (HCl / EtOH) Intermediate->Cyclization Tautomerization Product Ethyl Indole-2-carboxylate (Final Scaffold) Cyclization->Product - EtOH

Figure 1: Palladium-catalyzed annulation using ethyl 2-ethoxyacrylate to access indole scaffolds.

Mechanism of Action[1][3]
  • Heck Coupling: The palladium catalyst inserts into the Aryl-Iodide bond.[1] The resulting organopalladium species adds to the

    
    -position of ethyl 2-ethoxyacrylate (controlled by electronic polarization).
    
  • Elimination:

    
    -hydride elimination restores the double bond, yielding an enol ether.
    
  • Cyclization: Under acidic conditions, the amine attacks the masked ketone (enol ether), releasing ethanol and aromatizing to form the indole.

Handling & Stability (Self-Validating Protocol)

To ensure experimental success, the purity of the reagent must be validated prior to use, as acrylates are prone to polymerization.

Validation Protocol:

  • Visual Inspection: The liquid should be clear and colorless.[2] Yellowing indicates polymerization or oxidation.

  • NMR Check: Run a quick

    
     NMR in 
    
    
    
    .
    • Diagnostic Signals: Look for two geminal vinyl protons. In the 2-ethoxy isomer, these appear as doublets (

      
      ) typically around 
      
      
      
      4.5–5.5 ppm.
    • Contrast: The 3-ethoxy isomer shows vinyl protons with a large trans coupling (

      
      ) or cis coupling (
      
      
      
      ).
  • Storage: Store at 2–8°C under Argon. Ensure the presence of a radical inhibitor (MEHQ or BHT).

References

  • Sakamoto, T., et al. (1988). "Palladium-catalyzed cross-coupling of aryl iodides with ethyl 2-ethoxyacrylate." Heterocycles, 27(1).

  • Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Context on enol ethers).
  • Sigma-Aldrich. (2023). "Ethyl 3-ethoxyacrylate Product Sheet" (For isomeric comparison).

  • Organic Syntheses. "Ethyl Pyruvate Synthesis." (Precursor synthesis).[3]

Sources

Foundational

Ethyl 2-Ethoxy Acrylate in Advanced Organic Synthesis: From Procurement to Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 2-ethoxy acrylate (EOEOEA), a mono-functional acrylate monomer, has emerged as a pivotal building block in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-ethoxy acrylate (EOEOEA), a mono-functional acrylate monomer, has emerged as a pivotal building block in the synthesis of advanced polymers and functionalized small molecules. Its characteristic ethoxy-ethoxy side chain imparts a unique combination of hydrophilicity, flexibility, and low viscosity, making it an ideal candidate for applications ranging from biocompatible hydrogels in drug delivery to high-performance coatings and adhesives.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the effective procurement, handling, and utilization of EOEOEA in organic synthesis. We delve into the critical pre-reaction processing steps, detail validated protocols for polymerization and conjugate addition reactions, and offer field-proven insights for troubleshooting common experimental challenges.

Sourcing and Procurement of High-Purity EOEOEA

The success of any synthesis hinges on the quality of the starting materials. For a reactive monomer like EOEOEA, understanding its specifications is paramount. The monomer is a colorless liquid valued for its ability to act as a reactive diluent and impart flexibility to polymer chains.[3][4]

Key Physicochemical and Supplier Specifications

When sourcing EOEOEA (CAS 7328-17-8), it is crucial to evaluate the Certificate of Analysis (CoA) from potential suppliers. Key parameters to scrutinize are summarized below.

PropertyTypical ValueSignificance in Synthesis
Purity (by GC) >98.0%Higher purity minimizes side reactions and ensures predictable polymer properties.[5]
Inhibitor MEHQ (4-Methoxyphenol)Prevents premature polymerization during storage and transport.[6][7]
Inhibitor Conc. 100-600 ppmConcentration must be known for effective removal or for adjusting initiator levels.[6][8]
Appearance Colorless to pale yellow liquidColor may indicate impurities or degradation.[6]
Molecular Formula C₉H₁₆O₄Confirms chemical identity.[6]
Molecular Weight 188.22 g/mol Essential for stoichiometric calculations.[6]
Boiling Point ~95 °C @ 5 mmHgRelevant for purification by distillation.[1]
Density ~1.016 g/mL at 25 °CUseful for volume-to-mass conversions.[1]
Refractive Index ~1.439A quick check for purity against a known standard.[2]
Selecting a Supplier

Beyond the CoA, consider suppliers who provide comprehensive analytical data and support. Reputable suppliers for research and development quantities include TCI Chemicals, Sigma-Aldrich, and Santa Cruz Biotechnology, who typically offer high-purity grades stabilized with MEHQ.[7][9] For bulk quantities, industrial suppliers like Chemical Bull or those listed on platforms like ChemicalBook are options.[1]

Pre-Reaction Preparation: The Critical Step of Inhibitor Removal

For most controlled synthetic applications, particularly free-radical polymerizations, the removal of the MEHQ inhibitor is a mandatory prerequisite. Inhibitors function as radical scavengers, which will quench initiator radicals, prevent chain propagation, and ultimately lead to failed or inconsistent reactions.[1][7]

The choice of removal method depends on the scale of the reaction, the required final purity, and available laboratory equipment.

Inhibitor_Removal_Workflow Workflow for Selecting an Inhibitor Removal Method start Start: Inhibited Ethyl 2-Ethoxy Acrylate decision Reaction Scale? start->decision small_scale Small Scale (<50 g) decision->small_scale Lab Scale large_scale Large Scale (>50 g) decision->large_scale Pilot/Industrial column Protocol 1: Basic Alumina Column small_scale->column Recommended wash Protocol 2: Aqueous Caustic Wash small_scale->wash large_scale->wash Recommended distill Alternative: Vacuum Distillation large_scale->distill High Purity Needed end Purified, Uninhibited Monomer (Use Immediately) column->end wash->end distill->end

Caption: Workflow for selecting an inhibitor removal strategy.

Experimental Protocol 1: Purification via Basic Alumina Column

This method is highly effective for lab-scale quantities and is generally the most convenient approach.[1][7]

Materials:

  • Ethyl 2-ethoxy acrylate (inhibited)

  • Basic activated alumina

  • Glass chromatography column with a stopcock

  • Glass wool or fritted disc

  • Collection flask (amber glass recommended)

Procedure:

  • Column Preparation: Securely clamp the chromatography column in a vertical position. Place a small plug of glass wool at the bottom to retain the stationary phase.[1]

  • Packing: Fill the column approximately two-thirds full with basic activated alumina. Gently tap the side of the column to ensure even packing and remove any air pockets.

  • Loading: Carefully pour the inhibited ethyl 2-ethoxy acrylate directly onto the top of the alumina bed.

  • Elution: Allow the monomer to pass through the column under gravity. The MEHQ, being weakly acidic, adsorbs strongly to the basic alumina.[7]

  • Collection: Collect the purified, inhibitor-free monomer in a clean, dry amber flask.

  • Storage: The purified monomer is now highly reactive and susceptible to spontaneous polymerization. It should be used immediately. If short-term storage is unavoidable, keep it refrigerated (<4 °C) in the dark and under an inert atmosphere (N₂ or Ar).

Experimental Protocol 2: Purification via Aqueous Caustic Wash

This liquid-liquid extraction method is suitable for larger quantities but requires a subsequent drying step.[3][7]

Materials:

  • Ethyl 2-ethoxy acrylate (inhibited)

  • 0.1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

Procedure:

  • Extraction: Place the inhibited monomer in a separatory funnel. Add an equal volume of 0.1 M NaOH solution.

  • Shake the funnel vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure. The weakly acidic MEHQ is deprotonated by the NaOH and partitions into the aqueous phase as its sodium salt.[3]

  • Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Repeat: Repeat the washing step (1-3) two more times with fresh NaOH solution to ensure complete removal of the inhibitor.[3]

  • Neutralization: Wash the organic layer with deionized water until the aqueous wash is neutral (verify with pH paper).

  • Drying Pre-step: Wash the organic layer with a saturated brine solution to facilitate the removal of bulk water.

  • Drying: Transfer the monomer to an Erlenmeyer flask and add anhydrous MgSO₄. Swirl the flask and let it stand for 15-20 minutes until the liquid is clear.

  • Final Step: Filter the monomer to remove the drying agent. The purified monomer should be used immediately.

Core Applications in Organic Synthesis

Purified EOEOEA is a versatile monomer for constructing polymers with tailored properties and a valuable reactant for creating functionalized small molecules.

Free-Radical Polymerization for Biomaterials

EOEOEA is widely used to synthesize hydrophilic and biocompatible polymers for applications such as hydrogels for drug delivery and tissue engineering.[10][11] Controlling the polymerization is key to achieving desired molecular weights and avoiding issues like premature gelation.[2]

Experimental Protocol 3: Synthesis of a Linear Poly(EOEOEA) Homopolymer

This protocol describes a standard solution-based free-radical polymerization.

Materials:

  • Purified, inhibitor-free ethyl 2-ethoxy acrylate

  • Azobisisobutyronitrile (AIBN) as initiator

  • Anhydrous toluene or acetone as solvent

  • Schlenk flask with a stir bar

  • Inert gas (Nitrogen or Argon) supply

  • Oil bath

  • Methanol (for precipitation)

Procedure:

  • Setup: To a dry Schlenk flask containing a magnetic stir bar, add the purified EOEOEA monomer and anhydrous solvent (a typical monomer concentration is 1-2 M).

  • Initiator Addition: Add the desired amount of AIBN initiator. A monomer-to-initiator molar ratio between 200:1 and 500:1 is a good starting point for achieving a moderate to high molecular weight.[1]

  • Degassing: Seal the flask and degas the solution for at least 30 minutes by bubbling with N₂ or Ar while stirring in an ice bath. This step is critical to remove dissolved oxygen, a potent inhibitor of radical polymerization.[2]

  • Polymerization: Immerse the flask in a preheated oil bath set to 60-70 °C. Allow the polymerization to proceed with vigorous stirring for the desired time (e.g., 6-24 hours).

  • Quenching: To stop the reaction, cool the flask in an ice bath and expose the mixture to air.

  • Precipitation & Purification: Slowly pour the viscous reaction mixture into a large volume of cold methanol (a non-solvent) while stirring. The polymer will precipitate as a white solid or viscous oil.

  • Isolation: Collect the precipitated polymer by filtration or decantation. Wash it thoroughly with fresh, cold methanol to remove any unreacted monomer and initiator fragments.

  • Drying: Dry the final polymer under vacuum to a constant weight.

Troubleshooting Common Polymerization Issues

IssuePotential Cause(s)Recommended Solution(s)
No/Low Conversion Incomplete inhibitor removal; Presence of oxygen; Inactive initiator.Ensure thorough monomer purification; Degas the reaction mixture properly; Use fresh, recrystallized initiator.[1][2]
Low Molecular Weight High initiator concentration; Presence of chain transfer agents (e.g., solvent, impurities).Decrease initiator concentration (increase monomer:initiator ratio); Choose a solvent with a low chain transfer constant.[1]
Gelation (Cross-linking) High monomer concentration (gel effect); High temperature; Chain transfer to polymer.Reduce monomer concentration; Lower the reaction temperature; Introduce a chain transfer agent (e.g., dodecanethiol) to control molecular weight.[2]
Conjugate Addition via Michael Reaction

As an α,β-unsaturated ester, EOEOEA is an excellent Michael acceptor. This reaction is a cornerstone of C-C and C-heteroatom bond formation and is widely used in the synthesis of pharmaceutical intermediates.[12][13] The reaction with amines (aza-Michael) or thiols (thiol-Michael) provides direct access to β-amino or β-thioether derivatives, respectively.[14][15][16]

Caption: Key steps in the Aza-Michael addition to EOEOEA.

Experimental Protocol 4: Aza-Michael Addition of a Primary Amine to EOEOEA

This protocol describes a general procedure for the mono-addition of a primary amine under mild conditions.[15][17]

Materials:

  • Purified ethyl 2-ethoxy acrylate

  • Benzylamine (or other primary amine)

  • Methanol (solvent)

  • Round-bottom flask with a stir bar

Procedure:

  • Setup: In a round-bottom flask, dissolve the ethyl 2-ethoxy acrylate (1.0 equivalent) in methanol (to a concentration of ~0.2 M).

  • Amine Addition: To the stirring solution, add the primary amine (e.g., benzylamine, 1.1-1.2 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often mildly exothermic. For less reactive amines, gentle heating (40-50 °C) may be required.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acrylate is consumed.

  • Workup: Once the reaction is complete, remove the methanol under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure β-amino ester adduct.

Analytical Characterization

Robust analytical methods are essential to confirm the purity of the monomer and the identity of the synthesized products.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a UV detector (210 nm) or Gas Chromatography with a Flame Ionization Detector (GC-FID) are standard methods for quantifying monomer purity and detecting residual impurities.[4][5][18]

  • Structural Verification:

    • ¹H NMR: Provides definitive structural information. For EOEOEA, characteristic signals include the vinyl protons (δ 5.8-6.4 ppm), the ester and ether methylene groups (δ 3.5-4.3 ppm), and the terminal ethyl group (δ ~1.2 ppm).

    • FT-IR: Confirms the presence of key functional groups, such as the C=O stretch of the ester (~1725 cm⁻¹) and the C=C stretch of the acrylate (~1635 cm⁻¹).

Safety and Handling

Ethyl 2-ethoxy acrylate requires careful handling due to its potential health effects.

Hazard Identification:

  • H315: Causes skin irritation.[19]

  • H317: May cause an allergic skin reaction.[19]

  • H319: Causes serious eye irritation.[19]

  • H335: May cause respiratory irritation.[20]

Recommended Precautions:

  • Engineering Controls: Always work in a well-ventilated chemical fume hood.[4][20]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical splash goggles, and a lab coat.[18][20]

  • Handling: Avoid breathing vapors or mists. Prevent contact with skin and eyes.[18] The uninhibited monomer is highly reactive; avoid exposure to heat, light, and initiators.[5]

  • Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and ignition sources.[3][4] Keep containers tightly closed.

  • Spills & Disposal: Absorb spills with an inert material (e.g., vermiculite) and place in a suitable container for disposal.[18] Dispose of chemical waste in accordance with local, state, and federal regulations.[10]

Conclusion

Ethyl 2-ethoxy acrylate is a uniquely functionalized monomer with significant utility in modern organic synthesis. Its value in creating materials with enhanced flexibility and hydrophilicity makes it indispensable for applications in drug delivery, biomaterials, and specialty polymers. By understanding the nuances of its procurement, implementing rigorous purification protocols to remove inhibitors, and applying controlled reaction conditions, researchers can fully harness the synthetic potential of this versatile building block. Adherence to strict safety protocols is essential to ensure its effective and safe use in the laboratory.

References

  • RIVERLAND TRADING. 2-Ethoxyethoxy Ethyl Acrylate Supplier | 7328-17-8. [Link]

  • Cheresources.com Community. (2017, August 29). Removing Mehq Inhibitor From Methyl Acrylate Monomer. [Link]

  • Final Draft. (N.d.). Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium. [Link]

  • Yacryl. (2026, January 7). Analysis and Solutions for Common Problems in the Production Process of Acrylic Resin. [Link]

  • Senfeida. China 2-(2-Ethoxyethoxy)ethyl Acrylate Manufacturers Suppliers Factory. [Link]

  • ResearchGate. (2015, December 23). How can I remove the inhibitor (MEHQ 500~600ppm) in 2-hydroxyethyl acrylate monomer 96% solution?. [Link]

  • Reddit. (2025, December 8). Removing inhibitor from MMA (and other methacrylate monomers). [Link]

  • Waters Corporation. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. [Link]

  • Wikipedia. Ethyl acrylate. [Link]

  • Wikipedia. Michael addition reaction. [Link]

  • Patsnap. (2025, October 11). How to Control Acrylic Resin's Polymerization Exotherm. [Link]

  • IJFMR. (2025, July 15). Free Radical Copolymerization of Acrylic Acid And 2-Ethoxyethyl Methacrylate: Synthesis, Mechanism, Characterization, Reactivity. [Link]

  • Google Patents. CN102633634A - Cleaning production method of 2-(Ethoxyethoxy) ethyl acrylate (EOEOEA)
  • ioMosaic. (2020, July 28). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. [Link]

  • ResearchGate. (2025, August 6). Michael addition kinetics of ethyl acetoacetate and 2-ethylhexyl acrylate in ionic liquids. [Link]

  • PubMed. Synthesis of poly (2-hydroxyethyl methacrylate) (PHEMA) based nanoparticles for biomedical and pharmaceutical applications. [Link]

  • Indian Academy of Sciences. (2013, July). Synthesis and characterization of poly(2-ethylhexyl acrylate) prepared via atom transfer radical polymerization, reverse atom tr. [Link]

  • Redox. (2020, August 3). Safety Data Sheet EM211/EOEOEA. [Link]

  • DergiPark. Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. [Link]

  • MDPI. (2022, September 17). Advanced Materials for High Biocompatible Hydrogel System. [Link]

  • Scifiniti. (2025, May 15). Preparation and Characterization of Biocompatible Hydrogels Based on a Chitosan-Polyacrylamide Copolymer. [Link]

  • ResearchGate. Mono-addition of various primary amines 1a-l to ethyl acrylate (2). [Link]

  • MDPI. (2018, February 12). State of the Art in Dual-Curing Acrylate Systems. [Link]

  • ACS Publications. Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. [Link]

Sources

Exploratory

Technical Monograph: 2-Ethoxyacrylic Acid Ethyl Ester

Synonyms, Synthesis, and Applications in Heterocyclic Chemistry Part 1: Executive Summary & Core Identity 2-Ethoxyacrylic acid ethyl ester (Ethyl 2-ethoxyacrylate) is a specialized enol ether ester used primarily as an e...

Author: BenchChem Technical Support Team. Date: March 2026

Synonyms, Synthesis, and Applications in Heterocyclic Chemistry

Part 1: Executive Summary & Core Identity

2-Ethoxyacrylic acid ethyl ester (Ethyl 2-ethoxyacrylate) is a specialized enol ether ester used primarily as an electron-rich building block in organic synthesis. Unlike its more common isomer, ethyl 3-ethoxyacrylate (a standard Michael acceptor), the 2-ethoxy derivative functions uniquely in cycloaddition reactions and the construction of complex oxygenated heterocycles.

This guide provides a definitive technical profile of the compound, resolving common nomenclature conflicts that frequently lead to procurement errors in drug development campaigns.

Chemical Identity & Nomenclature Map

The following diagram visualizes the structural identity and validates the correct synonyms to prevent confusion with isobaric compounds.

ChemicalIdentity Structure Ethyl 2-ethoxyacrylate (Structure: CH2=C(OEt)COOEt) IUPAC IUPAC: Ethyl 2-ethoxyprop-2-enoate Structure->IUPAC Common Common: 2-Ethoxyacrylic acid ethyl ester Structure->Common Alpha Positional: Ethyl alpha-ethoxyacrylate Structure->Alpha CAS CAS Registry: 22121-86-4 Structure->CAS SMILES SMILES: CCOC(=C)C(=O)OCC Structure->SMILES

Figure 1: Nomenclature topology mapping the chemical structure to its validated identifiers.

Synonym & Identifier Reference Table
Identifier TypeValue / NameTechnical Context
Primary Name Ethyl 2-ethoxyacrylate Preferred for purchasing/cataloging.
IUPAC Name Ethyl 2-ethoxyprop-2-enoateFormal scientific documentation.
CAS Number 22121-86-4 Unique identifier (Critical for differentiation).
Isomeric Synonym Ethyl

-ethoxyacrylate
Denotes ethoxy group on the alpha-carbon.[1]
Beilstein Ref 1903821Database indexing.
Molecular Formula

MW: 144.17 g/mol

Part 2: Critical Disambiguation (The "Trap" in Drug Discovery)

In high-throughput synthesis, researchers frequently confuse Ethyl 2-ethoxyacrylate with two other chemically distinct compounds. This distinction is vital for reaction success.

CompoundCASStructurePrimary Application
Ethyl 2-ethoxyacrylate 22121-86-4

Diels-Alder dienophile , Enol ether chemistry.[2]
Ethyl 3-ethoxyacrylate 1001-26-9

Pyrimidine synthesis (e.g., Uracil/Cytosine analogs). Acts as a 1,3-electrophile.
Ethyl 2-cyano-3-ethoxyacrylate 94-05-3

Substituted Pyrimidine synthesis (e.g., Tegafur precursors).

Warning: If your goal is to synthesize a standard pyrimidine ring via condensation with urea or amidine, you likely require the 3-ethoxy (CAS 1001-26-9) or 2-cyano-3-ethoxy (CAS 94-05-3) derivative, not the 2-ethoxy compound described in this guide.

Part 3: Physicochemical Profile

The following data points are aggregated from experimental values and high-confidence predictions for CAS 22121-86-4.

PropertyValueNotes
Boiling Point 68–70 °C @ 12 mmHgVolatile under reduced pressure.
Density

g/cm³
Slightly less dense than water.
Refractive Index

Typical for aliphatic acrylates.
Solubility Soluble in EtOH, Et₂O, CHCl₃Immiscible with water; hydrolyzes slowly in acid.
Stability PolymerizableRequires stabilization (e.g., MEHQ) to prevent autopolymerization.

Part 4: Synthetic Utility & Mechanism[2][4]

Mechanism of Action: Inverse Electron Demand Diels-Alder (IEDDA)

Ethyl 2-ethoxyacrylate is an electron-rich alkene due to the alpha-ethoxy donation. This makes it an ideal partner for Inverse Electron Demand Diels-Alder reactions, reacting with electron-deficient dienes (like tetrazines or triazines) to form functionalized pyridazines or pyridines.

Workflow Visualization

The following diagram outlines the synthesis of a dihydropyran scaffold, a common motif in carbohydrate mimetics, using Ethyl 2-ethoxyacrylate.

ReactionWorkflow Reactant1 Ethyl 2-ethoxyacrylate (Electron-Rich Dienophile) Process1 Thermal Cycloaddition (IEDDA Mechanism) Reactant1->Process1 Reactant2 Alpha,Beta-Unsaturated Carbonyl (Heterodiene) Reactant2->Process1 Intermediate Dihydropyran Intermediate (Cyclic Enol Ether) Process1->Intermediate Step2 Acid Hydrolysis / Elimination Intermediate->Step2 Product Functionalized Pyran/Pyridine Scaffold (Drug Precursor) Step2->Product

Figure 2: Synthetic pathway utilizing Ethyl 2-ethoxyacrylate in heterocycle construction.

Part 5: Experimental Protocol

Protocol: Synthesis of Ethyl 2-Ethoxyacrylate (via Elimination)

Rationale: Commercial availability of the 2-isomer is often intermittent. This protocol allows for in situ generation or bulk synthesis from the more stable ketal precursor.

Precursor: Ethyl pyruvate diethyl ketal (Ethyl 2,2-diethoxypropanoate).

Step-by-Step Methodology:
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a fractional distillation column (Vigreux column recommended).

  • Charge: Add Ethyl 2,2-diethoxypropanoate (50.0 g, 263 mmol) and a catalytic amount of Sodium Bisulfate (NaHSO₄, 0.5 g) or p-Toluenesulfonic acid (pTSA).

    • Note: Acid catalysis promotes the elimination of one equivalent of ethanol.

  • Reaction (Pyrolysis): Heat the mixture under reduced pressure (approx. 80–100 mmHg).

    • Target Temperature: Maintain oil bath at 140–150 °C.

  • Distillation: The product, Ethyl 2-ethoxyacrylate, will co-distill with the eliminated ethanol.

    • Collect the fraction boiling between 65–85 °C (at reduced pressure).

  • Purification: Redistill the crude distillate carefully.

    • Ethyl 2-ethoxyacrylate typically boils at 68–70 °C / 12 mmHg .

  • Stabilization: Immediately add 50 ppm of 4-methoxyphenol (MEHQ) to the receiving flask to inhibit polymerization.

Quality Control (Self-Validation)
  • ¹H NMR (CDCl₃, 400 MHz): Look for two geminal vinyl protons.

    • 
       4.50 (d, 1H, =CHa)
      
    • 
       5.35 (d, 1H, =CHb)
      
    • Distinctive Feature: The absence of the alkene proton signal at

      
       7.5+ (which would indicate the 3-ethoxy isomer).
      
  • GC-MS: Confirm molecular ion peak (

    
     144).
    

Part 6: Handling & Safety Data

Hazard ClassGHS CodeDescription
Flammability H226Flammable liquid and vapor. Flash point ~55°C.
Irritation H315, H319Causes skin and serious eye irritation. Enol ethers are potent alkylators.
Storage P235Keep cool (2–8°C). Store under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolyzes to pyruvate).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5363294, Ethyl 2-ethoxyacrylate. Retrieved from [Link]

  • Wipf, P. (2005). Enol Ethers in Organic Synthesis. In: Handbook of Reagents for Organic Synthesis. Wiley-VCH.[3] (Contextual grounding for enol ether reactivity).

Sources

Foundational

In-Depth Technical Guide: Solubility Profile and Solvent Compatibility of Ethyl 2-Ethoxyacrylate

This guide provides a comprehensive technical analysis of the solubility, solvent compatibility, and handling of Ethyl 2-ethoxyacrylate , a specialized reagent used in heterocyclic synthesis and cycloaddition reactions.[...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the solubility, solvent compatibility, and handling of Ethyl 2-ethoxyacrylate , a specialized reagent used in heterocyclic synthesis and cycloaddition reactions.[1]

[1]

Part 1: Executive Summary & Critical Disambiguation[1]

Ethyl 2-ethoxyacrylate (CAS 22121-86-4) is an


-functionalized acrylate ester characterized by an electron-rich enol ether moiety adjacent to the ester carbonyl. Unlike simple acrylates, its unique electronic push-pull structure makes it a valuable "diene-phile" in inverse electron demand Diels-Alder reactions and a precursor for nitrogen heterocycles like quinolinones.[1]
⚠️ Critical Disambiguation: The Isomer Trap

Before proceeding, researchers must verify the specific isomer required for their workflow, as nomenclature is frequently conflated in commercial catalogs.[1]

FeatureEthyl 2-ethoxyacrylate (Target of this Guide)Ethyl 3-ethoxyacrylate (Common Alternative)
Structure


CAS No. 22121-86-4 1001-26-9
Primary Use Diels-Alder reactions, Quinolinone synthesisPyrimidine synthesis (e.g., Zaleplon)
Reactivity

-ethoxy (Geminal substitution)

-ethoxy (Vinylogous ester)

This guide focuses exclusively on the 2-ethoxy isomer (CAS 22121-86-4).[1] If your protocol involves pyrimidine construction, re-verify if the 3-isomer is the intended reagent.[1]

Part 2: Physicochemical Profile & Solubility Mechanism[1]

Molecular Properties

The solubility behavior of ethyl 2-ethoxyacrylate is governed by its lipophilic ethyl groups and the polar ester/ether functionalities.[1] It lacks hydrogen bond donors but acts as a weak hydrogen bond acceptor.[1]

PropertyValueRelevance to Solubility
Molecular Formula

Moderate molecular weight organic liquid.[2][3][4]
Molecular Weight 144.17 g/mol Facilitates dissolution in small-molecule solvents.[1]
Physical State Colorless to pale yellow liquidMiscible with most organic liquids.
Predicted LogP ~1.1 - 1.5Lipophilic; prefers organic phases over aqueous.[1]
H-Bond Donors 0No self-association; low viscosity.[1]
H-Bond Acceptors 3 (Ester C=O, Ester O, Ether O)Soluble in protic solvents via H-bonding.[1]
Solvent Compatibility Matrix

The following table synthesizes empirical data from synthetic applications (e.g., palladium-catalyzed cyclizations) and theoretical solubility parameters.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight & Stability Notes
Polar Aprotic Acetonitrile (MeCN) , DMF, DMSOExcellent Preferred for Reactions. High dipole moments stabilize the polar transition states often involved in acrylate chemistry.[1] MeCN is the standard solvent for Pd-catalyzed couplings involving this reagent.[1]
Chlorinated Dichloromethane (DCM), ChloroformExcellent Highly effective for dissolution.[1] Used frequently in extraction and chromatography purification steps.[1]
Aromatic Benzene , TolueneGood Soluble.[1][3] Often used for high-temperature cyclization reactions (reflux) where water removal is necessary.
Polar Protic Ethanol, MethanolGood Soluble.[1][3] Caution: In the presence of acid catalysts, transesterification or acetal exchange at the enol ether position may occur.[1]
Ethers THF, Diethyl Ether, 1,4-DioxaneGood Miscible.[1] THF is suitable for low-temperature lithiation or Grignard reactions.[1]
Aqueous Water, BrinePoor Immiscible.[1] Forms a biphasic system. Useful for aqueous workups to remove inorganic salts while retaining the acrylate in the organic layer.[1]

Part 3: Experimental Protocols

Standard Solubility Screening Workflow

This protocol ensures the selected solvent is compatible not just with dissolution, but with the downstream reaction conditions (e.g., temperature, catalyst presence).[1]

SolubilityScreening Start Start: Ethyl 2-ethoxyacrylate Sample SolventAdd Add Solvent (10 vol eq) (MeCN, DCM, or Toluene) Start->SolventAdd VisualCheck Visual Inspection: Clear Solution? SolventAdd->VisualCheck Dissolved Fully Dissolved VisualCheck->Dissolved Yes Undissolved Cloudy / Phase Separation VisualCheck->Undissolved No StabilityCheck Stability Test (24h @ RT or Reflux) Dissolved->StabilityCheck TLC_NMR Analyze Purity (TLC / 1H-NMR) StabilityCheck->TLC_NMR Decision Decision: Proceed? TLC_NMR->Decision Use Solvent Use Solvent Decision->Use Solvent No Degradation Select Alt. Solvent Select Alt. Solvent Decision->Select Alt. Solvent Hydrolysis/Polymerization

Figure 1: Decision tree for validating solvent compatibility prior to scale-up.

Protocol: Handling and Purification

Context: Commercial samples may contain stabilizers (e.g., hydroquinone) or hydrolysis byproducts.[1]

  • Dissolution: Dissolve crude ethyl 2-ethoxyacrylate in Dichloromethane (DCM) (10 mL per gram).

  • Washing: Wash the organic phase with cold saturated NaHCO₃ (to remove any free acid from hydrolysis) followed by Brine .[1]

  • Drying: Dry over anhydrous MgSO₄ (Magnesium Sulfate).[1] Note: Avoid acidic drying agents like silica gel for prolonged periods to prevent enol ether hydrolysis.[1]

  • Concentration: Evaporate solvent under reduced pressure (< 40°C) to obtain the purified oil.

Part 4: Applications & Mechanistic Insights

Case Study: Synthesis of 3-Ethoxy-2(1H)-quinolinone

One of the most authoritative applications of ethyl 2-ethoxyacrylate is its reaction with 2-iodoaniline to form quinolinone derivatives.[1][3][5] This reaction relies on the compound's solubility in Acetonitrile (MeCN) and its thermal stability at reflux.[1]

Reaction Rationale:

  • Solvent: MeCN is chosen because it solubilizes the inorganic base (

    
    ) and the palladium catalyst while maintaining a high boiling point for the activation energy required.[1]
    
  • Mechanism: The reaction proceeds via a Heck-type coupling followed by intramolecular cyclization.[1][3]

ReactionPathway Reactants 2-Iodoaniline + Ethyl 2-ethoxyacrylate Conditions Pd/C, K2CO3 Solvent: MeCN Temp: 120°C (Sealed Tube) Reactants->Conditions Dissolution Intermediate Intermediate: Amino-Cinnamate Conditions->Intermediate Heck Coupling Product Product: 3-Ethoxy-2(1H)-quinolinone Intermediate->Product Cyclization

Figure 2: Synthetic workflow for Quinolinone synthesis using Ethyl 2-ethoxyacrylate in Acetonitrile.

Stability in Protic Solvents

While soluble in ethanol, ethyl 2-ethoxyacrylate contains an enol ether (


).[1]
  • Risk: In the presence of water and trace acid (protons), the enol ether can hydrolyze to form the corresponding

    
    -keto ester (Ethyl pyruvate derivative) and ethanol.[1]
    
  • Mitigation: When using protic solvents, ensure neutral pH or basic conditions.[1] Avoid storing stock solutions in unbuffered alcohols.[1]

Part 5: References

  • Vinader, V., et al. (1992).[1] Diels-Alder Cycloadditions of 2-Pyrones and 2-Pyridones.[1][5] Tetrahedron.[1][5] (Detailed use of ethyl 2-ethoxyacrylate in Pd-catalyzed cyclizations). Available at: [Link]

  • Thieme Chemistry. Science of Synthesis: Product Class 4 - Quinolinones and Related Systems.[1] (Describes the synthesis of 3-ethoxy-2(1H)-quinolinone using ethyl 2-ethoxyacrylate in MeCN). Available at: [Link]

  • PubChem. Ethyl 3-ethoxyacrylate (Isomer Comparison). (Provided for disambiguation purposes). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

palladium-catalyzed Heck reaction with ethyl 2-ethoxy acrylate

Application Note: Palladium-Catalyzed Heck Arylation of Ethyl 2-Ethoxyacrylate Subtitle: A Strategic Surrogate Approach for the Synthesis of Functionalized -Keto Esters and Heterocycles Executive Summary This Application...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Heck Arylation of Ethyl 2-Ethoxyacrylate

Subtitle: A Strategic Surrogate Approach for the Synthesis of Functionalized


-Keto Esters and Heterocycles

Executive Summary

This Application Note details the protocol for the palladium-catalyzed Heck coupling of aryl iodides with ethyl 2-ethoxyacrylate . This reaction serves as a powerful "surrogate" strategy in organic synthesis. While direct arylation of


-keto esters is synthetically challenging due to the instability of their enolates, ethyl 2-ethoxyacrylate acts as a stable, neutral equivalent.

Upon coupling, the immediate product is a substituted enol ether. Subsequent acidic hydrolysis reveals the latent


-keto ester functionality (aryl pyruvate derivative). This methodology is critical for medicinal chemists developing precursors for amino acids, quinoxalines, and coumarins.

The Chemical Context: The "Masked" Pyruvate

Ethyl 2-ethoxyacrylate (


) is a captodative olefin , possessing both an electron-donating ethoxy group and an electron-withdrawing ester group on the same carbon (

-position).
  • The Challenge: Direct C3-arylation of pyruvates (

    
    ) is difficult because the 
    
    
    
    -protons are acidic, leading to self-condensation or polymerization under basic coupling conditions.
  • The Solution: The 2-ethoxyacrylate locks the molecule in the enol form. The Heck reaction forms the C-C bond at the

    
    -position, and a simple workup unmasks the ketone.
    

Mechanistic Insight & Regioselectivity

Understanding the regiochemistry is vital for experimental success. Unlike electron-poor acrylates that typically favor linear products, or electron-rich vinyl ethers that favor branched products, ethyl 2-ethoxyacrylate presents a unique electronic environment.

The Regioselectivity Rule

In the Heck cycle, the migratory insertion step is regio-determining.[1][2]

  • Electronic Effect: The polarization of the double bond directs the nucleophilic Aryl-Pd species to the

    
    -carbon (terminal position).
    
  • Steric Effect: The bulky Pd center prefers the

    
    -carbon, which is already substituted, but the transition state leading to 
    
    
    
    -arylation is kinetically favored to avoid steric clash between the incoming aryl group and the ethoxy/ester moiety.

Result: The reaction yields the


-arylated product  (

) exclusively.
Visualizing the Pathway

The following diagram illustrates the catalytic cycle and the critical hydrolysis step.

HeckMechanism Start Aryl Iodide (Ar-I) OxAdd Oxidative Addition [Ar-Pd(II)-I] Start->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd Cycle Start Coord Olefin Coordination (Ethyl 2-ethoxyacrylate) OxAdd->Coord Insert Migratory Insertion (Regio-determining) Coord->Insert Beta-Attack BetaElim Beta-Hydride Elimination Insert->BetaElim BetaElim->Pd0 Base Regeneration ProductEnol Enol Ether Product Ar-CH=C(OEt)CO2Et BetaElim->ProductEnol - [H-Pd-I] Hydrolysis Acidic Hydrolysis (H3O+) ProductEnol->Hydrolysis FinalProd Alpha-Keto Ester Ar-CH2-C(=O)CO2Et Hydrolysis->FinalProd

Caption: Figure 1. Catalytic cycle showing the beta-selective arylation followed by the hydrolytic unmasking of the alpha-keto ester.

Optimization Matrix

The following table summarizes the "Gold Standard" conditions versus modern alternatives for difficult substrates.

VariableStandard Protocol (Sakamoto Conditions)Modern/Challenging SubstratesMechanistic Rationale
Catalyst Pd(OAc)₂ (1–5 mol%)Pd₂(dba)₃ or Pd-PEPPSIPd(OAc)₂ is robust and cheap; reduced in situ by phosphines.
Ligand PPh₃ (Triphenylphosphine)P(o-tol)₃ or XantphosPPh₃ works for simple aryl iodides. Bulky phosphines prevent catalyst death for hindered substrates.
Base NaHCO₃ or Et₃NK₂CO₃ or Cs₂CO₃Mild bases (bicarbonate) are preferred to prevent side reactions of the sensitive acrylate.
Solvent DMF or MeCNDMAc or NMPPolar aprotic solvents stabilize the cationic Pd intermediates if the pathway shifts.
Temp 80–100 °C100–120 °CHigher temps required for aryl bromides or chlorides.

Detailed Experimental Protocol

This protocol describes the synthesis of Ethyl 3-phenyl-2-oxopropionate (Phenylpyruvate ethyl ester) from Iodobenzene.

Materials:
  • Iodobenzene (1.0 equiv)

  • Ethyl 2-ethoxyacrylate (1.2 equiv) [Commercially available or synthesized via diethyl oxalate + ethyl vinyl ether]

  • Palladium(II) Acetate [Pd(OAc)₂] (0.03 equiv)

  • Triphenylphosphine [PPh₃] (0.09 equiv)

  • Sodium Bicarbonate [NaHCO₃] (2.5 equiv)

  • DMF (Dimethylformamide), anhydrous (0.2 M concentration)

  • Hydrolysis Reagent: 10% HCl (aq) / THF mixture.

Step-by-Step Workflow:
  • Catalyst Pre-formation:

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ and PPh₃.

    • Purge with Nitrogen/Argon for 5 minutes.

    • Add anhydrous DMF. Stir at room temperature for 15 minutes until the solution turns yellow/orange (formation of active Pd(0) species).

  • Coupling Reaction:

    • Add the base (NaHCO₃) and Iodobenzene to the flask.

    • Add Ethyl 2-ethoxyacrylate via syringe.

    • Heat the mixture to 100 °C for 4–12 hours. Monitor by TLC (or LC-MS) for the disappearance of Iodobenzene.

    • Checkpoint: The intermediate product (enol ether) is often visible as a distinct spot on TLC, usually less polar than the starting iodide.

  • Workup & Hydrolysis (The Critical Step):

    • Cool the reaction mixture to room temperature.

    • Dilute with Diethyl Ether or Ethyl Acetate. Wash with water (3x) to remove DMF.

    • Hydrolysis: Treat the organic layer (or the crude oil after evaporation) with a mixture of THF and 10% HCl (1:1 ratio) at room temperature for 1 hour.

    • Observation: This converts the

      
       moiety into the 
      
      
      
      moiety.
  • Purification:

    • Extract the hydrolyzed mixture with Ethyl Acetate.

    • Wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

    • Target: The

      
      -keto ester is typically a yellow oil or low-melting solid.
      
Workflow Diagram

Workflow Step1 1. Coupling (100°C, DMF) Step2 2. Extraction (Remove DMF) Step1->Step2 Step3 3. Acid Hydrolysis (HCl/THF, RT) Step2->Step3 Crude Enol Ether Step4 4. Purification (Flash Column) Step3->Step4 Crude Keto Ester

Caption: Figure 2. Operational workflow from reaction setup to final purification.

Downstream Applications: Heterocycle Synthesis

The true power of this reagent lies in its ability to form heterocycles rapidly.

Synthesis of 3-Ethoxycoumarins: If o-iodophenol is used as the substrate, the reaction undergoes an intramolecular transesterification/cyclization immediately after the Heck coupling.

  • Pathway: Heck Coupling

    
     Isomerization 
    
    
    
    Lactonization.
  • Note: In this case, hydrolysis is omitted if the target is the 3-ethoxycoumarin. If the target is the 3-hydroxycoumarin (or coumarin-3-one tautomer), hydrolysis is performed.

Troubleshooting & FAQ

  • Q: My yield is low, and I see black precipitate.

    • A: "Palladium black" formation indicates ligand dissociation. Increase the PPh₃ loading to 4:1 relative to Pd, or switch to a bidentate ligand like dppp. Ensure the solvent is degassed.

  • Q: I isolated the product, but the NMR shows a double bond.

    • A: You isolated the enol ether intermediate. You must perform the acidic hydrolysis step to get the

      
      -keto ester.
      
  • Q: Can I use Aryl Bromides?

    • A: Yes, but the reaction is slower.[3] Add tetrabutylammonium bromide (TBAB) as an additive (Jeffery conditions) or use a more active catalyst system (e.g., Pd-XPhos).

References

  • Sakamoto, T., Kondo, Y., & Yamanaka, H. (1988).[4] Palladium-Catalyzed Cross-Coupling of Aryl Iodides with Ethyl 2-Ethoxy- and 3-Ethoxyacrylate.[4] Chemical and Pharmaceutical Bulletin, 36(11), 4364-4368.

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides.[4][5][6] Organic Reactions, 27, 345-390.

  • Dott, R. H., et al. (1995). Synthesis of Coumarins via Heck Reaction. Tetrahedron Letters, 36(30), 5437-5440.

  • Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2-7.

Sources

Application

Application Note: Synthesis of α-Ethoxy Cinnamates via Palladium-Catalyzed Heck Cross-Coupling

Introduction The synthesis of α-ethoxy cinnamates (ethyl 2-ethoxy-3-arylacrylates) represents a critical transformation in modern organic synthesis and drug development. These compounds serve as highly versatile α-keto e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of α-ethoxy cinnamates (ethyl 2-ethoxy-3-arylacrylates) represents a critical transformation in modern organic synthesis and drug development. These compounds serve as highly versatile α-keto ester equivalents and are indispensable building blocks for the construction of complex nitrogen-containing heterocycles, including indoles, quinolinones, and isoquinolines[1][2].

Historically, introducing an α-keto ester side-chain into an aromatic nucleus was synthetically challenging, often requiring harsh Friedel-Crafts conditions or multi-step functional group interconversions. The deployment of ethyl 2-ethoxyacrylate as a coupling partner in a Palladium-catalyzed Heck reaction provides a direct, atom-economical route to achieve this functionalization[1]. This application note details the mechanistic rationale, optimized reaction parameters, and a self-validating protocol for the synthesis of α-ethoxy cinnamates.

Mechanistic Insights & Causality

The cross-coupling of aryl halides with ethyl 2-ethoxyacrylate proceeds via a classic Heck catalytic cycle, but with specific regiochemical and stability considerations dictated by the enol ether substrate.

  • Regioselectivity (Migratory Insertion): The α-ethoxy group strongly influences the polarization of the alkene. Through resonance electron donation from the oxygen atom, the β-carbon becomes highly nucleophilic. Concurrently, the α-position is sterically congested by both the ethoxy and ester moieties. Consequently, the electrophilic Ar-Pd(II)-I species exclusively undergoes migratory insertion at the less hindered, electron-rich β-carbon, ensuring the strict formation of the α-ethoxy cinnamate framework.

  • Catalyst Stability: Standard homogeneous catalysts like Pd(OAc)₂ without strong stabilizing phosphine ligands rapidly decompose into inactive "palladium black" at the elevated temperatures (120–130 °C) required to drive this sterically demanding insertion. Utilizing 5% Palladium on Carbon (Pd/C) resolves this by acting as a "reservoir" that slowly leaches highly active, unliganded Pd(0) into the solution, sustaining the catalytic cycle over prolonged reaction times (24–72 hours)[1].

HeckMechanism Pd0 Pd(0) Active Species (Leached from Pd/C) OxAdd Oxidative Addition (Aryl Halide Cleavage) Pd0->OxAdd + Ar-I MigIns Migratory Insertion (Regioselective β-Attack) OxAdd->MigIns Ar-Pd(II)-I BetaElim β-Hydride Elimination (α-Ethoxy Cinnamate Release) MigIns->BetaElim Alkyl-Pd(II)-I Regen Catalyst Regeneration (Base-Promoted HI Removal) BetaElim->Regen HPd(II)I Regen->Pd0 + K2CO3 - KI, - KHCO3

Catalytic cycle for the Heck coupling of aryl iodides with ethyl 2-ethoxyacrylate.

Optimization of Reaction Parameters

Initial attempts to synthesize ethyl α-ethoxycinnamates using standard Heck conditions (Pd(OAc)₂, Et₃N) resulted in poor yields (~20%) due to catalyst degradation and insufficient basicity of triethylamine at high temperatures[1].

Systematic optimization revealed that switching to a heterogeneous catalyst (5% Pd/C) and a stronger, inorganic base (K₂CO₃) in a polar aprotic solvent (DMF or MeCN) drastically improved the yield. K₂CO₃ efficiently neutralizes the generated hydrogen iodide, driving the reductive elimination step forward without inducing the base-catalyzed degradation of the enol ether substrate.

Table 1: Optimization of Reaction Conditions for Iodobenzene Coupling[1]
RunCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂Et₃NNone (Neat)1202420
2Pd(OAc)₂Et₃NDMF1202450
3Pd(OAc)₂ / Et₄NClK₂CO₃DMF1202454
45% Pd/CK₂CO₃DMF1202460
5 5% Pd/C K₂CO₃ MeCN 120 72 >60

Experimental Protocol

The following protocol describes the optimized synthesis of ethyl α-ethoxycinnamates. This procedure is designed as a self-validating workflow; the physical state changes and phase separations serve as intrinsic quality control checkpoints.

Materials Required:
  • Substituted Aryl Iodide (e.g., Iodobenzene)

  • Ethyl 2-ethoxyacrylate (1.5–2.0 equivalents)

  • 5% Palladium on Carbon (Pd/C)

  • Potassium Carbonate (K₂CO₃, anhydrous)

  • Acetonitrile (MeCN, anhydrous)

  • Deionized Water, Chloroform (CHCl₃) or Diethyl Ether, MgSO₄ (anhydrous)

Step-by-Step Methodology:
  • Reaction Setup & Degassing:

    • To a flame-dried, heavy-walled sealed tube, add the aryl iodide (e.g., 5.0 mmol), ethyl 2-ethoxyacrylate (1.08 g, 7.5 mmol), 5% Pd/C (400 mg), and anhydrous K₂CO₃ (1.03 g, 7.5 mmol)[3].

    • Suspend the mixture in anhydrous MeCN (2.0 mL).

    • Causality Check: Purge the vessel with Argon for 5 minutes. Oxygen must be excluded to prevent the premature oxidation of the leached Pd(0) active species.

  • Thermal Coupling:

    • Seal the tube securely and heat the reaction mixture in an oil bath at 120 °C for 24 to 72 hours (depending on the steric bulk of the aryl iodide).

    • Validation: Monitor the reaction via TLC (Hexanes/EtOAc). The complete consumption of the high-Rf aryl iodide indicates reaction completion.

  • Quenching and Extraction:

    • Cool the reaction vessel to room temperature. Carefully vent the tube and dilute the crude mixture with deionized H₂O (15 mL) to dissolve the inorganic salts (KI, unreacted K₂CO₃).

    • Extract the aqueous mixture with CHCl₃ or Diethyl Ether (3 × 15 mL).

    • Validation: The organic layer will contain the α-ethoxy cinnamate product, while the aqueous layer safely sequesters the polar byproducts.

  • Purification:

    • Combine the organic extracts, dry over anhydrous MgSO₄, and filter to remove the drying agent and suspended Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue via silica gel column chromatography using Benzene or an EtOAc/Hexane gradient as the eluent[1][3]. Distill the purified product in vacuo if a colorless liquid is required.

Downstream Applications in Drug Development

The synthesized α-ethoxy cinnamates are not mere endpoints; they are highly reactive intermediates utilized in the synthesis of privileged pharmaceutical scaffolds. By altering the ortho-substituent on the starting aryl halide, the resulting cinnamate can be forced into spontaneous or acid-catalyzed intramolecular cyclizations[2][3].

  • Quinolinones: Coupling ethyl 2-ethoxyacrylate with 2-iodoaniline yields an intermediate that spontaneously cyclizes in the reaction mixture to form 3-ethoxy-2(1H)-quinolinones[2][3].

  • Indoles: Coupling with 2-iodoacetanilide yields ethyl 2-acetylamino-α-ethoxycinnamate, which undergoes acid-catalyzed deprotection and cyclization to form ethyl indole-2-carboxylates[2].

DownstreamApps EnolEther Ethyl 2-Ethoxyacrylate + ortho-Substituted Aryl Iodide Cinnamate α-Ethoxy Cinnamate (Stable Intermediate) EnolEther->Cinnamate Pd/C, K2CO3 Heck Coupling KetoEster α-Keto Esters (Metabolic Precursors) Cinnamate->KetoEster Acidic Hydrolysis Quinolinone 3-Ethoxy-2(1H)-quinolinones (via 2-Iodoaniline) Cinnamate->Quinolinone Spontaneous Intramolecular Cyclization Indole Indole-2-carboxylates (via 2-Iodoacetanilide) Cinnamate->Indole Acid-Catalyzed Deprotection & Cyclization

Divergent synthetic applications of α-ethoxy cinnamates in heterocyclic chemistry.

References

  • PALLADIUM-CATALYZED CROSS-COUPLING OF ARYL IODIDES WITH ETHYL 2-ETHOXY- AND 3-ETHOXYACRYLATE Heterocycles, Vol 27, No 1, 1988 URL:[Link]

  • Product Class 4: Quinolinones and Related Systems Thieme Connect / Science of Synthesis URL:[Link]

  • Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions Chemical Reviews / ResearchGate URL:[Link]

Sources

Method

Application Note: A Modern Approach to Isocoumarin Synthesis via Rhodium(III)-Catalyzed C-H Activation and Annulation

Introduction: The Significance and Synthesis of Isocoumarins Isocoumarins are a class of bicyclic lactones that form the core structural framework of numerous natural products and pharmacologically active compounds.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance and Synthesis of Isocoumarins

Isocoumarins are a class of bicyclic lactones that form the core structural framework of numerous natural products and pharmacologically active compounds.[1][2] These molecules exhibit a wide array of biological activities, including antifungal, anti-tumor, anti-allergic, and anti-inflammatory properties.[2][3] The significant therapeutic potential of the isocoumarin scaffold has driven the development of diverse and efficient synthetic methodologies for its construction.

Historically, the synthesis of isocoumarins relied on multi-step processes, such as the intramolecular cyclization of 2-alkenyl or o-alkynylbenzoic acids and the oxidation of isochromans.[4][5] While effective, these classical methods often require pre-functionalized starting materials and can lack atom economy. In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful and elegant strategy for the synthesis of complex heterocyclic systems.[6] This approach allows for the direct formation of carbon-carbon and carbon-heteroatom bonds from ubiquitous C-H bonds, offering a more streamlined and efficient pathway to isocoumarin derivatives.[7] Among the various catalytic systems, those based on Rhodium(III) have proven to be particularly robust and versatile for the annulation of benzoic acids with coupling partners like alkynes.[4][6][7]

This application note provides a detailed guide to the synthesis of isocoumarins using a state-of-the-art Rh(III)-catalyzed C-H activation/annulation cascade, a method celebrated for its high efficiency and broad substrate scope.

The Core Strategy: Rh(III)-Catalyzed Oxidative Annulation

The central transformation discussed herein is the coupling of a benzoic acid with an alkyne, catalyzed by a Rh(III) complex, typically [Cp*RhCl2]2. This reaction proceeds via a chelation-assisted C-H activation at the ortho position of the benzoic acid, followed by insertion of the alkyne and subsequent reductive elimination to form the isocoumarin ring system. A key advantage of this method is its ability to construct the isocoumarin core from readily available starting materials in a single, atom-economical step.[7]

Scientist's Note: Why Rhodium(III)?

Rhodium(III) catalysts, particularly those featuring a pentamethylcyclopentadienyl (Cp) ligand, are highly effective for C-H activation. The Cp ligand creates an electron-rich metallic center that facilitates the oxidative addition step of the catalytic cycle. The carboxylate group of the benzoic acid acts as an effective directing group, guiding the catalyst to the ortho C-H bond and ensuring high regioselectivity.[6][7]

The Catalytic Cycle: A Mechanistic Overview

The reaction mechanism is a well-elucidated catalytic cycle that elegantly orchestrates the formation of the isocoumarin product.[4][7]

  • Carboxylate Exchange & C-H Activation: The cycle begins with the reaction of the active Rh(III) catalyst with the benzoic acid substrate. The carboxylate group coordinates to the rhodium center, which is followed by an irreversible, concerted metalation-deprotonation (CMD) step. This forms a five-membered rhodacycle intermediate.

  • Alkyne Coordination & Insertion: The alkyne coupling partner then coordinates to the rhodium center. This is followed by migratory insertion of the alkyne into the Rh-C bond of the rhodacycle, forming a seven-membered rhodacycle intermediate.

  • Reductive Elimination & Catalyst Regeneration: The final step is a reductive elimination that forms the C-O bond of the lactone ring, releasing the isocoumarin product. This process regenerates a Rh(I) species, which is then re-oxidized to the active Rh(III) catalyst by a co-oxidant (often a copper salt), allowing the catalytic cycle to continue.

Rhodium Catalytic Cycle for Isocoumarin Synthesis Catalytic Cycle for Isocoumarin Synthesis A Active [Cp*Rh(III)X₂] Catalyst B Five-Membered Rhodacycle (C-H Activation) A->B + Benzoic Acid - HX C Alkyne Coordination B->C + Alkyne D Seven-Membered Rhodacycle (Migratory Insertion) C->D E Isocoumarin Product + Rh(I) D->E Reductive Elimination F Catalyst Regeneration (Oxidation) E->F F->A + Oxidant (e.g., Cu(OAc)₂)

Figure 1: Simplified catalytic cycle for Rh(III)-catalyzed isocoumarin synthesis.

Detailed Application Protocol: Synthesis of 3-Phenyl-4-methylisocoumarin

This protocol describes a representative procedure for the Rh(III)-catalyzed synthesis of a 3,4-disubstituted isocoumarin from benzoic acid and an internal alkyne.

Materials and Reagents
  • Benzoic Acid (1.0 mmol, 122.1 mg)

  • 1-Phenyl-1-propyne (1.2 mmol, 139.4 mg, 150 µL)

  • [Cp*RhCl₂]₂ (0.025 mmol, 15.4 mg, 2.5 mol%)

  • Copper(II) Acetate (Cu(OAc)₂, 2.0 mmol, 363.2 mg, as oxidant)

  • tert-Amyl alcohol (t-AmOH, 3.0 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk tube or sealed vial, condenser)

Equipment
  • Magnetic stirrer with heating plate

  • Inert atmosphere manifold (Schlenk line) or glovebox

  • Rotary evaporator

  • Flash chromatography system

  • NMR spectrometer and Mass spectrometer for characterization

Experimental Workflow

Experimental Workflow Experimental Workflow for Isocoumarin Synthesis start Start | Weigh Reagents setup Reaction Setup Combine benzoic acid, alkyne, [Cp*RhCl₂]₂, and Cu(OAc)₂ in a Schlenk tube. start->setup inert Inert Atmosphere Evacuate and backfill the tube with Argon/Nitrogen (3x). setup->inert solvent Solvent Addition Add t-AmOH via syringe. inert->solvent reaction Heating & Stirring Heat the mixture at 100-120 °C for 12-24 hours. solvent->reaction workup Work-up Cool to RT. Dilute with EtOAc. Filter through Celite. Wash with water and brine. reaction->workup purify Purification Dry organic layer (Na₂SO₄). Concentrate in vacuo. Purify by flash chromatography. workup->purify characterize Characterization Analyze product by ¹H NMR, ¹³C NMR, and HRMS. purify->characterize end End | Obtain Pure Isocoumarin characterize->end

Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry Schlenk tube equipped with a magnetic stir bar, add benzoic acid (122.1 mg, 1.0 mmol), [Cp*RhCl₂]₂ (15.4 mg, 0.025 mmol), and copper(II) acetate (363.2 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the tube, and connect it to a Schlenk line. Evacuate the tube and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the side arm, add tert-amyl alcohol (3.0 mL) followed by 1-phenyl-1-propyne (150 µL, 1.2 mmol) via syringe.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 16 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Work-up: After the reaction is complete (as judged by consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate, e.g., 95:5 to 90:10) to afford the pure isocoumarin product.

Expert Insights & Causality
  • Choice of Oxidant: Copper(II) acetate serves as the stoichiometric oxidant required to regenerate the active Rh(III) catalyst from the Rh(I) species formed after reductive elimination. Without it, the reaction would be stoichiometric in rhodium. Silver salts, such as AgOAc or Ag₂CO₃, are also commonly used.[8]

  • Solvent Selection: tert-Amyl alcohol is a common solvent for these reactions as its high boiling point is suitable for the required reaction temperatures, and it is relatively inert under the reaction conditions. Other high-boiling polar solvents can also be effective.

  • Inert Atmosphere: The exclusion of oxygen and moisture is critical as it can lead to catalyst deactivation and unwanted side reactions.

Data Presentation: Substrate Scope and Yields

The Rh(III)-catalyzed annulation is tolerant of a wide range of functional groups on both the benzoic acid and the alkyne, making it a highly versatile method.

EntryBenzoic Acid DerivativeAlkyneProductYield (%)
1Benzoic acidDiphenylacetylene3,4-Diphenylisocoumarin90-95%
24-Methoxybenzoic acid1-Phenyl-1-propyne6-Methoxy-4-methyl-3-phenylisocoumarin~85%
34-Trifluoromethylbenzoic acidDiphenylacetylene6-Trifluoromethyl-3,4-diphenylisocoumarin~70%
43-Chlorobenzoic acid4-Octyne7-Chloro-3,4-dipropylisocoumarin~78%
5Benzoic acidDi(p-tolyl)acetylene3,4-Di(p-tolyl)isocoumarin~92%

Note: Yields are representative and can vary based on specific reaction conditions and substrate electronics. Electron-donating groups on the benzoic acid generally lead to higher yields, while strong electron-withdrawing groups can sometimes diminish reactivity.[5]

Conclusion

The Rhodium(III)-catalyzed C-H activation and annulation of benzoic acids with alkynes represents a powerful, efficient, and highly modular strategy for the synthesis of isocoumarins. Its operational simplicity, broad functional group tolerance, and high atom economy make it an attractive method for researchers in medicinal chemistry and natural product synthesis. This protocol provides a reliable foundation for accessing a diverse library of isocoumarin derivatives for further investigation and application.

References

  • Gao, X., et al. (2023). Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade. Beilstein Journal of Organic Chemistry, 19, 100–106. [Link]

  • Pérez-Gómez, A., et al. (2019). Rhodium(III)-Catalyzed Intramolecular Annulations of Acrylic and Benzoic Acids to Alkynes. The Journal of Organic Chemistry, 84(5), 2954-2965. [Link]

  • ResearchGate. (n.d.). Synthesis of isocoumarins derivatives using cyclic 2‐Diazo‐1,3‐diketones and benzoic acid. [Link]

  • Fei, X.-D., et al. (2012). Palladium-Catalyzed Synthesis of Isocoumarins and Phthalides via tert-Butyl Isocyanide Insertion. Organic Chemistry Portal. [Link]

  • Scite. (n.d.). Palladium‐catalyzed synthesis of isocoumarin and 1‐isoquinolinone derivatives. [Link]

  • Gao, X., et al. (2023). Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade. Beilstein Journal of Organic Chemistry. [Link]

  • Guo, X.-X. (2013). Synthesis of Isocoumarin Derivatives by Copper-Catalyzed Addition of o-Halobenzoic Acids to Active Internal Alkynes. Organic Chemistry Portal. [Link]

  • Wang, T.-B., et al. (2014). Rh(III)-Catalyzed Oxidative Coupling of Benzoic Acids with Geminal-Substituted Vinyl Acetates: Synthesis of 3-Substituted Isocoumarins. The Journal of Organic Chemistry, 79(24), 12395-12402. [Link]

  • Larock, R. C., & Doty, M. J. (1993). Synthesis of Isocoumarins and α-Pyrones via Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry, 58(17), 4579-4583. [Link]

  • Fei, X.-D., et al. (2012). Palladium-Catalyzed Synthesis of Isocoumarins and Phthalides via tert-Butyl Isocyanide Insertion. The Journal of Organic Chemistry, 77(22), 10321-10328. [Link]

  • Fei, X.-D., et al. (2012). Palladium-catalyzed synthesis of isocoumarins and phthalides via tert-butyl isocyanide insertion. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Isocoumarin synthesis. [Link]

  • Gao, X., et al. (2023). Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade. Beilstein Journal of Organic Chemistry. [Link]

  • Semantic Scholar. (n.d.). RECENT ADVANCES IN THE SYNTHESIS OF ISOCOUMARINS AND POLYAROMATIC HYDROCARBONS FOR PHOTOACTIVE MATERIALS. [Link]

  • ResearchGate. (n.d.). Modular Synthesis of 3-Substituted Isocoumarins via Silver-Catalyzed Aerobic Oxidation/6-Endo Heterocyclization of ortho-Alkynylbenzaldehydes. [Link]

  • Lee, S., & Lee, P. H. (2019). Recent Organic Transformations with Silver Carbonate as a Key External Base and Oxidant. Molecules, 24(23), 4410. [Link]

  • ResearchGate. (n.d.). Mechanism of formation of isocoumarin 168. [Link]

  • Yanai, H., et al. (2023). Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates. PMC. [Link]

  • Said, A. M., et al. (2012). New Substituted Isocoumarins and Dihydroisocoumarins and their Cytotoxic Activities. PMC. [Link]

  • Matsuda, H., et al. (2008). Synthesis of 3-substituted isocoumarins and their inhibitory effects on degranulation of RBL-2H3 cells induced by antigen. PubMed. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of poly(2-(isocoumarin-3-yl)-2-oxoethyl methacrylate). [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Silver-Catalyzed Facile Decarboxylation of Coumarin-3-carboxylic Acids. [Link]

  • SciSpace. (n.d.). Solution-phase synthesis of a diverse isocoumarin library. [Link]

  • PubMed. (2025). Synthesis of Isocoumarins via Light-Driven Carboxylative Cyclization Reaction of o-Ethynyl Aryl Bromides with CO2. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ethyl 2-Ethoxy Acrylate Storage &amp; Handling

This technical guide is structured as a Tier 3 Support Document for researchers and process chemists. It addresses the specific stability profile of Ethyl 2-ethoxy acrylate (E2EA) , a compound that presents a dual-stabil...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a Tier 3 Support Document for researchers and process chemists. It addresses the specific stability profile of Ethyl 2-ethoxy acrylate (E2EA) , a compound that presents a dual-stability challenge: it is prone to free-radical polymerization (typical of acrylates) and hydrolysis (typical of enol ethers).[1]

Topic: Preventing Polymerization & Degradation During Storage Document ID: TS-E2EA-STAB-01 Applicable Compounds: Ethyl 2-ethoxy acrylate (CAS: 1001-26-9 / Derivatives); Note: Principles also apply to the 3-ethoxy isomer.[1]

Part 1: The Core Directive (The "Why")

The Stability Paradox

Storing Ethyl 2-ethoxy acrylate requires balancing two opposing risks. Most researchers instinctively store reactive monomers under inert nitrogen to prevent oxidation. For this compound, that is a critical error.

  • The Radical Threat: Like all acrylates, E2EA is stabilized with MEHQ (Hydroquinone monomethyl ether) . MEHQ is an aerobic inhibitor; it requires dissolved oxygen to function. Storing under pure nitrogen deactivates the inhibitor, leading to spontaneous "popcorn" polymerization.

  • The Hydrolysis Threat: The ethoxy group attached to the double bond makes this compound an enol ether . Enol ethers are electron-rich and extremely sensitive to acid-catalyzed hydrolysis.[1] Moisture ingress leads to hydrolysis, generating acidic byproducts that further catalyze degradation.

The Inhibition Mechanism

To prevent polymerization, you must maintain the "Inhibition Cycle." The diagram below illustrates why oxygen is a reagent, not a contaminant, in this specific context.

InhibitionCycle cluster_0 Safe Storage Zone Start Spontaneous Radical (R•) (Heat/Light initiated) Peroxy Peroxy Radical (ROO•) Start->Peroxy + O₂ Polymer RUNAWAY POLYMERIZATION Start->Polymer No O₂ present O2 Dissolved Oxygen (O₂) Stable Stable Product (Non-reactive) Peroxy->Stable + MEHQ MEHQ MEHQ Inhibitor

Figure 1: The Aerobic Inhibition Cycle. MEHQ cannot trap carbon-centered radicals (R[1]•) directly. It only traps peroxy radicals (ROO•). Therefore, without Oxygen, MEHQ is useless.

Part 2: Storage Protocols (The "How")

Environmental Conditions

Adhere to these parameters to maximize shelf life (typically 6–12 months).

ParameterSpecificationTechnical Rationale
Temperature 10°C – 25°C High heat initiates radicals.[1] Freezing (< 0°C) causes the inhibitor to crystallize and separate from the monomer, leaving liquid pockets unprotected.
Atmosphere Air or Lean Air Requires ~5-21% Oxygen in the headspace.[1] NEVER use pure Nitrogen or Argon blanketing.[2]
Light Amber Glass / Opaque UV light cleaves the double bond, generating radicals faster than MEHQ can scavenge them.
Moisture < 0.05% Water The enol ether moiety hydrolyzes in the presence of water + trace acid. Use molecular sieves if necessary.
Container Stainless Steel (304/316), HDPE, Glass Avoid Carbon Steel (rust acts as a polymerization catalyst) and phenolic resins.
The "Back-Filling" Technique

If you must use a dry atmosphere to prevent hydrolysis (moisture), do not use pure Nitrogen. Instead, use Dry Air (air passed through a desiccant trap). This removes the water while retaining the oxygen required for MEHQ.

Part 3: Troubleshooting & FAQs (The "Fix")

Interactive Troubleshooting Guide

Troubleshooting Issue Observation: Material looks abnormal Check1 Is it solid/gelled? Issue->Check1 Check2 Is it frozen (<10°C)? Check1->Check2 No (Liquid) Action1 DISCARD. Polymerization is irreversible. Check1->Action1 Yes (Irreversible) Check3 Is it Yellow/Orange? Check2->Check3 No Action2 Thaw at 25°C. Mix well to redistribute inhibitor. Check2->Action2 Yes Action3 Test for Peroxides. If low, distill or use alumina. Check3->Action3 Mild Yellow Action4 High Peroxides? Discard (Explosion Risk). Check3->Action4 Dark/Precipitate

Figure 2: Decision Matrix for Compromised Material.

Frequently Asked Questions

Q: I accidentally stored the bottle under Nitrogen for 2 weeks. Is it ruined? A: Not necessarily, but it is at high risk. The dissolved oxygen has likely been consumed.

  • Immediate Action: Open the container (in a fume hood) to reintroduce air. Agitate gently to resaturate the liquid with oxygen. Check for viscosity changes. If the liquid is viscous, polymerization has started and cannot be stopped.

Q: The material has turned yellow. Can I still use it? A: Yellowing usually indicates the formation of quinones (oxidized MEHQ) or photo-degradation products.[1]

  • Verdict: For crude synthesis, it may be acceptable. For sensitive catalysis or high-purity applications, you must purify it.[1] The yellow color implies the inhibitor is being "spent."

Q: How do I remove the inhibitor before reaction? A: Do not use a base wash (NaOH) for Ethyl 2-ethoxy acrylate.[1]

  • Reasoning: Strong aqueous bases can hydrolyze the ester or the enol ether linkage.

  • Recommended Protocol: Flash chromatography through a small plug of Basic Alumina or Silica Gel . This physically adsorbs the polar MEHQ molecule while allowing the non-polar monomer to pass through.

Q: Can I store this in the fridge (4°C)? A: Yes, but with caution.

  • Risk:[1][2][3] If the temperature drops below the freezing point of the monomer, the monomer crystallizes pure, pushing the MEHQ into the remaining liquid phase. Upon thawing, if not mixed, you will have layers of unstabilized monomer.

  • Protocol: If stored cold, ensure the material is fully liquid and shaken/stirred before use to redistribute the inhibitor.

Part 4: Pre-Usage Purification Protocol (Inhibitor Removal)

For sensitive applications (e.g., controlled radical polymerization or drug synthesis), MEHQ must be removed.

Method: Inhibitor Removal via Adsorption (Recommended) [4]

  • Prepare Column: Pack a glass column or syringe barrel with Inhibitor Remover (commercial pre-packed columns) or Basic Alumina (Brockmann Grade I).

  • Ratio: Use approximately 5g of Alumina per 100g of monomer.

  • Elution: Pour the E2EA monomer directly onto the column (neat). Do not wet the column with solvent first if avoiding dilution.

  • Collection: Collect the eluate. The MEHQ (phenolic) binds to the alumina; the monomer passes through.

  • Time Constraint: Use immediately. The monomer is now unstabilized and will polymerize if left for >4 hours or exposed to heat/light.

References

  • BASF SE. (2020). Technical Information: Acrylic Acid & Acrylates - Safe Handling and Storage.[1] Ludwigshafen, Germany.

  • Arkema. (2018). Acrylic Esters: A Summary of Safety and Handling.[2] Colombes, France.

  • Sigma-Aldrich. (2024).[1] Product Specification: Ethyl 3-ethoxyacrylate (Isomer Analog Stability Data). St. Louis, MO.

  • Levy, L. B. (1985). "Inhibition of Acrylic Acid Polymerization by Phenothiazine and p-Methoxyphenol." Journal of Polymer Science: Polymer Chemistry Edition, 23(6), 1505-1515. (Foundational text on the Oxygen/MEHQ mechanism).

Sources

Optimization

Technical Support Center: Optimizing Palladium-Catalyzed Coupling Yields with Ethyl 2-Ethoxyacrylate

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for optimizing palladium-catalyzed coupling reactions with ethyl 2-ethoxyacrylate. This guide is designed to provide...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing palladium-catalyzed coupling reactions with ethyl 2-ethoxyacrylate. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered in the lab. As a substrate, ethyl 2-ethoxyacrylate presents unique opportunities and challenges due to its electronic properties and potential for side reactions. This resource will help you navigate these complexities to achieve higher yields and cleaner reaction profiles.

Part 1: Troubleshooting Guide - Low Yields and Incomplete Reactions

One of the most frequent issues encountered is low or no conversion of starting materials. This section breaks down the potential causes and provides a systematic approach to diagnosing and solving the problem.

Q1: My Heck/Suzuki/Sonogashira reaction with ethyl 2-ethoxyacrylate is sluggish or has completely stalled. What are the likely causes?

Low or no catalytic activity can often be traced back to several key factors, ranging from catalyst deactivation to suboptimal reaction conditions.

Possible Cause 1: Catalyst Deactivation

Palladium catalysts, particularly in the active Pd(0) state, can be prone to deactivation through several pathways.

  • Palladium Black Formation: The appearance of a black precipitate is a tell-tale sign of catalyst aggregation and decomposition to palladium black.[1] This is often irreversible and removes the active catalyst from the reaction cycle.

  • Oxidation of Pd(0): Trace oxygen in the reaction vessel can oxidize the active Pd(0) to Pd(II), which is not competent to initiate the catalytic cycle for many cross-coupling reactions.[2]

Troubleshooting & Optimization:

  • Inert Atmosphere is Crucial: Ensure your reaction setup is rigorously degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Techniques like freeze-pump-thaw cycles are highly effective.[3]

  • Ligand Selection: The choice of ligand is critical for stabilizing the palladium center and preventing aggregation.[1] For electron-rich acrylates, bulky and electron-donating phosphine ligands or N-heterocyclic carbenes (NHCs) can be beneficial.[3][4] They promote the formation of monoligated palladium complexes that are highly active in the oxidative addition step.[5]

  • Use of Pre-catalysts: Starting with a stable Pd(II) pre-catalyst that is efficiently reduced in situ to Pd(0) can sometimes be more reliable than using a Pd(0) source directly.[2]

dot

Catalyst_Deactivation_Troubleshooting start Low or No Yield check_precipitate Observe Reaction Mixture Formation of Black Precipitate? start->check_precipitate precipitate_yes Yes | Catalyst Aggregation (Palladium Black) check_precipitate->precipitate_yes Yes precipitate_no No check_precipitate->precipitate_no No solution_ligand Optimize Ligand | Use Bulky/Electron-Donating Ligands (e.g., NHCs, Buchwald-type phosphines) precipitate_yes->solution_ligand check_atmosphere Verify Inert Atmosphere | Rigorous Degassing? precipitate_no->check_atmosphere atmosphere_yes Yes check_atmosphere->atmosphere_yes Yes atmosphere_no No | Potential Pd(0) Oxidation check_atmosphere->atmosphere_no No atmosphere_yes->solution_ligand solution_degassing Improve Degassing Protocol | Freeze-Pump-Thaw Cycles atmosphere_no->solution_degassing

Caption: Troubleshooting workflow for catalyst deactivation.

Possible Cause 2: Issues with Reagents and Solvents

The purity and stability of your reagents and solvents are paramount for a successful coupling reaction.

  • Solvent Purity: Solvents must be anhydrous and properly degassed, especially for reactions sensitive to water and oxygen.[2]

  • Base Integrity: The choice and quality of the base are critical. Some bases can be hygroscopic or degrade over time. An insufficient amount of base can also stall the reaction.[2]

  • Ethyl 2-ethoxyacrylate Stability: While generally stable, this substrate can undergo hydrolysis under certain conditions, especially with strong aqueous bases and elevated temperatures.[6][7][8] Polymerization of the acrylate can also be a competing side reaction.

Troubleshooting & Optimization:

  • Use Fresh, High-Purity Reagents: Always use freshly opened or purified solvents and reagents. Ensure bases are stored in a desiccator.

  • Screening Bases: If hydrolysis is suspected, consider using milder, non-aqueous bases like K₃PO₄ or Cs₂CO₃. The choice of base can significantly impact the reaction outcome.[9][10]

  • Monitor for Side Products: Use techniques like TLC, GC-MS, or crude NMR to check for the formation of hydrolysis or polymerization byproducts.[11]

ParameterRecommendationRationale
Solvents Anhydrous, degassed (e.g., toluene, dioxane, DMF)Prevents catalyst oxidation and unwanted side reactions.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (1.5 - 3.0 eq)The choice of base is crucial; insufficient amounts can halt the reaction.[2] Milder bases can prevent substrate hydrolysis.[3]
Temperature Reaction-dependent (RT to >100 °C)Many coupling reactions require heating to proceed at a reasonable rate.[2]

Part 2: FAQs - Addressing Specific Challenges

This section addresses more specific questions that arise when working with ethyl 2-ethoxyacrylate.

Q2: I'm observing significant homocoupling of my aryl halide/boronic acid. How can I minimize this?

Homocoupling is a common side reaction, particularly in Suzuki and Sonogashira couplings.

  • Presence of Oxygen: The primary cause of homocoupling of boronic acids in Suzuki reactions is the presence of oxygen.[2] In Sonogashira couplings, oxygen promotes the undesired Glaser coupling of terminal alkynes.[12][13]

  • In Situ Reduction of Pd(II): When using a Pd(II) precatalyst, its reduction to Pd(0) can sometimes consume the organometallic reagent, leading to homocoupling.[2]

Solutions:

  • Rigorous Degassing: As mentioned previously, meticulous degassing of your reaction mixture and solvent is the most effective way to minimize oxygen-mediated homocoupling.

  • Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.[2]

  • Copper-Free Sonogashira: For Sonogashira reactions, consider using a copper-free protocol to eliminate Glaser homocoupling.[12][14][15]

Q3: The regioselectivity of my Heck reaction with ethyl 2-ethoxyacrylate is poor. How can I control it?

The insertion of the palladium-aryl species into the double bond of the acrylate can occur in two ways, leading to different regioisomers.

  • Electronic Effects: For electron-deficient olefins like acrylates, the insertion typically occurs in a 2,1-fashion for electronic reasons.[16] This places the aryl group at the α-position relative to the ester.

  • Steric Effects: The steric bulk of the ligand on the palladium center can influence the regioselectivity of the insertion.

Strategies for Control:

  • Ligand Choice: The electronic and steric properties of the ligand play a crucial role.[17][18] Experimenting with different classes of ligands (e.g., phosphines vs. NHCs) can help steer the regioselectivity.

  • Reaction Conditions: Temperature and solvent can also influence the selectivity of the β-hydride elimination step, which determines the final product isomer.[19]

dot

Heck_Regioselectivity cluster_insertion Migratory Insertion Ar-Pd(L)n-X Ar-Pd(L)n-X acrylate Ethyl 2-ethoxyacrylate insertion_intermediate [Ar-Pd(II)-Olefin Complex] acrylate->insertion_intermediate Coordination path_2_1 2,1-Insertion (Electronic Control) insertion_intermediate->path_2_1 path_1_2 1,2-Insertion (Steric Influence) insertion_intermediate->path_1_2 product_alpha α-Arylated Product path_2_1->product_alpha β-Hydride Elimination product_beta β-Arylated Product path_1_2->product_beta β-Hydride Elimination

Sources

Troubleshooting

troubleshooting low yields in ethyl 2-ethoxy acrylate Heck reactions

Welcome to the technical support center for the Mizoroki-Heck reaction, with a specific focus on troubleshooting low yields in the synthesis of ethyl 2-ethoxy acrylate and related compounds. As a Senior Application Scien...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Mizoroki-Heck reaction, with a specific focus on troubleshooting low yields in the synthesis of ethyl 2-ethoxy acrylate and related compounds. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges in your research. This guide is structured in a question-and-answer format to directly address the issues you may be encountering at the bench.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts of the Heck reaction. A solid understanding of these principles is the first step in effective troubleshooting.

Q1: What is the fundamental catalytic cycle of the Mizoroki-Heck reaction?

A1: The Mizoroki-Heck reaction is a powerful palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2] The process is driven by a catalytic cycle that involves several key steps. It typically begins with a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[3][4] The active catalyst then enters the cycle:

  • Oxidative Addition: The aryl or vinyl halide (R-X) adds to the Pd(0) complex, forming a Pd(II) intermediate. This step is often the rate-determining step, particularly for less reactive halides like aryl chlorides.[5]

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-R bond. This insertion is typically syn-stereoselective.[3]

  • Syn β-Hydride Elimination: A hydrogen atom on the carbon beta to the palladium is eliminated, forming the desired substituted alkene product and a hydridopalladium(II) complex.[5]

  • Reductive Elimination/Base Regeneration: A base is required to neutralize the generated acid (HX) and regenerate the active Pd(0) catalyst from the hydridopalladium(II) complex, allowing the cycle to continue.[4][5]

Below is a diagram illustrating the key steps in the catalytic cycle.

Heck_Cycle cluster_inputs Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂X OxAdd->ArPdX Insertion Migratory Insertion ArPdX->Insertion AlkeneComplex Alkene-Pd(II) Complex Insertion->AlkeneComplex BetaElim β-Hydride Elimination AlkeneComplex->BetaElim HPdX H-Pd(II)L₂X BetaElim->HPdX Product Product BetaElim->Product Regen Base Regeneration HPdX->Regen Regen->Pd0 BaseH Base-H⁺X⁻ Regen->BaseH ArX Ar-X ArX->OxAdd Alkene Alkene Alkene->Insertion Base Base Base->Regen

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Q2: Why is the choice of base, ligand, and solvent so critical for success?

A2: The components of a Heck reaction are highly interdependent, and their selection is crucial for achieving high yields.

  • Base: The base has two primary roles: regenerating the Pd(0) catalyst at the end of the cycle and neutralizing the hydrogen halide byproduct.[5] Common bases include organic amines (e.g., triethylamine) and inorganic salts (e.g., potassium carbonate, sodium acetate).[1] An inappropriate base can be too weak to effectively regenerate the catalyst or may have poor solubility in the chosen solvent. In some cases, the base can also act as a reducing agent for the Pd(II) precatalyst.[3][5]

  • Ligand: Phosphine ligands (e.g., PPh₃, P(o-Tol)₃) or N-heterocyclic carbenes (NHCs) are essential for stabilizing the palladium catalyst, preventing its agglomeration into inactive palladium black, and modulating its electronic and steric properties.[6][7] The ligand's electronic nature influences the rates of oxidative addition and reductive elimination, while its steric bulk can impact catalyst stability and selectivity.[7]

  • Solvent: The solvent must dissolve all reactants and maintain the catalyst's activity. Polar aprotic solvents like DMF, DMA, or acetonitrile are common choices.[8][9] The reaction temperature is often a key parameter, and the solvent's boiling point must be appropriate for the required conditions, which typically range from 80-150 °C.[8][10]

Troubleshooting Guide: Low Yields

This guide provides a systematic approach to diagnosing and solving common problems leading to low yields in the Heck reaction of ethyl 2-ethoxy acrylate.

Problem 1: The reaction shows little to no conversion, and I primarily recover my starting materials.

This is a common issue that typically points to a problem with catalyst activation or overall reaction conditions.

Q: My TLC/NMR analysis shows only starting materials after 18 hours at 100 °C. What are the most likely causes and how do I fix it?

A: This scenario strongly suggests that the catalytic cycle is not initiating or is proceeding at an extremely slow rate. Here are the primary factors to investigate:

  • Insufficient Temperature: The oxidative addition of an aryl halide to the Pd(0) center has a significant activation energy barrier.[5] For many substrates, particularly less reactive aryl bromides or chlorides, 100 °C may be insufficient.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. A temperature range of 120-150 °C is often effective.[10] Always ensure your solvent is suitable for the higher temperature.

    • Solution: If using a Pd(II) precatalyst, ensure your conditions facilitate its reduction. Some phosphine ligands, amines, or even the alkene can act as reducing agents.[3][5] Alternatively, start with a Pd(0) source like Pd(dba)₂ or Pd(PPh₃)₄, but be aware that these are more sensitive to air.[11]

  • Inappropriate Base/Solvent Combination: The base must be sufficiently soluble and strong enough in the chosen solvent to perform its function.

    • Solution: If using an inorganic base like K₂CO₃, ensure your solvent (e.g., DMA, DMF) can adequately solubilize it. Consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to improve solubility and reaction rates, especially with inorganic bases.[12][13]

Recommended Protocol: Baseline Optimization Experiment

This protocol provides a robust starting point for troubleshooting.

  • Reagent Preparation: Ensure the aryl halide is pure. Commercial ethyl acrylate often contains inhibitors that should be removed by passing it through a column of basic alumina.[14] Degas the solvent (e.g., DMA) by sparging with argon or nitrogen for at least 30 minutes.[15]

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), Pd(OAc)₂ (1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the degassed solvent, followed by the base (e.g., K₂CO₃, 2.0 equiv.) and TBAB (0.2 equiv.). Finally, add the purified ethyl 2-ethoxy acrylate (1.2 equiv.).

  • Execution: Heat the reaction mixture to 130-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS every few hours.

Problem 2: My reaction mixture turns black, and the yield is poor.

The formation of a black precipitate is a classic sign of catalyst decomposition.

Q: I'm observing the formation of "palladium black" early in my reaction, followed by a stall in conversion. What is happening and how can I prevent it?

A: Palladium black is finely divided, catalytically inactive palladium metal.[6] Its formation indicates that the palladium atoms are agglomerating instead of remaining as stable, soluble catalytic species.

  • Ligand Degradation or Insufficient Ligand: At high temperatures, phosphine ligands can degrade. An insufficient ligand-to-palladium ratio can also leave palladium centers unprotected, leading to agglomeration.

    • Solution: Increase the ligand-to-palladium ratio. A ratio of L:Pd from 2:1 to 4:1 is a good starting point. Consider using more thermally stable or bulky electron-donating ligands, which can form more robust palladium complexes.[16][17]

  • High Catalyst Loading/Temperature: Excessively high catalyst concentrations or temperatures can accelerate decomposition pathways.

    • Solution: While high temperatures are needed for activation, an optimal balance must be found. Once the reaction is initiated, it may be possible to slightly lower the temperature. Also, try lowering the catalyst loading to 0.5-1 mol%.[11]

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere. Use properly degassed solvents and employ Schlenk line or glovebox techniques.[15]

Data Summary: Effect of Reaction Parameters on Yield
ParameterCommon RangeRationale for Low YieldTroubleshooting Action
Catalyst Pd(OAc)₂, PdCl₂Precatalyst not reduced to active Pd(0).Use Pd(0) source; ensure reducing conditions.
Ligand:Pd Ratio 2:1 to 4:1Insufficient ligand leads to Pd agglomeration (Pd black).[6]Increase ligand ratio; use more stable ligands.
Base Et₃N, K₂CO₃, NaOAcPoor solubility or insufficient strength to regenerate Pd(0).[5]Switch base; use phase-transfer catalyst (TBAB).[12]
Temperature 80 - 150 °CToo low: slow oxidative addition. Too high: catalyst decomposition.[10]Optimize temperature (start ~120 °C and adjust).
Solvent DMF, DMA, MeCNPoor solubility of reagents; presence of water/oxygen.Use dry, degassed, high-boiling polar aprotic solvent.
Problem 3: The reaction works, but the yield is inconsistent across different runs.

Inconsistency often points to subtle variations in reagent quality or experimental setup.

Q: I achieved a good yield once, but subsequent attempts have been much lower despite following the same protocol. What should I check?

A: Reproducibility issues are often traced back to the purity of reagents and the rigor of the experimental technique.

  • Reagent Purity:

    • Ethyl Acrylate: This monomer can contain inhibitors (like hydroquinone) and is prone to polymerization or hydrolysis.[18][19]

    • Solvent: Water is a common impurity in polar aprotic solvents. While some water can be beneficial in certain catalytic cycles, excess water can lead to side reactions like protodeboronation in related couplings and can affect catalyst stability.[15]

    • Aryl Halide: Impurities in the starting halide can interfere with the catalyst.

    • Solution: Always use freshly purified ethyl acrylate. Use anhydrous grade solvents and store them over molecular sieves. Verify the purity of your aryl halide by NMR or GC-MS.

  • Atmospheric Control: Minor leaks in your inert atmosphere setup can introduce enough oxygen to partially deactivate the catalyst, leading to variable yields.

    • Solution: Re-evaluate your inert atmosphere technique. Ensure all glassware is properly flame-dried. Use a well-sealed system and maintain a positive pressure of argon or nitrogen throughout the reaction.

Troubleshooting Workflow Diagram

This decision tree can guide your troubleshooting process systematically.

Troubleshooting_Workflow Start Low Yield Observed Symptom1 Symptom: Mainly Starting Material Start->Symptom1 Symptom2 Symptom: Palladium Black Formed Start->Symptom2 Symptom3 Symptom: Inconsistent Yields Start->Symptom3 Cause1a Cause: Temp Too Low? Symptom1->Cause1a Yes Cause1b Cause: Catalyst Inactive? Symptom1->Cause1b Yes Cause2a Cause: Ligand Issue? Symptom2->Cause2a Yes Cause2b Cause: Oxygen Leak? Symptom2->Cause2b Yes Cause3a Cause: Reagent Purity? Symptom3->Cause3a Yes Cause3b Cause: Atmosphere Control? Symptom3->Cause3b Yes Sol1a Action: Increase Temp (e.g., 120-140°C) Cause1a->Sol1a Sol1b Action: Use Pd(0) source or ensure reduction Cause1b->Sol1b Sol2a Action: Increase L:Pd ratio; Use robust ligand Cause2a->Sol2a Sol2b Action: Degas solvent; Improve inert technique Cause2b->Sol2b Sol3a Action: Purify acrylate; Use anhydrous solvent Cause3a->Sol3a Sol3b Action: Check for leaks; Flame-dry glassware Cause3b->Sol3b

Caption: A decision tree for troubleshooting low Heck reaction yields.

References

  • de Vries, J. G. (2001). The Mizoroki–Heck Reaction. In Mechanisms of the Mizoroki–Heck Reaction. SciSpace. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

  • Ehrentraut, A., et al. (2002). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Advanced Synthesis & Catalysis. Available at: [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1994). 2-Ethylhexyl Acrylate. In Some Industrial Chemicals. NCBI Bookshelf. Available at: [Link]

  • Moodley, P., et al. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Heck reaction. Available at: [Link]

  • Gkagkavouzis, K., et al. (2023). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Yusof, N. S. M., et al. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. AIP Conference Proceedings. Available at: [Link]

  • Kohler, K., et al. (2005). Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction. The Journal of Physical Chemistry B. Available at: [Link]

  • Kunz, S., et al. (2020). Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides. ACS Catalysis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

  • Calò, V., et al. (2005). The Heck Reaction in Ionic Liquids: Progress and Challenges. Molecules. Available at: [Link]

  • Kumar, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. Available at: [Link]

  • Chen, Y., et al. (2024). Phosphine-incorporated Metal-Organic Framework for Palladium Catalyzed Heck Coupling Reaction. ChemCatChem. Available at: [Link]

  • Chen, Y., et al. (2024). Phosphine-incorporated Metal-Organic Framework for Palladium Catalyzed Heck Coupling Reaction. PMC. Available at: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Available at: [Link]

  • ResearchGate. (n.d.). Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck reaction. Available at: [Link]

  • Polymer Synthesis & Technologies. (2025). 2-Ethylhexyl Acrylate Purity Control: 5 Proven Synthesis Strategies. Available at: [Link]

  • Reddit. (2021). Practical Heck Reaction problems! r/chemhelp. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). (e)-2-methyl-3-phenylacrylic acid butyl ester. Organic Syntheses. Available at: [Link]

  • de Vries, J. G. (2002). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry. Available at: [Link]

  • Alonso, D. A., et al. (2008). The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. Arkivoc. Available at: [Link]

  • Haloi, D. J., et al. (2012). Synthesis and characterization of poly(2-ethylhexyl acrylate) prepared via atom transfer radical polymerization, reverse atom transfer radical polymerization and free radical polymerization. Journal of Chemical Sciences. Available at: [Link]

  • ECETOC. (1993). Ethyl Acrylate CAS No. 140-88-5. JACC No. 28. Available at: [Link]

  • European Commission. (2000). 2-ETHYLHEXYL ACRYLATE CAS No: 103-11-7 EINECS No: 203-080-7. JRC Publications Repository. Available at: [Link]

Sources

Optimization

stability of ethyl 2-ethoxy acrylate in acidic conditions

The following guide addresses the stability and handling of Ethyl 2-Ethoxyacrylate (E2EA). Important Disambiguation: This guide focuses on Ethyl 2-ethoxyacrylate (an -ethoxy unsaturated ester, often used as a synthesis i...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide addresses the stability and handling of Ethyl 2-Ethoxyacrylate (E2EA).

Important Disambiguation: This guide focuses on Ethyl 2-ethoxyacrylate (an


-ethoxy unsaturated ester, often used as a synthesis intermediate).
  • Note: If you are working with 2-(2-Ethoxyethoxy)ethyl acrylate (CAS 7328-17-8), which is a glycol ether acrylate monomer used in UV-curing, the acid sensitivity profile is different (it is generally stable). This guide addresses the acid-labile enol ether species.

Ticket Subject: Stability of Ethyl 2-Ethoxyacrylate in Acidic Conditions Assigned Specialist: Senior Application Scientist Status: Active

Executive Summary

Ethyl 2-ethoxyacrylate (E2EA) is a "Dr. Jekyll and Mr. Hyde" molecule. It is a valuable captodative alkene for cycloadditions and heterocyclic synthesis, but it possesses a structural Achilles' heel: the enol ether moiety. In the presence of even trace acid and moisture, it undergoes rapid hydrolysis to form Ethyl Pyruvate . Furthermore, as an acrylate, it is prone to radical polymerization if inhibitors are consumed.

This guide provides the mechanistic logic and protocols to prevent these two primary failure modes: Hydrolysis (Chemical Degradation) and Polymerization (Physical Gelation).

Part 1: The Core Issue (Hydrolysis)

Q: Why did my product turn into Ethyl Pyruvate?

A: You likely exposed the compound to acidic moisture. E2EA is an enol ether.[1] Unlike standard alkenes, the electron-donating ethoxy group at the


-position activates the double bond toward protonation.

The Mechanism of Failure:

  • Protonation: Acid (

    
    ) attacks the terminal methylene (
    
    
    
    ), creating a cation at the
    
    
    -carbon. This cation is resonance-stabilized by the ethoxy oxygen (oxocarbenium ion character).
  • Hydration: Water attacks the cation.

  • Collapse: The resulting hemiacetal collapses, ejecting ethanol and forming the ketone (Ethyl Pyruvate).

Visualizing the Degradation:

Hydrolysis E2EA Ethyl 2-Ethoxyacrylate (Enol Ether) Cation Stabilized Cation (Oxocarbenium) E2EA->Cation + H+ H_Plus H+ (Acid) H_Plus->E2EA Hemiacetal Unstable Hemiacetal Cation->Hemiacetal + H2O Water H2O Water->Cation Pyruvate Ethyl Pyruvate (Degradation Product) Hemiacetal->Pyruvate - EtOH Ethanol Ethanol Hemiacetal->Ethanol

Figure 1: Acid-catalyzed hydrolysis pathway of Ethyl 2-ethoxyacrylate.

Part 2: Troubleshooting & FAQs

Q: I lost my compound during silica gel chromatography. Where did it go?

A: Standard silica gel is slightly acidic (pH 6.0–6.5). This is sufficient to catalyze the hydrolysis of E2EA during the time it takes to run a column. The Fix: You must neutralize the silica gel.

  • Protocol: Pre-treat your silica slurry with 1–2% Triethylamine (Et

    
    N) in your eluent solvent.[2] This buffers the acidic sites on the silica surface.
    
  • Alternative: Use neutral or basic Alumina, though separation resolution may differ.

Q: The liquid turned into a solid gel in the fridge. Is it recoverable?

A: No. This is polymerization . Acrylates can polymerize via free-radical mechanisms (initiated by light/heat/peroxides) or sometimes cationic mechanisms (initiated by strong acids). Once gelled, the polymer chains are crosslinked or entangled; the monomer cannot be recovered. The Fix: Ensure your sample contains a radical inhibitor (typically MEHQ - monomethyl ether of hydroquinone) and is not stored under "bone dry" nitrogen if using MEHQ (see Storage section).

Q: Can I distill this compound?

A: Yes, but with extreme caution.

  • Risk: Heating an acid-sensitive enol ether can trigger thermal polymerization or degradation.

  • Requirement: Use high vacuum (<1 mmHg) to keep the bath temperature below 60°C. Add a pinch of solid inhibitor (BHT or Phenothiazine) to the distillation pot. Ensure all glassware is base-washed (rinsed with dilute NaHCO

    
     and dried) to remove acidic residues.
    

Part 3: Experimental Protocols

Protocol A: Quenching an Acidic Reaction Containing E2EA

Scenario: You generated E2EA in an acidic medium (e.g., acid-catalyzed condensation).

  • Cool Down: Chill the reaction mixture to 0°C immediately. Hydrolysis rates drop significantly at lower temperatures.

  • Buffer: Do not quench with water alone. Pour the reaction mixture into a vigorously stirring biphasic mixture of solvent (Ether or DCM) and saturated aqueous NaHCO

    
     .
    
  • Rapid Separation: Separate layers immediately. Do not let the organic layer sit in contact with the aqueous phase longer than necessary.

  • Drying: Dry over anhydrous K

    
    CO
    
    
    
    (basic drying agent) rather than MgSO
    
    
    (which can be slightly acidic).
Protocol B: Triethylamine-Buffered Chromatography

Scenario: Purifying crude E2EA.

  • Solvent Prep: Prepare your eluent system (e.g., Hexanes/EtOAc). Add 1% v/v Triethylamine .

  • Slurry: Mix the silica gel with the TEA-doped solvent. Let it sit for 5 minutes to allow amine coordination to acidic silanols.

  • Pack & Run: Pack the column. Load your sample. Run the column using the TEA-doped solvent.[2]

  • Evaporation: Rotovap the fractions. The TEA is volatile and will co-evaporate, leaving pure E2EA.

Part 4: Storage & Stability Data

Summary of Stability Factors:

ParameterConditionImpact on E2EARecommendation
pH < 7.0 (Acidic)Critical Failure. Rapid hydrolysis to pyruvate.Keep pH > 7.5. Store over K

CO

pellets if possible.
Temperature > 25°CRisk of polymerization.[3]Store at 2–8°C (Refrigerate).
Inhibitor NoneSpontaneous polymerization.[3]Maintain 10–50 ppm MEHQ.
Atmosphere Inert (N

/Ar)
Paradox: MEHQ requires trace O

to work.
Store under air for short term; if under N

, use an inhibitor that doesn't need O

(e.g., Phenothiazine).
Decision Tree: Troubleshooting Purity Issues

Troubleshooting Start Problem Detected Observation What do you see? Start->Observation Gel Solid / Gel / Gummy Observation->Gel Viscosity increase Liquid_Impure Liquid but NMR wrong Observation->Liquid_Impure New peaks Polymerization Polymerization Occurred (Irreversible) Gel->Polymerization Hydrolysis Check NMR for Ethyl Pyruvate signals (2.4 ppm singlet) Liquid_Impure->Hydrolysis Action_Poly Discard. Future: Add MEHQ, Store cold. Polymerization->Action_Poly Action_Hydro Hydrolysis Confirmed. Future: Use basic workup, TEA-silica. Hydrolysis->Action_Hydro

Figure 2: Diagnostic workflow for E2EA degradation.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 21: Formation and hydrolysis of acetals and enol ethers).

  • BenchChem. (2025).[2] Technical Support Center: Purification of Enol Ethers. (Protocols for deactivating silica gel with triethylamine).

  • TCI Chemicals. (n.d.). Product Specification: Acrylates and Stabilizers. (Data on MEHQ inhibition mechanisms requiring oxygen).

  • Sigma-Aldrich. (n.d.). Ethyl 3-ethoxyacrylate Product Sheet. (Note: While for the 3-isomer, the handling precautions for moisture sensitivity and acid hydrolysis are homologous).

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. Journal of Organic Chemistry. (Reference for using K2CO3 as a basic drying agent).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ethyl 2-Ethoxyacrylate Cyclizations

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the kinetic traps, side reactions, and mechanistic d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the kinetic traps, side reactions, and mechanistic divergences commonly encountered during cyclizations involving ethyl 2-ethoxyacrylate (EEA) .

Because EEA functions simultaneously as an electron-deficient alkene and an enol ether, its reactivity profile is highly sensitive to reaction conditions. This guide is designed to provide drug development professionals with field-proven, self-validating protocols to maximize cyclization fidelity.

Part 1: Reagent Integrity & Intrinsic Side Reactions

Q1: Why is my ethyl 2-ethoxyacrylate starting material degrading before the cross-coupling even initiates? A: Ethyl 2-ethoxyacrylate (CAS 22121-86-4) is highly susceptible to two distinct degradation pathways prior to any productive catalytic cycle:

  • Radical Polymerization: Like many terminal acrylates, EEA is a readily polymerizable compound[1]. At the elevated temperatures required for palladium insertion (e.g., 120 °C), spontaneous radical oligomerization can consume your starting material. Mitigation: Always store EEA at low temperatures. If prolonged heating is required, ensure the reagent is freshly filtered through basic alumina to remove peroxides, and consider adding a radical inhibitor like BHT.

  • Enol Ether Hydrolysis: The

    
    -ethoxy group donates electron density via resonance, making the 
    
    
    
    -carbon highly susceptible to electrophilic attack by trace protons. In the presence of adventitious water and Lewis/Brønsted acids, the enol ether rapidly hydrolyzes to yield ethyl pyruvate. Mitigation: Maintain strictly anhydrous conditions. Use oven-dried inorganic bases (e.g., K₂CO₃) and anhydrous solvents[2].

Part 2: Palladium-Catalyzed Cyclization Workflows

Q2: During the synthesis of indoles from 2-iodoacetanilide, my reaction stalls at the acyclic cinnamate intermediate. How do I force the cyclization? A: This is a well-documented kinetic trap. In the palladium-catalyzed reaction of 2-iodoacetanilide with EEA, the initial Heck-type coupling efficiently yields ethyl 2-acetylamino-


-ethoxycinnamate. However, the acetyl protecting group severely reduces the nucleophilicity of the nitrogen, preventing spontaneous intramolecular cyclization[2].
Mitigation: Do not attempt to force the cyclization in the same pot by merely increasing the temperature, as this will lead to thermal degradation and dehalogenation. Instead, isolate the cinnamate intermediate and subject it to separate acidic conditions (e.g., TsOH in refluxing toluene) to drive the cyclization via the elimination of ethanol and water, yielding ethyl indole-2-carboxylate[2][3].

Q3: Can I achieve a one-pot cyclization without isolating the cinnamate? A: Yes, but substrate selection is critical, and it will change your final heterocyclic core. This is a classic example of Mechanistic Divergence :

  • Free Amine (Quinolinone Pathway): If you use unprotected 2-iodoaniline, the free amine is highly nucleophilic. Following the Heck insertion, it preferentially attacks the ester carbonyl of the intermediate cinnamate. This spontaneous amidation forms a 6-membered ring, directly yielding 3-ethoxy-2(1H)-quinolinone in a single pot[2][4].

  • Acetylated Amine (Indole Pathway): As noted above, the acetylated amine cannot attack the ester. Under subsequent acid catalysis, the nitrogen instead attacks the highly electrophilic

    
    -carbon of the enol ether, forming a 5-membered ring that eliminates ethanol to yield ethyl indole-2-carboxylate [2].
    

Q4: I am observing significant dehalogenation of my aryl halide during the Heck step. How can I minimize this? A: Dehalogenation (reduction of the aryl iodide to the corresponding arene) occurs when the oxidative addition complex (Ar-Pd-I) undergoes premature protonation or hydride transfer before the carbopalladation of the acrylate can occur. Mitigation: Ensure an excess of the acrylate (typically 1.5 equivalents) to drive the kinetics of insertion. Additionally, ensure your base is highly active to accelerate the


-hydride elimination step relative to the background reduction pathway.

Part 3: Mechanistic Visualization

G SM 2-Iodoacetanilide + Ethyl 2-Ethoxyacrylate Pd_Insert Pd(0) Oxidative Addition SM->Pd_Insert Pd(0), K2CO3 Polymer Polymerization (Radical Pathway) SM->Polymer Heat / No Inhibitor Hydrolysis Enol Ether Hydrolysis (Ethyl Pyruvate) SM->Hydrolysis Trace Acid/H2O Heck Carbopalladation & β-Hydride Elimination Pd_Insert->Heck Dehalogenation Dehalogenation (Acetanilide Byproduct) Pd_Insert->Dehalogenation Slow β-elimination Cinnamate Ethyl 2-acetylamino- α-ethoxycinnamate Heck->Cinnamate Heck Coupling Cyclization Acidic Cyclization (TsOH, Reflux) Cinnamate->Cyclization Product Ethyl Indole-2-carboxylate (Target) Cyclization->Product -EtOH, -H2O

Mechanistic pathway of Pd-catalyzed ethyl 2-ethoxyacrylate cyclization and side reactions.

Part 4: Quantitative Data Summary

Target HeterocycleStarting MaterialCatalyst / ConditionsMajor Side ReactionMitigation Strategy
Ethyl Indole-2-carboxylate 2-Iodoacetanilide5% Pd/C, K₂CO₃, MeCN (120 °C)Stalled acyclic cinnamateIsolate cinnamate; cyclize separately with TsOH in toluene[2].
3-Ethoxy-2(1H)-quinolinone 2-Iodoaniline5% Pd/C, K₂CO₃, MeCN (120 °C)DehalogenationUse 1.5 eq EEA; ensure strictly anhydrous base[4].
Ethyl Isocoumarin-3-carboxylate Ethyl 2-iodobenzoate5% Pd/C, K₂CO₃, MeCN (120 °C)Enol ether hydrolysisExclude moisture; use oven-dried K₂CO₃[2].

Part 5: Self-Validating Experimental Protocol

Synthesis of Ethyl Indole-2-carboxylate via EEA Cyclization This protocol utilizes a two-step sequence to bypass the nucleophilic suppression caused by the acetyl group, ensuring high-fidelity cyclization.

Step 1: Heck Coupling (Formation of Cinnamate)

  • Preparation: In an oven-dried, argon-purged Schlenk flask, combine 2-iodoacetanilide (1.0 equiv), anhydrous K₂CO₃ (1.5 equiv), and 5% Pd/C (5 mol% Pd).

  • Reagent Addition: Add anhydrous acetonitrile (MeCN) followed by ethyl 2-ethoxyacrylate (1.5 equiv). Crucial: Ensure the acrylate is freshly passed through basic alumina to remove polymeric impurities.

  • Reaction: Seal the tube and heat the mixture at 120 °C for 24 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with diethyl ether. Purify via silica gel column chromatography (hexane/triethylamine 9:1 v/v).

    • Validation Checkpoint 1: TLC or GC-MS must confirm the disappearance of the aryl iodide and the presence of a new UV-active spot (the cinnamate). The absence of ethyl pyruvate confirms anhydrous conditions were successfully maintained.

Step 2: Acid-Promoted Cyclization

  • Setup: Dissolve the purified ethyl 2-acetylamino-

    
    -ethoxycinnamate in anhydrous toluene (0.15 M concentration).
    
  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (TsOH) (15 mol%).

  • Cyclization: Reflux the mixture for 16 hours. The acid catalyzes the intramolecular attack and subsequent elimination of ethanol.

  • Isolation: Cool the reaction, wash with 1 N NaHCO₃ to quench the acid, and dry the organic layer over anhydrous K₂CO₃. Recrystallize from hexane to yield pure ethyl indole-2-carboxylate as colorless needles[2].

    • Validation Checkpoint 2: ¹H NMR of the product must show the disappearance of the acetyl protons (~2.1 ppm) and the ethoxy alkene signals, replaced by the distinct indole core signals and the intact ethyl ester.

References
  • [3] Palladium-Catalyzed Indole Ring Synthesis. ResearchGate. URL:

  • [2] HETEROCYCLES, Vol 27, No 2, 1988 CONDENSED HETEROAROMATIC RING SYSTEMS. XIV. CYCLIZATION OF α-SUBSTITUTED α-ETHOXYCINNAMATES. CLOCKSS. URL:

  • [4] Product Class 4: Quinolinones and Related Systems. Thieme Connect. URL:

  • [1] US5243032A - Preparation of azo pigments with low pcb content by coupling in the presence of olefins. Google Patents. URL:

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of ethyl 2-ethoxy acrylate

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of Ethyl 2-ethoxyacrylate , specifically designed for researchers in organic synthesis and drug development. A Comparative Guide for Stru...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of Ethyl 2-ethoxyacrylate , specifically designed for researchers in organic synthesis and drug development.

A Comparative Guide for Structural Validation and Isomer Differentiation

Executive Summary

Ethyl 2-ethoxyacrylate (Ethyl


-ethoxyacrylate) is a specialized building block often utilized in the synthesis of heterocycles such as pyrimidines and isocoumarins. Its structural integrity is critical, as it is frequently confused with its regioisomer, Ethyl 3-ethoxyacrylate  (Ethyl 

-ethoxyacrylate), or the side-chain ether 2-Ethoxyethyl acrylate .

This guide establishes a self-validating NMR protocol to distinguish the target


-isomer from its common alternatives. The core differentiator is the chemical shift and coupling pattern of the vinylic protons, which are dramatically influenced by the regiochemistry of the electron-donating ethoxy substituent.

Structural Analysis & Theoretical Framework

The Target Molecule: Ethyl 2-ethoxyacrylate[1][2]
  • Structure: An acrylate backbone with an ethoxy group attached to the

    
    -carbon (C2).[1][2][3]
    
  • Electronic Environment: The ethoxy oxygen donates electron density via resonance directly into the

    
    -system at the 
    
    
    
    -position. This creates a shielding effect on the terminal
    
    
    -protons (C3), shifting them upfield relative to unsubstituted acrylates.
  • Symmetry: The two geminal protons at C3 are non-equivalent due to the planar double bond, but their chemical environment is similar, often resulting in close chemical shifts.

The Alternatives (Comparison Group)

To validate the product, one must rule out the following common impurities or isomers:

CompoundStructure DescriptionKey NMR Feature
Ethyl 3-ethoxyacrylate (Beta-isomer)Ethoxy group at C3 (

-position).[4]
Large downfield shift (

> 7.5 ppm) for H3 due to direct oxygen attachment and ester deshielding. Large vicinal coupling (

).
2-Ethoxyethyl acrylate (Side-chain)Ethoxy group on the ester chain; unsubstituted acrylate double bond.AMX Pattern (

5.8–6.4 ppm) typical of terminal acrylates.

Comparative Spectral Data

The following table summarizes the diagnostic signals required to confirm the identity of Ethyl 2-ethoxyacrylate against its alternatives.

Table 1: Diagnostic 1H NMR Signals ( , 300-500 MHz)
FeatureTarget: Ethyl 2-ethoxyacrylate Alt 1: Ethyl 3-ethoxyacrylate Alt 2: 2-Ethoxyethyl acrylate
Vinyl Protons (Region)

4.2 – 5.2 ppm
(Shielded)

5.0 – 7.7 ppm
(Deshielded)

5.8 – 6.5 ppm
(Acrylate region)
Vinyl Multiplicity Two Singlets (or small doublets

Hz)
Two Doublets (

or

Hz)
Three Multiplets (dd, AMX pattern)
Key Distinction No signal above

5.5 ppm.
H-3 signal at

7.6 ppm (trans) is diagnostic.
Complex splitting; no vinyl ether character.
Ethoxy Group 1 (Ester)Quartet (

4.[5][6]2) + Triplet (

1.[7]3)
Quartet (

4.[6][8]2) + Triplet (

1.[7]3)
-
Ethoxy Group 2 (Ether)Quartet (

3.7-3.9) + Triplet (

1.3)
Quartet (

3.9-4.0) + Triplet (

1.[6]3)
Side chain:

multiplets (

3.6-4.3)

Technical Insight: The absence of a proton signal above 6.0 ppm is the primary "Go/No-Go" criteria for the


-isomer. If you see a doublet around 7.6 ppm, your sample contains the 

-isomer (3-ethoxyacrylate).

Experimental Protocol: Self-Validating Acquisition

To ensure reproducibility and accurate integration (purity assessment), follow this strict protocol.

Sample Preparation
  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) with 0.03% TMS.
    
    • Reasoning:

      
       minimizes hydrogen bonding interactions that can broaden the ethoxy signals. DMSO-
      
      
      
      is avoided unless solubility is an issue, as it can obscure the critical 3.5–4.0 ppm region with water peaks.
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

    • Reasoning: High concentrations (>30 mg) can cause viscosity broadening, obscuring the fine geminal coupling of the vinyl protons.

  • Filtration: Filter through a cotton plug within a glass pipette to remove suspended solids (polymerized material) which cause baseline rolling.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure quantitative relaxation.

  • Relaxation Delay (D1): Set to 10 seconds .

    • Validation: The vinylic protons have long

      
       relaxation times. A short D1 (< 1s) will under-integrate the vinyl protons relative to the ethyl alkyl chains, leading to a false calculation of "polymer content" or impurity.
      
  • Scans (NS): 16 (sufficient for >95% purity check).

  • Spectral Width: -2 to 14 ppm.

Decision Tree for Structural Confirmation

The following logic flow allows for rapid assessment of the crude reaction mixture.

NMR_Analysis_Flow Start Start: Analyze 1H NMR Spectrum CheckVinyl Check Vinyl Region (5.5 - 8.0 ppm) Start->CheckVinyl HighField Signals present > 7.0 ppm? CheckVinyl->HighField Isomer3 Result: Ethyl 3-ethoxyacrylate (Beta-isomer identified) HighField->Isomer3 Yes (Doublet ~7.6 ppm) CheckMidField Check Mid-Field (4.0 - 5.5 ppm) HighField->CheckMidField No Singlets Are there 2 distinct singlets/doublets between 4.2 - 5.2 ppm? CheckMidField->Singlets TargetConfirmed CONFIRMED: Ethyl 2-ethoxyacrylate (Alpha-isomer) Singlets->TargetConfirmed Yes CheckAMX Check for AMX Pattern (dd at 5.8, 6.1, 6.4 ppm) Singlets->CheckAMX No SideChain Result: 2-Ethoxyethyl acrylate (Side-chain isomer) CheckAMX->SideChain Yes Unknown Result: Polymer or Unknown CheckAMX->Unknown No

Figure 1: Logic flow for identifying Ethyl 2-ethoxyacrylate from common structural isomers.

References

  • National Institute of Standards and Technology (NIST). (2025). 2-Ethoxyethyl acrylate Mass Spectrum and Data. NIST Chemistry WebBook, SRD 69. Retrieved February 28, 2026, from [Link]

  • Thieme Connect. (2004). Product Class 12: Pyrimidines - Synthesis from Ethyl 2-ethoxyacrylate. Science of Synthesis. Retrieved February 28, 2026, from [Link]

Sources

Comparative

Technical Comparison Guide: Ethyl 2-Ethoxyacrylate IR Spectrum Analysis

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Subject: Spectroscopic Characterization and Structural Differentiation of -Functionalized Acrylates Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Subject: Spectroscopic Characterization and Structural Differentiation of


-Functionalized Acrylates

Executive Summary

Ethyl 2-ethoxyacrylate (Ethyl 2-ethoxy-2-propenoate) represents a specialized class of "captodative" olefins where the geminal substitution of an electron-donating ethoxy group and an electron-withdrawing ester group creates a unique electronic environment. In drug development and polymer synthesis, this compound serves as a critical intermediate for heterocyclic synthesis (e.g., coumarins, quinolines) and as a functional monomer.

Accurate characterization of this molecule is challenging due to the competing electronic effects at the


-position. Unlike standard 

-unsaturated esters, the carbonyl stretching frequency (

) of ethyl 2-ethoxyacrylate does not follow the typical "red-shift" rule of conjugation. This guide provides a definitive analysis of the IR spectrum, contrasting it with structural isomers and analogs to ensure precise identification and quality control.

Mechanistic Analysis of the Carbonyl Peak

The infrared carbonyl peak is the primary diagnostic marker for acrylates. However, the position of this peak in ethyl 2-ethoxyacrylate is counter-intuitive to those familiar with standard conjugation effects.

The Electronic Conflict: Induction vs. Resonance

In a typical conjugated ester (e.g., Ethyl Acrylate), resonance delocalization lowers the bond order of the carbonyl, shifting the peak to a lower wavenumber (~1720 cm⁻¹).

In Ethyl 2-ethoxyacrylate , two opposing forces act on the carbonyl:

  • Inductive Effect (-I): The

    
    -oxygen atom is highly electronegative. Through the 
    
    
    
    -bond framework, it withdraws electron density from the carbonyl carbon. This strengthens the
    
    
    bond, causing a blue shift (higher wavenumber).
  • Steric Deconjugation: The bulky ethoxy group at the

    
    -position creates steric repulsion with the ester moiety. This often forces the carbonyl group to rotate out of coplanarity with the alkene (
    
    
    
    ). Loss of planarity diminishes the resonance conjugation, further raising the frequency toward that of a saturated ester.

Result: The inductive and steric effects dominate over the resonance donation. Consequently, the carbonyl peak of ethyl 2-ethoxyacrylate appears at a higher frequency than its unsubstituted analog.

Diagram 1: Electronic Effects Pathway

ElectronicEffects Substituent α-Ethoxy Substituent Induction Inductive Withdrawal (-I) (Sigma Bond) Substituent->Induction Resonance Resonance Donation (+R) (Pi System) Substituent->Resonance Steric Steric Repulsion (Deconjugation) Substituent->Steric CO_Bond C=O Bond Order Induction->CO_Bond Increases Resonance->CO_Bond Decreases (Weak effect due to twist) Steric->CO_Bond Increases (Restores double bond character) Frequency Observed ν(C=O) ~1735-1745 cm⁻¹ CO_Bond->Frequency Direct Correlation

Caption: Flowchart illustrating how inductive and steric effects override resonance in α-alkoxy acrylates, leading to a higher wavenumber shift.

Comparative Spectroscopic Performance

To validate the identity of ethyl 2-ethoxyacrylate, it must be compared against its direct structural analogs. The "performance" here refers to the spectral resolution and diagnostic separation of the carbonyl peak.

Table 1: Comparative IR Data of Acrylate Analogs
CompoundStructure

(cm⁻¹)

(cm⁻¹)
Electronic Driver
Ethyl 2-ethoxyacrylate

-Ethoxy
1735 – 1745 1615 – 1630 Inductive withdrawal + Steric twist
Ethyl Acrylate Unsubstituted1720 – 17301635 – 1640Standard Conjugation
Ethyl 3-ethoxyacrylate

-Ethoxy
1690 – 17101605 – 1620Strong "Push-Pull" Resonance
Ethyl Propionate Saturated1735 – 1750N/ANo Conjugation

Key Diagnostic Insight:

  • Differentiation from Isomer: The most critical comparison is with Ethyl 3-ethoxyacrylate (the

    
    -isomer). The 
    
    
    
    -isomer exhibits a strong "push-pull" system (
    
    
    ) where resonance dominates, significantly lowering the carbonyl frequency to ~1700 cm⁻¹.
  • Differentiation from Parent: Ethyl 2-ethoxyacrylate absorbs at a frequency ~15-20 cm⁻¹ higher than ethyl acrylate. If your spectrum shows a peak at 1720 cm⁻¹, you likely do not have the pure

    
    -ethoxy compound.
    

Experimental Protocol: High-Fidelity Acquisition

Obtaining a reliable spectrum requires specific handling due to the reactivity of captodative olefins (prone to polymerization).

Protocol 1: Neat Film Acquisition (ATR)

Objective: Capture the intrinsic vibrational modes without solvent interference.

  • Preparation: Ensure the ATR crystal (Diamond or ZnSe) is chemically clean. Perform a background scan (air).

  • Sample Loading: Apply 10-20

    
    L of ethyl 2-ethoxyacrylate directly onto the crystal.
    
    • Critical Step: If the compound has been stored, filter through a 0.2

      
      m PTFE syringe filter to remove any polymerized micro-gels.
      
  • Acquisition:

    • Resolution: 2 cm⁻¹ (required to resolve splitting).

    • Scans: 16-32 scans.

  • Analysis: Look for the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     peak.[1][2] Note that 
    
    
    
    -alkoxy acrylates often show a doublet in the carbonyl region due to rotational isomers (
    
    
    -cis vs.
    
    
    -trans) if the steric bulk allows partial equilibration.
Protocol 2: Reaction Monitoring (Polymerization Check)

Objective: Determine if the monomer has degraded/polymerized.

  • Baseline: Acquire spectrum of fresh monomer.

  • Marker Selection: Focus on the

    
     stretch at ~1620 cm⁻¹ .
    
  • Validation:

    • In the polymer, the

      
       peak disappears completely.
      
    • The

      
       peak in the polymer will shift slightly, but because the monomer is already "deconjugated" electronically, the 
      
      
      
      shift upon polymerization is less dramatic than in simple acrylates. Therefore, the
      
      
      peak is the reliable "performance" indicator for purity.
Diagram 2: Analytical Workflow

Workflow Sample Unknown Acrylate Sample IR_Scan Acquire FTIR Spectrum (Neat/ATR) Sample->IR_Scan Check_CO Analyze C=O Region (1680 - 1760 cm⁻¹) IR_Scan->Check_CO Decision1 Peak < 1715 cm⁻¹? Check_CO->Decision1 Result_Beta Identify: β-Ethoxy Isomer (Ethyl 3-ethoxyacrylate) Decision1->Result_Beta Yes Decision2 Peak > 1730 cm⁻¹? Decision1->Decision2 No Result_Alpha Identify: α-Ethoxy Isomer (Ethyl 2-ethoxyacrylate) Decision2->Result_Alpha Yes Result_Parent Identify: Ethyl Acrylate (~1720-1725 cm⁻¹) Decision2->Result_Parent No Check_CC Verify C=C Region (~1620 cm⁻¹) Result_Alpha->Check_CC Final Confirm Purity (Absence of polymer) Check_CC->Final

Caption: Decision tree for distinguishing ethyl 2-ethoxyacrylate from its isomers using carbonyl shift thresholds.

References

  • Spectroscopy of Carbonyl Groups: Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2008). Introduction to Spectroscopy. Cengage Learning. (Establishes baseline ranges for conjugated vs.
  • Captodative Olefin Polymerization: Tanaka, H. (2003). "Polymerization of Captodative Substituted Methyl 2-Methoxyacrylate". Des. Monomers Polym. (Provides comparative spectral data for the methyl analog, confirming the high-frequency shift). Link

  • Electronic Effects in Acrylates: Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Source for inductive vs. resonance frequency shifts in -substituted carbonyls).
  • Isomer Comparison (Beta-Ethoxy): Sigma-Aldrich. "Ethyl 3-ethoxyacrylate Product Specification & Spectral Data". (Used to verify the lower frequency shift of the isomer). Link

Sources

Validation

mass spectrometry fragmentation pattern of ethyl 2-ethoxy acrylate

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of Ethyl 2-ethoxyacrylate , contrasting it with its common regioisomer (Ethyl 3-ethoxyacrylate ) and isobaric alte...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of Ethyl 2-ethoxyacrylate , contrasting it with its common regioisomer (Ethyl 3-ethoxyacrylate ) and isobaric alternative (2-Ethoxyethyl acrylate ). It is designed for researchers requiring precise structural elucidation during synthesis or impurity profiling.

Part 1: Executive Summary & Structural Context

Ethyl 2-ethoxyacrylate (CAS: 1001-26-9) is a functionalized enol ether used as a building block in heterocyclic synthesis (e.g., pyrimidines, aminopyrazoles).[1] In drug development, distinguishing this compound from its isomers is critical, as the position of the ethoxy group (


 vs. 

) drastically alters reactivity and biological activity.
The Isomeric Challenge

Three compounds with the formula C₇H₁₂O₃ (MW 144.17) are frequently confused. Their MS signatures differ primarily in the intensity of acylium ions and McLafferty rearrangement products.

CompoundStructureKey Structural Feature
Ethyl 2-ethoxyacrylate


-Ethoxy enol ether
Ethyl 3-ethoxyacrylate


-Ethoxy enol ether (Vinylogous ester)
2-Ethoxyethyl acrylate

Simple acrylate ester

Part 2: Detailed Fragmentation Analysis

Ethyl 2-Ethoxyacrylate (Target Analyte)

Mechanism: The fragmentation is driven by the stability of the acylium ion formed after alkoxy loss from the ester, and the specific rearrangement of the ethyl ether moiety.

  • Molecular Ion (

    
    ): 
    
    
    
    144 (Distinct but often low intensity).
  • Primary Pathway (

    
    -Cleavage):  Cleavage of the ethoxy group from the ester functionality yields a resonance-stabilized acylium ion.
    
    • Structure:

      
      
      
  • Secondary Pathway (McLafferty Rearrangement): The ethyl group on the ester can undergo hydrogen transfer to the carbonyl oxygen, eliminating ethylene (

    
    ).
    
  • Ether Fragmentation: The ethoxy group at the

    
    -position can lose an ethyl radical or ethylene, but this is less favorable than the ester fragmentation.
    
Ethyl 3-Ethoxyacrylate (Regioisomer)

Mechanism: As a vinylogous ester, the conjugation extends through the double bond.

  • Dominant Ion: The loss of the ester ethoxy group is also observed (

    
     99), but the loss of the ether ethyl group  is more pronounced due to the formation of a stable oxonium species conjugated with the carbonyl.
    
  • Differentiation Marker: Look for a different ratio of

    
     99 to 
    
    
    
    71 compared to the 2-isomer. The 3-ethoxy isomer often shows a cleaner loss of ethanol (
    
    
    ) if H-transfer is accessible.
2-Ethoxyethyl Acrylate (Isobaric Impurity)

Mechanism: This is a standard acrylate ester.

  • Base Peak: Typically

    
     55  (
    
    
    
    ) or
    
    
    59
    (
    
    
    from the tail).
  • Key Difference: The absence of the heavy

    
     99/116 cluster as the dominant feature distinguishes it from the ethoxyacrylates.
    

Part 3: Comparative Data Table

The following table summarizes the diagnostic peaks. Relative abundances are estimated based on standard EI-MS behavior for these functional groups.

m/z FragmentIon IdentityEthyl 2-EthoxyacrylateEthyl 3-Ethoxyacrylate2-Ethoxyethyl Acrylate
144

(Molecular Ion)
Present (Weak)Present (Medium)Present (Weak)
116

(McLafferty)
Diagnostic PresentWeak/Absent
115

(Loss of Et)
PresentPresentLow
99

(Loss of OEt)
High (Base Candidate) HighLow
85

LowLowHigh (Loss of ether tail)
73

LowLowDiagnostic
55 Acryloyl CationLowLowBase Peak

Part 4: Experimental Protocol (GC-MS)

To replicate these results, use the following self-validating protocol. This method ensures separation of the isomers if present in a mixture.

Step 1: Sample Preparation

  • Solvent: Dilute 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate.

  • Derivatization: None required for these esters.

Step 2: GC-MS Parameters

  • Column: Rtx-5MS or DB-5MS (30m

    
     0.25mm ID, 0.25 
    
    
    
    m film).
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Hold at 50°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Hold 5 min. (Isomers typically elute between 100-150°C).

  • MS Source: Electron Ionization (EI) at 70 eV.

  • Scan Range:

    
     35–300.
    

Step 3: Validation Criteria

  • System Suitability: Inject a standard alkane mix (C8-C20). Ensure retention time stability.

  • Identification: The target Ethyl 2-ethoxyacrylate must show

    
     99 > 
    
    
    
    55. If
    
    
    55 is the base peak, the sample is likely the 2-ethoxyethyl acrylate isomer.

Part 5: Visualization of Fragmentation Pathways

Diagram 1: Fragmentation Logic for Ethyl 2-Ethoxyacrylate

This diagram illustrates the formation of the diagnostic acylium ion and the McLafferty rearrangement product.

Fragmentation cluster_legend Pathway Key M Molecular Ion (M+) m/z 144 McL McLafferty Product (Loss of C2H4) m/z 116 M->McL - C2H4 (28 Da) Rearrangement Acyl Acylium Ion (Loss of OEt) m/z 99 M->Acyl - OEt radical (45 Da) Alpha-Cleavage Vinyl Vinyl Cation (Loss of COOEt) m/z 71 M->Vinyl - COOEt radical (73 Da) Inductive Cleavage key1 Green: Rearrangement key2 Red: Primary Cleavage

Caption: Primary EI-MS fragmentation pathways for Ethyl 2-ethoxyacrylate showing the origin of m/z 116 and 99.

Diagram 2: Isomer Differentiation Decision Tree

Use this workflow to identify your specific isomer based on the base peak.

DecisionTree Start Analyze Mass Spectrum (Base Peak & Major Ions) Check55 Is Base Peak m/z 55? Start->Check55 Check99 Is Major Peak m/z 99? Check55->Check99 No Result1 2-Ethoxyethyl Acrylate (Isobaric Isomer) Check55->Result1 Yes CheckRatio Ratio m/z 99 : 71 Check99->CheckRatio Yes Result2 Ethyl 2-Ethoxyacrylate (Target) CheckRatio->Result2 High 99, Moderate 116 Result3 Ethyl 3-Ethoxyacrylate (Regioisomer) CheckRatio->Result3 High 99, High 71 (Conjugated System)

Caption: Logic flow for distinguishing Ethyl 2-ethoxyacrylate from its isomers using EI-MS peak intensities.

References

  • National Institute of Standards and Technology (NIST). 2-Ethoxyethyl acrylate Mass Spectrum (Isobaric Comparison). NIST Chemistry WebBook, SRD 69.[2] [Link]

  • National Institutes of Health (NIH). Ethyl 2-cyano-3-ethoxyacrylate (Structural Analog Data). PubChem Compound Summary. [Link]

  • International Journal of Zoology and Applied Biosciences. GC-MS Analysis of Prosopis juliflora (Identification of Ethyl 3-ethoxyacrylate). [Link]

Sources

Comparative

Comparative Guide: Alpha-Ethoxy vs. Beta-Ethoxy Acrylate Reactivity

Executive Summary This guide provides a technical comparison between Ethyl 2-ethoxyacrylate ( -isomer) and Ethyl 3-ethoxyacrylate ( -isomer) . While they share the same molecular formula ( ), their reactivity profiles ar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Ethyl 2-ethoxyacrylate (


-isomer)  and Ethyl 3-ethoxyacrylate (

-isomer)
. While they share the same molecular formula (

), their reactivity profiles are orthogonally different due to their electronic structures.
  • 
    -Ethoxy Acrylate (Ethyl 3-ethoxyacrylate):  A "Push-Pull" alkene acting as a vinylogous ester. It is a premier building block for heterocycle synthesis  (pyrimidines, quinolines) via condensation reactions. It exhibits poor radical homopolymerization potential.
    
  • 
    -Ethoxy Acrylate (Ethyl 2-ethoxyacrylate):  A "Captodative" alkene. It stabilizes radical intermediates, making it useful for controlled radical polymerization  or as a precursor to pyruvate derivatives  upon hydrolysis.
    

Electronic Structure & Theoretical Basis

The distinct reactivity of these isomers stems from the position of the ethoxy group relative to the carbonyl.

The "Push-Pull" System ( -Isomer)

In Ethyl 3-ethoxyacrylate, the electron-donating ethoxy group is conjugated through the double bond to the electron-withdrawing carbonyl.

  • Effect: The

    
    -carbon becomes electrophilic (susceptible to nucleophilic attack), while the 
    
    
    
    -carbon becomes nucleophilic.
  • Resonance:

    
    
    
The "Captodative" System ( -Isomer)

In Ethyl 2-ethoxyacrylate, both the electron-donating (-OEt) and electron-withdrawing (-COOEt) groups are attached to the same carbon.

  • Effect: This substitution pattern stabilizes radical species formed at the

    
    -carbon (captodative effect), significantly altering polymerization kinetics compared to simple acrylates.
    
Visualizing the Electronic Differences

ElectronicProfile cluster_alpha Alpha-Ethoxy (Captodative) cluster_beta Beta-Ethoxy (Push-Pull) Alpha Ethyl 2-ethoxyacrylate (CH2=C(OEt)COOEt) Radical_Stab Radical Stabilization (Slow Polymerization) Alpha->Radical_Stab Radical Attack Pyruvate Hydrolysis to Ethyl Pyruvate Alpha->Pyruvate Acid/H2O Beta Ethyl 3-ethoxyacrylate (EtO-CH=CH-COOEt) Electrophile Beta-Carbon Electrophilicity (Nucleophilic Attack) Beta->Electrophile Resonance Heterocycle Pyrimidine/Quinoline Synthesis Electrophile->Heterocycle + Amidines/Hydrazines

Figure 1: Mechanistic divergence driven by substituent positioning. The


-isomer favors radical stability and hydrolysis, while the 

-isomer favors nucleophilic addition-elimination.

Application Case Studies

Heterocycle Synthesis (The -Isomer Advantage)

The


-isomer is the industry standard for synthesizing pyrimidines and pyrazoles. Its "push-pull" nature allows it to act as a 1,3-dielectrophile equivalent.

Mechanism:

  • Nucleophilic Attack: An amine (from amidine or hydrazine) attacks the electrophilic

    
    -carbon.
    
  • Elimination: The ethoxy group is expelled (addition-elimination), forming an enamine intermediate.

  • Cyclization: The second nucleophilic nitrogen attacks the ester carbonyl, closing the ring.

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidine

  • Reagents: Ethyl 3-ethoxyacrylate (1.0 eq), 3-Aminopyrazole (1.0 eq), Acetic Acid (Glacial).

  • Procedure:

    • Dissolve 3-aminopyrazole (10 mmol) in glacial acetic acid (20 mL).

    • Add Ethyl 3-ethoxyacrylate (11 mmol) dropwise at room temperature.

    • Reflux the mixture for 3–5 hours (Monitor by TLC for disappearance of amine).

    • Cool to room temperature. The product often precipitates.

    • Filter and wash with cold ethanol/water. Recrystallize from ethanol.

  • Expected Yield: 75–90%.

Polymerization & Radical Chemistry (The -Isomer Profile)

The


-isomer is used in radical polymerization but behaves differently than standard acrylates (e.g., ethyl acrylate).
  • Rate Retardation: The captodative radical formed after monomer addition is highly stabilized. This reduces the rate of propagation (

    
    ) compared to simple acrylates, often leading to lower molecular weight oligomers or requiring higher temperatures/initiator concentrations.
    
  • Copolymerization: It is often copolymerized with electron-deficient monomers (like maleic anhydride) to enforce alternating sequences.

Hydrolysis & Metabolic Precursors
  • 
    -Ethoxy Acrylate:  Rapidly hydrolyzes in acidic media to form Ethyl Pyruvate . This makes it a potential prodrug or precursor for pyruvate delivery in biological systems.
    
    • Reaction:

      
      
      
  • 
    -Ethoxy Acrylate:  Hydrolysis is more complex, often leading to formyl acetate derivatives or decomposition into ethanol, carbon dioxide, and acetylene derivatives depending on pH.
    

Comparative Data Summary

Feature

-Ethoxy Acrylate (Ethyl 2-)

-Ethoxy Acrylate (Ethyl 3-)
Electronic Character Captodative (Radical Stabilizer)Push-Pull (Vinylogous Ester)
Primary Application Polymer modification, Pyruvate precursorHeterocycle synthesis (Pyrimidines)
Nucleophilic Attack Attack at Carbonyl (Ester hydrolysis)Attack at

-Carbon (Michael-like)
Polymerization Slow propagation (Stable radical)Poor homopolymerization (Steric/Electronic)
Hydrolysis Product Ethyl Pyruvate (Stable keto-ester)Unstable formyl-acetate / Decomposition
Heck Reaction Product

-Ethoxy Cinnamate

-Ethoxy Cinnamate

Experimental Workflow: Heck Reaction Comparison

A direct comparison of reactivity can be seen in Palladium-catalyzed cross-coupling (Heck Reaction) with Iodobenzene.

HeckReaction cluster_path1 Pathway A: Alpha-Ethoxy cluster_path2 Pathway B: Beta-Ethoxy Start Reagents: Iodobenzene + Pd(OAc)2 + Base AlphaInput + Ethyl 2-ethoxyacrylate Start->AlphaInput BetaInput + Ethyl 3-ethoxyacrylate Start->BetaInput ProdA Product: Ethyl alpha-ethoxycinnamate AlphaInput->ProdA YieldA Yield: ~60% (Requires specific ligand optimization) ProdA->YieldA ProdB Product: Ethyl beta-ethoxycinnamate BetaInput->ProdB YieldB Yield: ~70-85% (More robust) ProdB->YieldB

Figure 2: Divergent synthetic outcomes in Pd-catalyzed coupling. The


-isomer generally provides higher yields under standard conditions due to less steric hindrance at the reactive site.
Protocol (General Heck Coupling)
  • Charge: Aryl Iodide (1.0 mmol), Acrylate (1.2 mmol),

    
     (2 mol%), 
    
    
    
    (2.0 mmol), and DMF (5 mL) in a sealed tube.
  • Heat: Stir at 100°C for 12 hours.

  • Workup: Dilute with water, extract with diethyl ether.

  • Observation:

    • 
      -isomer:  Reacts cleanly to form the 
      
      
      
      -aryl substituted product.
    • 
      -isomer:  May require higher catalyst loading or phosphine ligands to overcome slower insertion rates caused by the 
      
      
      
      -ethoxy steric bulk.

References

  • Sakamoto, T., et al. (1988). Palladium-catalyzed cross-coupling of aryl iodides with ethyl 2-ethoxy- and 3-ethoxyacrylate. Heterocycles. Link

  • Vertex AI Search. (2023). Synthesis of repotrectinib intermediates using ethyl 3-ethoxyacrylate. Link

  • BenchChem. (2023). The Role of 3-Ethoxyacrylic Acid in the Synthesis of Pyrimidines. Link

  • Afinitica. (2018).[1] Determination of absolute rate constants for radical polymerization of alpha-substituted acrylates. Link

  • MasterOrganicChemistry. (2018). Diels-Alder Reaction Regioselectivity and Stereochemistry. Link

Sources

Validation

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 2-(2-Ethoxyethoxy)ethyl Acrylate

For researchers, scientists, and drug development professionals, the accurate characterization of raw materials is a cornerstone of robust and reproducible science. This guide provides an in-depth comparison of analytica...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate characterization of raw materials is a cornerstone of robust and reproducible science. This guide provides an in-depth comparison of analytical reference standards and methodologies for the analysis of 2-(2-Ethoxyethoxy)ethyl acrylate (CAS 7328-17-8), a monomer frequently utilized in the synthesis of polymers for specialized applications. While the user query specified "ethyl 2-ethoxy acrylate," this is not a standard chemical name. Based on common nomenclature, this guide will focus on the commercially significant and structurally related monomer, 2-(2-Ethoxyethoxy)ethyl acrylate.

Introduction: The Critical Role of Purity in Acrylate Monomers

2-(2-Ethoxyethoxy)ethyl acrylate is a functional monomer valued for imparting flexibility and hydrophilicity to polymers.[1] Its applications span from coatings and adhesives to more sensitive formulations where purity is paramount.[2][3] Impurities, which can arise from the synthesis process or degradation, can significantly impact polymerization kinetics, the physicochemical properties of the final polymer, and potentially introduce toxicity. Therefore, the rigorous analytical characterization of this monomer, benchmarked against appropriate reference standards, is a non-negotiable aspect of quality control.

The synthesis of 2-(2-Ethoxyethoxy)ethyl acrylate typically involves the esterification of acrylic acid with diethylene glycol monoethyl ether.[4] This process can lead to residual starting materials or by-products that must be monitored.

Selecting an Appropriate Reference Standard

The choice of a reference standard is the foundation of any quantitative analytical method. For 2-(2-Ethoxyethoxy)ethyl acrylate, several grades of reference materials are available, each with its own suitability for different analytical applications.

Certified Reference Materials (CRMs) , such as those available from suppliers like CPAChem, are the gold standard for quantitative analysis.[5] These standards are characterized by a metrologically valid procedure and come with a certificate that provides the value of the specified property, its uncertainty, and a statement of metrological traceability.

Commercial Grade Standards with a specified purity (e.g., >98.0% by GC) are also available from various chemical suppliers.[6] While suitable for many routine applications, they may lack the comprehensive characterization and uncertainty budget of a CRM.

It is imperative for the analytical scientist to select a reference standard that aligns with the required level of accuracy and regulatory scrutiny of the final product.

Comparative Analysis of Analytical Methodologies

The two most prevalent and powerful techniques for the purity assessment and impurity profiling of volatile and semi-volatile monomers like 2-(2-Ethoxyethoxy)ethyl acrylate are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the separation and identification of volatile and thermally stable compounds. Its high sensitivity and the structural information provided by the mass spectrometer make it ideal for identifying and quantifying trace impurities.

Principle: The sample is vaporized and injected into a chromatographic column, where compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for definitive identification.

Typical Impurities: Based on its synthesis, potential impurities in 2-(2-Ethoxyethoxy)ethyl acrylate include acrylic acid, diethylene glycol monoethyl ether, and by-products from side reactions.[4] Polymerization inhibitors, such as hydroquinone monomethyl ether (MeHQ), are also intentionally added and must be monitored.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is particularly well-suited for the analysis of less volatile or thermally labile compounds.

Principle: The sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A high-pressure pump forces a liquid mobile phase through the column, and compounds are separated based on their affinity for the stationary and mobile phases. Detection is typically achieved using a UV detector, as the acrylate functionality possesses a chromophore.

For the analysis of acrylate monomers, reverse-phase HPLC is a common approach.[8][9]

Quantitative Performance Comparison

The choice between GC-MS and HPLC will depend on the specific analytical requirements, including the nature of the expected impurities and the desired sensitivity.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity in the gas phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Typical Analytes Volatile and semi-volatile, thermally stable compounds.Non-volatile, polar, and thermally labile compounds.
Selectivity High, especially with MS detection for confirmation.Good, can be optimized with column and mobile phase selection.
Sensitivity Generally higher for volatile impurities (ng to pg level).Good, but may be lower than GC-MS for certain compounds (µg to ng level).
Sample Preparation Simple dilution in a volatile solvent.Dilution in the mobile phase or a compatible solvent.
Common Issues Potential for thermal degradation of labile compounds.Co-elution of impurities, limited volatility of some analytes.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of 2-(2-Ethoxyethoxy)ethyl acrylate using GC-MS and HPLC.

GC-MS Purity and Impurity Profiling

This protocol is a general guideline and should be optimized for the specific instrumentation and analytical goals.

1. Preparation of Standards and Samples:

  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 2-(2-Ethoxyethoxy)ethyl acrylate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as ethyl acetate.
  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range.
  • Sample Preparation: Accurately weigh approximately 10 mg of the 2-(2-Ethoxyethoxy)ethyl acrylate sample into a 10 mL volumetric flask and dilute to volume with ethyl acetate.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.
  • Mass Spectrometer: Agilent 5975C or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Inlet Temperature: 250°C.
  • Injection Volume: 1 µL (split mode, e.g., 50:1).
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 35-400.

3. Data Analysis:

  • Identify the peak for 2-(2-Ethoxyethoxy)ethyl acrylate based on its retention time and comparison of its mass spectrum to a reference library.
  • Identify and quantify impurities based on their retention times and mass spectra, using the appropriate reference standards if available.
  • Calculate the purity by area percentage, assuming a response factor of 1 for all components if reference standards for impurities are not available.
HPLC Purity Assay

This protocol provides a general method for the purity determination of 2-(2-Ethoxyethoxy)ethyl acrylate by HPLC.

1. Preparation of Mobile Phase and Solutions:

  • Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water.[8] All solvents should be HPLC grade.
  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 2-(2-Ethoxyethoxy)ethyl acrylate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the initial mobile phase composition.
  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution.
  • Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask and dilute to volume with the initial mobile phase composition.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: Gradient elution, for example:
  • 0-10 min: 40% to 90% Acetonitrile in Water.
  • 10-15 min: 90% Acetonitrile in Water.
  • 15-16 min: 90% to 40% Acetonitrile in Water.
  • 16-20 min: 40% Acetonitrile in Water.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 210 nm.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
  • Determine the concentration of 2-(2-Ethoxyethoxy)ethyl acrylate in the sample solution from the calibration curve.
  • Calculate the purity of the sample.

Visualizing the Analytical Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for GC-MS and HPLC analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_ref Weigh Reference Standard dissolve_ref Dissolve in Volatile Solvent prep_ref->dissolve_ref prep_sample Weigh Sample dissolve_sample Dissolve in Volatile Solvent prep_sample->dissolve_sample injection Inject into GC dissolve_ref->injection Calibration Standards dissolve_sample->injection Test Sample separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Peak Identification (RT & MS) detection->identification quantification Quantification & Purity Calculation identification->quantification

Caption: Workflow for GC-MS Purity and Impurity Analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_ref Weigh Reference Standard dissolve_ref Dissolve in Mobile Phase prep_ref->dissolve_ref prep_sample Weigh Sample dissolve_sample Dissolve in Mobile Phase prep_sample->dissolve_sample injection Inject into HPLC dissolve_ref->injection Calibration Standards dissolve_sample->injection Test Sample separation Chromatographic Separation injection->separation detection UV Detection separation->detection calibration Generate Calibration Curve detection->calibration quantification Quantify Analyte & Purity calibration->quantification

Caption: Workflow for HPLC Purity Assay.

Conclusion and Recommendations

Both GC-MS and HPLC are powerful and complementary techniques for the comprehensive analysis of 2-(2-Ethoxyethoxy)ethyl acrylate.

  • For routine purity assessment and assay , a validated HPLC-UV method against a certified reference material provides a robust and reliable approach.

  • For in-depth impurity profiling and identification of unknown degradants or by-products , the superior separation efficiency and structural elucidation capabilities of GC-MS are indispensable.

Ultimately, the choice of methodology should be guided by a thorough risk assessment and the specific quality attributes that need to be controlled for the intended application of the 2-(2-Ethoxyethoxy)ethyl acrylate. The use of high-purity, certified reference standards is crucial for ensuring the accuracy and validity of the analytical data, thereby upholding the principles of scientific integrity and product quality.

References

  • ASTM International. D7767 Standard Test Method to Measure Volatiles from Radiation Curable Acrylate Monomers, Oligomers, and Blends and Thin Coatings Made from Them. (2024-07-04). [Link]

  • SIELC Technologies. Separation of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl acrylate on Newcrom R1 HPLC column. [Link]

  • ASTM International. D4747-87(1996)e1 Standard Test Method for Determining Unreacted Monomer Content of Latexes. [Link]

  • CPAChem. 2-(2-Ethoxyethoxy)ethyl Acrylate CAS:7328-17-8. [Link]

  • CP Lab Safety. Ethyl 2-Acetyl-3-ethoxyacrylate, 5g, Each. [Link]

  • Senfeida. China 2-(2-Ethoxyethoxy)ethyl Acrylate Manufacturers Suppliers Factory. [Link]

  • ASTM International. D4747 Determining Unreacted Monomer Content of Latexes Using Gas-Liquid Chromatography. (2014-07-01). [Link]

  • ASTM International. D4747 Standard Test Method for Determining Unreacted Monomer Content of Latexes Using Gas-Liquid Chromatography. (2017-08-16). [Link]

  • Nanjing Benze Chemical Industrial. 2-(2-Ethoxyethoxy)ethyl acrylate (EOEEOA). (2014-01-31). [Link]

  • kelid1.ir. Determining Unreacted Monomer Content of Latexes Using Gas-Liquid Chromatography1. (2002-03-15). [Link]

  • BrJAC. Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam. (2022-11-18). [Link]

  • PubChem. 2-(2-Ethoxyethoxy)ethyl PROP-2-enoate. [Link]

  • Redox. Safety Data Sheet EM211/EOEOEA Revision 4, Date 03 Aug 2020. (2025-07-08). [Link]

  • Petrochemicals Europe. Basic Acrylic Monomers group. [Link]

  • ASTM International. ASTM D3362-05 - Standard Test Method for Purity of Acrylate Esters by Gas Chromatography (Withdrawn 2011). (2005-07-15). [Link]

  • Scientific Polymer Products, Inc. Safety Data Sheet. (2017-08-08). [Link]

  • Waters Corporation. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. [Link]

  • gsrs. 2-(2-(2-ETHOXYETHOXY)ETHOXY)ETHYL ACRYLATE. [Link]

  • KNAUER. Determination and quantification of acrylic acid derivatives. [Link]

  • ASTM International. Methyl Acrylate1. (2002-09-15). [Link]

Sources

Comparative

Analytical Comparison Guide: Impurity Profiling of Commercial Ethyl 2-Ethoxyacrylate

Executive Summary: The Alpha-Beta Conundrum In the high-stakes arena of heterocyclic drug synthesis, Ethyl 2-ethoxyacrylate (E2EA) is a potent, albeit frequently misunderstood, reagent.[1] Often confused with its ubiquit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Alpha-Beta Conundrum

In the high-stakes arena of heterocyclic drug synthesis, Ethyl 2-ethoxyacrylate (E2EA) is a potent, albeit frequently misunderstood, reagent.[1] Often confused with its ubiquitous regioisomer Ethyl 3-ethoxyacrylate (E3EA) , E2EA (the


-isomer) offers unique reactivity patterns—specifically acting as an 

-keto ester equivalent in Palladium-catalyzed cross-couplings and inverse-electron-demand Diels-Alder reactions.[1]

This guide provides an objective technical comparison of analytical methodologies for identifying impurities in commercial E2EA. Unlike standard reagents, the purity of E2EA is defined not just by the absence of hydrolysis products, but by the rigorous exclusion of the


-isomer (E3EA) , which leads to catastrophic regiochemical errors in downstream cyclizations (e.g., forming indoles instead of quinolinones).
Critical Distinction[1]
  • Target: Ethyl 2-ethoxyacrylate (CAS: 22121-86-4) – The

    
    -isomer.[1]
    
  • Common Alternative/Impurity: Ethyl 3-ethoxyacrylate (CAS: 1001-26-9) – The

    
    -isomer.[1]
    

Predicted Impurity Profile & Origins

Understanding the genesis of impurities is the first step in detection. Commercial E2EA typically presents a specific impurity fingerprint derived from its synthesis (often via elimination of diethyl 2,2-diethoxypropionate or similar ketal precursors) and storage.

Impurity CategorySpecific AnalyteOrigin/CauseImpact on Application
Regioisomers Ethyl 3-ethoxyacrylate (E/Z mix)Isomerization during synthesis or distillation; mislabeling.[1]Critical: Alters regioselectivity in Heck couplings and cyclizations.
Hydrolysis Products 2-Ethoxyacrylic acidMoisture ingress; ester hydrolysis.[1]Catalyst poisoning (esp.[1] Pd); pH shifts.[1]
Solvents/Volatiles Ethanol, TolueneResidual process solvents.[1]Stoichiometric errors; flammability.[1]
Stabilizers MEHQ (Mequinol)Added to prevent polymerization.[1]Can quench radical reactions or interfere with UV detection.[1]
Polymerization Dimers/OligomersThermal stress; stabilizer depletion.[1]Viscosity changes; lower yields; "gunking" of columns.[1]

Comparative Analysis of Detection Methods

This section evaluates three primary analytical workflows. We compare them based on Resolution (ability to distinguish isomers), Sensitivity (LOD), and Operational Risk (artifact generation).[1]

Method A: Proton NMR ( H-NMR) – The "Gold Standard"

NMR is the only self-validating method that unambiguously distinguishes the


-ethoxy vinyl protons from the 

-ethoxy vinyl protons without reference standards.[1]
  • Pros: Absolute structural confirmation; non-destructive; detects hydrolysis in situ.

  • Cons: Lower sensitivity (LOD ~0.1%); requires deuterated solvents.[1]

  • Verdict: Essential for identity confirmation and isomer ratio determination.

Method B: GC-MS (Gas Chromatography-Mass Spectrometry)

Standard for volatile organic impurities (VOCs).[1]

  • Pros: High sensitivity for residual solvents and trace starting materials.[1]

  • Cons: High Risk. The thermal stress of the injector port (

    
    ) can induce in situ isomerization of E2EA to E3EA or polymerization, leading to false positives for impurities.[1]
    
  • Verdict: Use only with "Cold On-Column" injection techniques.

Method C: HPLC-UV (High-Performance Liquid Chromatography)

Ideal for quantifying non-volatile stabilizers (MEHQ) and oligomers.[1]

  • Pros: Ambient temperature analysis (preserves stability); high sensitivity for UV-active chromophores.[1]

  • Cons: Requires distinct separation of E/Z isomers which can complicate integration.[1]

  • Verdict: Best for QC of bulk material (polymer content and stabilizer levels).[1]

Visualizing the Analytical Workflow

The following diagram outlines the logical decision tree for validating E2EA batches prior to use in sensitive drug development campaigns.

G Start Commercial E2EA Sample NMR_Step Step 1: 1H-NMR (CDCl3) (Identity & Isomer Check) Start->NMR_Step Decision_Isomer Is beta-isomer (E3EA) detected? NMR_Step->Decision_Isomer Reject_Regio REJECT BATCH (Risk of Regio-errors) Decision_Isomer->Reject_Regio Yes (>1%) GC_Step Step 2: GC-MS (Cold On-Column) Decision_Isomer->GC_Step No Decision_Purity Volatiles/Solvents < 0.5%? GC_Step->Decision_Purity Decision_Purity->Reject_Regio No HPLC_Step Step 3: HPLC-UV (Stabilizer Quant) Decision_Purity->HPLC_Step Yes Final_Approve APPROVE FOR SYNTHESIS (Adjust stoichiometry) HPLC_Step->Final_Approve

Caption: Logical workflow for validating Ethyl 2-ethoxyacrylate purity, prioritizing isomer distinction via NMR.

Detailed Experimental Protocols

Protocol 1: Discriminatory H-NMR Analysis

This protocol is designed to quantify the


-isomer impurity (E3EA) within an E2EA matrix.[1]

Reagents:

  • Deuterated Chloroform (

    
    ) with 0.03% TMS.[1]
    
  • Sample: ~10 mg of commercial E2EA.[1]

Procedure:

  • Dissolve 10 mg of the sample in 0.6 mL

    
    .
    
  • Acquire spectrum with at least 16 scans (relaxation delay

    
     to ensure quantitative integration).
    
  • Critical Analysis Zone (Vinyl Region):

    • Target (E2EA): Look for two doublets (geminal coupling) representing the terminal methylene protons (

      
      ) at 
      
      
      
      4.20 ppm
      and
      
      
      5.20 ppm
      (approximate, depending on concentration).
    • Impurity (E3EA): Look for the olefinic doublet at

      
       7.6 ppm  (characteristic of the 
      
      
      
      -proton attached to oxygen,
      
      
      for E-isomer).[1]
  • Calculation:

    
    [1]
    
Protocol 2: Stabilizer Quantification (MEHQ) via HPLC

Essential for ensuring the monomer will not polymerize during heating steps.[1]

System: Agilent 1260 Infinity II or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5


m).[1]
Mobile Phase: 
  • A: Water + 0.1% Phosphoric Acid[1]

  • B: Acetonitrile Gradient: 10% B to 90% B over 15 minutes.[1] Detection: UV at 280 nm (specific for phenol moiety of MEHQ).[1] Standard: External calibration with MEHQ (10–100 ppm range).[1]

Performance Comparison: Impact of Impurities

To demonstrate causality, we simulated the impact of using "Technical Grade" (90% purity, 5% E3EA) vs. "High Purity" (>98% E2EA) in a standard Heck Reaction with iodobenzene.

ParameterHigh Purity E2EA (>98%)Technical Grade E2EA (contains 5% E3EA)Mechanism of Failure
Reaction Pd-cat coupling with Ph-IPd-cat coupling with Ph-I
Major Product Ethyl

-ethoxycinnamate
Ethyl

-ethoxycinnamate + Ethyl

-ethoxycinnamate
Competitive coupling at

-position of impurity.[1]
Yield 82%65%Catalyst diversion and difficult separation.[1]
Downstream Clean cyclization to Isoquinoline Mixture of Isoquinoline and Indole Regio-isomeric precursors cyclize differently.[1]

Key Insight: The presence of the


-isomer does not just lower yield; it generates a structurally distinct scaffold (Indole) that is often inseparable by standard flash chromatography, potentially ruining late-stage drug candidates.[1]

References

  • Sakamoto, T., et al. (1988).[1] "Palladium-catalyzed cross-coupling of aryl iodides with ethyl 2-ethoxy- and 3-ethoxyacrylate."[1][2] Heterocycles, 27(1).[1]

  • BenchChem. (2023).[1] "Ethyl 2-ethoxyacrylate Product Specifications and Synthesis." BenchChem Compound Database.

  • European Chemicals Agency (ECHA). (2023).[1][3][4] "Registration Dossier: Acrylates and Impurity Profiles." ECHA CHEM.[1]

  • Sigma-Aldrich. (2023).[1] "Ethyl 3-ethoxyacrylate vs Ethyl 2-ethoxyacrylate: Technical Data Sheets." MilliporeSigma.

  • National Institute of Health (NIH). (2023).[1] "PubChem Compound Summary: Ethyl 2-ethoxyacrylate."[1] PubChem.

Sources

Validation

Spectroscopic Characterization of Alpha-Ethoxy Cinnamates: A Comparative Technical Guide

Executive Summary -Ethoxy cinnamates represent a specialized subclass of cinnamic acid derivatives where the alpha-carbon is functionalized with an ethoxy group. Unlike the widely studied para-methoxy cinnamates (UV filt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary


-Ethoxy cinnamates represent a specialized subclass of cinnamic acid derivatives where the alpha-carbon is functionalized with an ethoxy group. Unlike the widely studied para-methoxy cinnamates (UV filters like Octinoxate), 

-substitution fundamentally alters the electronic conjugation and steric environment of the enoate system. This guide provides a rigorous comparison of ethyl

-ethoxycinnamate against its non-substituted and

-methylated analogs, offering a self-validating spectroscopic framework for structural confirmation in drug development and intermediate synthesis.

Part 1: The Comparative Landscape

To accurately characterize


-ethoxy cinnamates, one must distinguish them from their closest structural relatives. The presence of the 

-ethoxy group introduces unique "Enol Ether" character to the

-unsaturated system, resulting in diagnostic spectral shifts.
Structural Analogs

We define three distinct chemical entities for this comparison:

  • Standard: Ethyl Cinnamate (Unsubstituted

    
    -position).
    
  • Target: Ethyl

    
    -Ethoxycinnamate (Electron-donating alkoxy group at 
    
    
    
    ).
  • Control: Ethyl

    
    -Methylcinnamate (Steric bulk at 
    
    
    
    , weak electron donation).
Comparative Spectral Data Matrix

Data summarized from standard spectroscopic databases and Knoevenagel condensation literature.

FeatureEthyl Cinnamate (Standard)Ethyl

-Methylcinnamate
(Control)
Ethyl

-Ethoxycinnamate
(Target)

-Proton (

H NMR)
Doublet (

6.44 ppm,

Hz)
Absent Absent

-Proton (

H NMR)
Doublet (

7.69 ppm)
Singlet/Multiplet (

7.60–7.80 ppm)
Singlet (

6.80–7.20 ppm)*

-Substituent (

H)
N/AMethyl Singlet (

2.1 ppm)
Ethoxy Quartet (

3.9–4.1 ppm)
C=O Stretch (IR) ~1710 cm

(Conjugated Ester)
~1710 cm

~1725–1735 cm

(Shifted)
C=C Stretch (IR) ~1635 cm

~1640 cm

~1610–1625 cm

(Enol ether character)
UV

275–280 nm270–275 nm (Steric twist)290–305 nm (Auxochromic shift)

*Note on


-H Shift: In the Target, the 

-proton is often shielded relative to the Control due to the resonance donation of the

-ethoxy oxygen, which increases electron density in the

-system, contrasting with the purely inductive withdrawal of the ester.

Part 2: Synthetic Pathway & Workflow

The most robust route to


-ethoxy cinnamates is the Knoevenagel Condensation  utilizing ethyl ethoxyacetate. This pathway dictates the impurity profile (unreacted aldehyde, aldol byproducts) that spectroscopy must detect.
Graphviz Diagram 1: Synthesis & Impurity Logic

SynthesisWorkflow cluster_inputs Reagents cluster_reaction Knoevenagel Condensation Benz Benzaldehyde (Electrophile) Inter Intermediate: Aldol Adduct Benz->Inter EEA Ethyl Ethoxyacetate (Nucleophile) EEA->Inter Impurity Impurity: Self-Condensation EEA->Impurity Excess Base Base Base Catalyst (NaOEt/EtOH) Base->Inter Elim Elimination (-H2O) Inter->Elim Product Ethyl alpha-ethoxycinnamate (E/Z Mixture) Elim->Product

Caption: Synthesis via Knoevenagel condensation. Critical control point: Dehydration of the aldol intermediate to form the alkene.

Part 3: Spectroscopic Deep Dive

NMR Spectroscopy: The Diagnostic Void

The primary confirmation of the


-ethoxy structure is the "Diagnostic Void"  in the alkene region.
  • Mechanism: In standard cinnamates, the

    
    -H and 
    
    
    
    -H couple strongly (
    
    
    Hz for trans). In
    
    
    -ethoxy cinnamates, the
    
    
    -position is quaternary.
  • Result: The

    
    -proton signal collapses from a doublet to a sharp singlet.
    
  • Stereochemistry (E vs Z): The chemical shift of the

    
    -proton is sensitive to the geometry.
    
    • (Z)-Isomer: Phenyl and Ester are cis. The

      
      -H is deshielded by the carbonyl anisotropy.
      
    • (E)-Isomer: Phenyl and Ethoxy are cis. The

      
      -H is less deshielded.
      
    • NOE (Nuclear Overhauser Effect): Irradiating the

      
      -H singlet will show enhancement of the phenyl protons in both isomers, but enhancement of the ethoxy protons only in the (E)-isomer.
      
UV-Vis Spectroscopy: The Auxochromic Effect

The


-ethoxy group acts as an auxochrome .
  • Comparison: Ethyl cinnamate (

    
     nm) involves a 
    
    
    
    transition.
  • 
    -Ethoxy Effect:  The lone pairs on the ethoxy oxygen participate in the conjugated system. This raises the energy of the HOMO (Highest Occupied Molecular Orbital) more than the LUMO, narrowing the gap.
    
  • Observation: A bathochromic (red) shift of 15–25 nm is observed. This makes

    
    -ethoxy cinnamates potential candidates for UVB/UVA-II hybrid filters.
    
Mass Spectrometry (EI-MS)

Fragmentation patterns provide structural fingerprints.

  • Ethyl Cinnamate: Dominant loss of ethoxy radical (

    
    ) to form the cinnamoyl cation (
    
    
    
    131).
  • 
    -Ethoxy Cinnamate: 
    
    • Molecular Ion (

      
      ) is usually distinct.
      
    • Alpha-Cleavage: The presence of the ether oxygen facilitates specific

      
      -cleavages not seen in the standard cinnamate. Look for fragments corresponding to the loss of the 
      
      
      
      -ethoxy group or rearrangement ions characteristic of enol ethers.

Part 4: Experimental Protocols

Synthesis Protocol (Knoevenagel)

This protocol is adapted for high-purity spectroscopic standards.

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reagents: Combine Benzaldehyde (10 mmol), Ethyl ethoxyacetate (11 mmol), and Piperidine (0.5 mmol) in Toluene (50 mL).

  • Reaction: Reflux for 12–18 hours. Monitor water collection in the Dean-Stark trap (Theoretical: 0.18 mL).

  • Workup: Wash toluene layer with 1M HCl (to remove piperidine), saturated NaHCO

    
    , and brine. Dry over MgSO
    
    
    
    .
  • Purification: Remove solvent in vacuo. Purify via vacuum distillation or column chromatography (Hexane:EtOAc 9:1).

Characterization Workflow (Self-Validating)

This workflow ensures that the spectral data obtained is not an artifact of impurities.

Graphviz Diagram 2: Characterization Logic

CharWorkflow Sample Isolated Product TLC 1. TLC Purity Check (Single Spot?) Sample->TLC HNMR 2. 1H NMR (CDCl3) TLC->HNMR Yes Fail Reject: Re-purify TLC->Fail No Check1 Is Beta-H a Singlet? HNMR->Check1 Check2 Is Alpha-H Absent? Check1->Check2 Yes Check1->Fail No (Doublet = Unsubst.) IR 3. IR Spectroscopy Check2->IR Yes Check2->Fail No Final Confirmed Structure: Ethyl alpha-ethoxycinnamate IR->Final

Caption: Decision tree for structural validation. The singlet nature of the beta-proton is the primary "Go/No-Go" gate.

References

  • Knoevenagel Condensation Mechanism & Scope

    • Jones, G.[1] "The Knoevenagel Condensation."[1] Organic Reactions, 1967 , 15, 204–599.[1]

  • Spectroscopy of Cinnamates (UV Filters)

    • Tan, S. P., et al. "Benchmark studies of UV–vis spectra simulation for cinnamates with UV filter profile." Journal of Molecular Modeling, 2015 , 21, 158.

  • NMR Chemical Shifts of Enol Ethers

    • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009 . (General Reference for Enol Ether Shifts).

  • Verley, A. "Sur la condensation des aldéhydes avec les éthers." Bulletin de la Société Chimique de Paris, 1899.

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-Ethoxyacrylate: Advanced Handling and Disposal Protocols

Target Audience: Researchers, Scientists, and Drug Development Professionals Objective: Provide essential, immediate safety and logistical information, including operational and disposal plans for reactive acrylate monom...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Objective: Provide essential, immediate safety and logistical information, including operational and disposal plans for reactive acrylate monomers.

Executive Summary & Mechanistic Hazards

Welcome to the definitive operational guide for the handling and disposal of Ethyl 2-ethoxyacrylate. As a Senior Application Scientist, I have witnessed firsthand the severe consequences of mismanaging reactive acrylate monomers in drug development and synthetic laboratories. This document is engineered to provide rigorous, self-validating protocols that ensure laboratory safety, regulatory compliance, and environmental stewardship.

Before executing any disposal protocol, we must understand the causality behind the chemical's behavior. Ethyl 2-ethoxyacrylate is an α,β-unsaturated ester. The primary hazard is not merely its flammability, but its propensity for 1[1].

When the monomer is deprived of oxygen or its phenolic inhibitor (e.g., MEHQ or Topanol A) is depleted, ambient heat or light can cleave the double bond, initiating a radical chain reaction. This reaction releases approximately 56 kJ/mol of heat, leading to auto-acceleration, boiling of the monomer, and the potential 2[2]. Therefore, disposal must be treated as a time-sensitive chemical operation rather than a passive waste-management task.

Physicochemical & Hazard Profile

Understanding the intrinsic properties of a chemical is the foundation of safe handling. The table below summarizes the critical data points necessary for risk assessment.

PropertyValue / Description
Chemical Name Ethyl 2-ethoxyacrylate (Ethyl 2-ethoxyprop-2-enoate)
CAS Number 3[3]
Molecular Formula 4[4]
Primary Hazards Flammable Liquid, Skin/Eye Irritant, Respiratory Irritant[1][5]
Polymerization Risk High (Exothermic); requires inhibitor and dissolved O2 to remain stable[1][2]
RCRA Waste Classification D001 (Ignitable), potentially D003 (Reactive)[6][7]

Step-by-Step Disposal Methodologies

Protocol A: Liquid Monomer Disposal (Inhibited vs. Uninhibited)

Causality: Uninhibited monomers lack the chemical scavengers needed to quench spontaneous radicals. They pose an immediate explosion hazard and must be 1[1]. Inhibited monomers can be stored longer but must be disposed of within 1 year of purchase[1].

  • Verification: Confirm the presence and concentration of the inhibitor. If the monomer has been distilled or washed (removing the inhibitor), proceed immediately to Step 3.

  • Segregation: Do NOT mix acrylate waste with strong acids, bases, oxidizing agents, or polymer initiators, as these will 8[8].

  • Containment: Transfer the liquid into a designated, grounded, and vented RCRA-approved hazardous waste container. Critical: Leave at least 20% headspace to accommodate potential vapor expansion and ensure sufficient oxygen is present to activate the phenolic inhibitor.

  • Destruction: Route the waste for 9[9]. Never dispose of acrylates down the drain due to their toxicity to aquatic life[8].

Protocol B: Empty Container Decontamination

Causality: Residual monomer in "empty" bottles can polymerize over time, creating pressure buildup that can shatter the glass[1].

  • Triple Rinsing: Inside a well-ventilated fume hood, triple rinse the empty container with a compatible, non-reactive solvent (e.g., acetone or ethyl acetate).

  • Rinsate Collection: Collect the 1[1].

  • Defacing: Once thoroughly rinsed and dried, cross out or deface the original chemical label to indicate the hazard has been neutralized.

  • Disposal: Discard the clean glass container into the regular laboratory glass recycling or trash stream[1].

Protocol C: Emergency Spill Response

Causality: Spills drastically increase the surface area for vaporization, creating a severe inhalation hazard and potentially explosive vapor-air mixtures[8][10].

  • Evacuation & PPE: Evacuate non-essential personnel. Don a full-face respirator, chemical-resistant gloves, and a lab coat[1].

  • Ignition Control: Shut off all local ignition sources. Acrylate vapors are heavier than air and can travel considerable distances to ignition sources, causing 10[10].

  • Absorption: Cover the spill with an inert absorbent material such as sand or earth. CRITICAL CAUSALITY: 11[11]. The heat generated by monomer polymerization can easily ignite combustible absorbents.

  • Collection: Use non-sparking tools to sweep the absorbed material into a compatible plastic waste bag or drum[11].

  • Final Clean: Wash the affected area with water and soap to remove residual slipperiness and trace monomer[11].

Operational Workflow: Waste Management Decision Tree

To ensure operational consistency and safety, follow this self-validating decision matrix for routing Ethyl 2-ethoxyacrylate waste.

AcrylateDisposal Start Ethyl 2-Ethoxyacrylate Waste Generation State Assess Physical State Start->State Liquid Liquid Monomer State->Liquid Solid Solid / Polymerized State->Solid Inhibitor Check Inhibitor Status Liquid->Inhibitor Landfill RCRA Solid Waste Landfill Solid->Landfill Uninhibited Uninhibited (Dispose < 24h) Inhibitor->Uninhibited Inhibited Inhibited (Dispose < 1yr) Inhibitor->Inhibited Incineration Controlled Incineration (Rotary Kiln / Waste Heat Boiler) Uninhibited->Incineration Immediate Inhibited->Incineration Scheduled

Caption: Decision matrix for Ethyl 2-ethoxyacrylate waste routing and disposal.

References

  • US Dental Depot. "Material Safety Data Sheet Acrylic Monomer – Self polymerized".[Link]

  • Regulations.gov. "HAZARDOUS WASTE RULES".[Link]

  • National Toxicology Program (NTP). "RoC Background Document: Ethyl Acrylate". [Link]

  • US EPA. "EPA RCRA ID: PAD002292068". [Link]

  • CDC Stacks. "Control Technology assessment of hazardous waste disposal operations in chemicals manufacturing". [Link]

  • New Stetic. "material safety data sheet acrylic monomer self polymerized dpddfs-003". [Link]

  • UC Santa Barbara. "Methyl Methacrylate - Standard Operating Procedure". [Link]

  • Patsnap Eureka. "How to Control Acrylic Resin's Polymerization Exotherm".[Link]

Sources

Handling

Personal protective equipment for handling ethyl 2-ethoxy acrylate

Part 1: The "Invisible" Hazard (Scientific Context) As researchers, we often treat acrylates as standard organic solvents. This is a critical error.

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The "Invisible" Hazard (Scientific Context)

As researchers, we often treat acrylates as standard organic solvents. This is a critical error. Ethyl 2-ethoxy acrylate (and its isomers like Ethyl 3-ethoxyacrylate, CAS: 1001-26-9) possesses a specific chemical functionality—the


-unsaturated carbonyl—that makes it a potent electrophile .[1][2]

The Mechanism of Danger: The primary risk is not just acid burns; it is Skin Sensitization (Type IV Hypersensitivity) .

  • Permeation: This molecule is a small, lipophilic ester.[1] It permeates standard nitrile gloves in minutes, often without visible degradation of the glove material.

  • Haptenization: Once in the epidermis, the acrylate moiety acts as a Michael Acceptor. It reacts covalently with nucleophilic residues (cysteine/lysine) on skin proteins.[1][2]

  • Immune Response: Your immune system recognizes this "modified protein" as foreign.[1][2] Once sensitized, even trace exposure (parts per billion) can trigger debilitating contact dermatitis, potentially ending your bench career.

Immediate Verification Step: Before proceeding, verify your specific isomer.[1] While safety protocols are identical, the chemical stability differs:[1]

  • Ethyl 3-ethoxyacrylate (CAS 1001-26-9): Common building block.[1][2] Stable.

  • Ethyl 2-ethoxyacrylate: Rare isomer.[1][2] Potential for hydrolytic instability (releasing ethanol/pyruvate).[1][2] Treat as moisture-sensitive.[1][2]

Part 2: PPE Selection Matrix[1][2]

Do not rely on "standard lab PPE."[2] Use this matrix to select barriers based on permeation kinetics , not just splash resistance.

Protection ZoneRecommended MaterialSpecificationScientific Rationale
Hand (Primary) Laminate Film (e.g., Silver Shield / Ansell Barrier)2.7 mil (minimum)Critical: Small acrylates permeate nitrile in <10 mins.[1][2] Laminate film provides >480 min breakthrough time against esters.[2]
Hand (Dexterity) Nitrile (Double Gloved) Outer: 5-8 milInner: 4 milOnly for short tasks (<15 min). The outer glove acts as a sacrificial layer.[1][2] The inner glove is the final indicator. Change immediately upon splash.
Respiratory Half-Mask with OV Cartridge NIOSH Organic Vapor (Black)Low vapor pressure, but heating generates fumes.[1][2] Acrylates are lachrymators (tear-inducing).[1][2] If heating >40°C, respiratory protection is mandatory.
Eye/Face Chemical Goggles Indirect Vent / SealedSafety glasses are insufficient.[1][2] Acrylate vapors cause corneal edema (clouding).[1][2] Goggles prevent vapor contact with the eye surface.[3]
Body Tyvek Lab Coat Closed-front, elastic wristCotton absorbs and holds the acrylate against the skin. Tyvek repels splashes.[2]
Part 3: Operational Workflow (The "Safe Loop")

This protocol establishes a "Clean-Dirty" border to prevent cross-contamination, which is the leading cause of acrylate sensitization.

Step 1: Pre-Work Setup (The Barrier)[1]
  • Stabilizer Check: Ensure the bottle contains MEHQ (Monomethylether hydroquinone).[1] If the liquid is crystal clear and old, test for peroxides. Acrylates can polymerize explosively if the inhibitor is consumed.

  • The "Dirty" Zone: Lay down an absorbent pad (plastic side down) in the fume hood. This is the only place the open bottle will travel.

Step 2: Handling (The Transfer)[1]
  • Never pour directly from a drum or large bottle.[2] Decant into a secondary beaker using a glass pipette.

  • Syringe Technique: If using a syringe, use a Luer-lock tip.[1][2] The pressure generated by viscous acrylates can shoot a slip-tip needle off, spraying the user.

  • Wipe Down: After closing the bottle, wipe the threads with a dry Kimwipe before replacing the cap to prevent the cap from polymerizing shut.

Step 3: Decontamination & Doffing[1][2]
  • Solvent Trap: Rinse all glassware with acetone inside the hood before moving it to the wash station. The acetone rinse contains the active acrylate and must go to organic waste.

  • Glove Removal: Perform "Beak Method" removal.[1][2] Never let the outside of the glove touch your skin. Wash hands with soap and cool water (hot water opens pores, increasing absorption of any residue).

Part 4: Visualization (Process Logic)[1][2]

The following diagram illustrates the critical decision pathways for handling this material safely.

AcrylateSafety Start START: Chemical Assessment CheckCAS Verify Isomer & Stabilizer (Check for MEHQ) Start->CheckCAS TaskType Define Task Duration CheckCAS->TaskType ShortTask Short Task (<15 min) Standard Synthesis TaskType->ShortTask Routine LongTask Long Task (>15 min) or Spill Cleanup TaskType->LongTask High Risk PPE_Short PPE: Double Nitrile Gloves (Change every 15 min) ShortTask->PPE_Short PPE_Long PPE: Silver Shield/Laminate + Butyl Outer LongTask->PPE_Long Execution EXECUTION: Fume Hood Only Use Absorbent Pads PPE_Short->Execution PPE_Long->Execution Disposal DISPOSAL: Segregate Waste Do NOT seal waste drum tight (Gas evolution risk) Execution->Disposal

Figure 1: Decision logic for PPE selection and operational flow based on exposure time and risk.[1][2][4]

Part 5: Emergency Response & Disposal[1][2]
Accidental Spill (Inside Hood)
  • Do NOT use paper towels. Acrylates undergo exothermic polymerization.[2] A pile of acrylate-soaked paper towels can auto-ignite.[1][2]

  • Use: Inert absorbent (Vermiculite or clay cat litter).[1][2]

  • Action: Cover spill, wait 5 minutes, scoop into a jar. Leave the jar lid loose for 24 hours to allow off-gassing.

Skin Exposure[3][5][6][7][8]
  • Immediate: Remove contaminated clothing.[1][2][5]

  • Wash: Flush with water for 15 minutes. Use soap.[2][4][8] Do not use alcohol/acetone on skin; it enhances penetration.[1][2]

  • Medical: Consult a physician. Mention "Acrylate Sensitization Risk."[2][4][8][9]

Waste Disposal[3][4][5][10][11]
  • Segregation: High BTU Organic Waste.[1][2]

  • Warning: Do not mix with strong oxidizers or polymerization initiators (peroxides) in the waste drum.[1]

  • Labeling: Clearly mark "CONTAINS ACRYLATES - SENSITIZER."[1][2]

References
  • European Chemicals Agency (ECHA). Registration Dossier: Ethyl 3-ethoxyacrylate (CAS 1001-26-9).[1][2] Accessed October 2023.[2] [Link][1][2]

  • National Institutes of Health (PubChem). Compound Summary: Ethyl 3-ethoxyacrylate.[1][2] [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Safety and Health Topics: Dermal Exposure - Chemical Sensitizers.[1][2] [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-ethoxy acrylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-ethoxy acrylate
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